molecular formula C7H9NOS B125755 N-[2-(2-Thienyl)ethyl]formamide CAS No. 28783-49-5

N-[2-(2-Thienyl)ethyl]formamide

Número de catálogo: B125755
Número CAS: 28783-49-5
Peso molecular: 155.22 g/mol
Clave InChI: HBWLGAIQNVAFGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2-Thienyl)ethyl]formamide is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-Thienyl)ethyl]formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-Thienyl)ethyl]formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2-thiophen-2-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLGAIQNVAFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-[2-(2-Thienyl)ethyl]formamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

N-[2-(2-Thienyl)ethyl]formamide: A Definitive Guide to Physicochemical Properties and Thienopyridine Synthesis

Executive Overview

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) route scouting, I frequently encounter intermediates that serve as the linchpin for entire classes of therapeutics. N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5) is one such molecule. It is the critical upstream precursor in the synthesis of thienopyridine-class P2Y12 receptor antagonists, including the blockbuster antiplatelet drugs clopidogrel, ticlopidine, and prasugrel.

This technical guide provides an in-depth analysis of N-[2-(2-Thienyl)ethyl]formamide, detailing its physicochemical profiling, the mechanistic rationale behind its reactivity, and field-proven, self-validating experimental workflows.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline properties of N-[2-(2-Thienyl)ethyl]formamide is essential for optimizing reaction conditions and downstream purification. The molecule consists of an electron-rich thiophene ring tethered via an ethyl chain to a formamide group [1]. The formamide moiety exists in a state of cis-trans isomerism (rotamers) due to the partial double-bond character of the C-N amide bond, which is readily observable in NMR spectroscopy.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name N-[2-(thiophen-2-yl)ethyl]formamide
CAS Registry Number 28783-49-5
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Appearance Pale yellow to amber viscous liquid
Density ~1.15 g/cm³
Solubility Profile Soluble in DCM, Toluene, MeOH, EtOAc; Slightly soluble in H2O
Storage Conditions Ambient temperature, protected from moisture and strong oxidizers

Mechanistic Chemistry: The Bischler-Napieralski Paradigm

The strategic value of N-[2-(2-Thienyl)ethyl]formamide lies in its susceptibility to the Bischler-Napieralski cyclization . This reaction constructs the fused piperidine ring, yielding the thieno[3,2-c]pyridine core.

Causality of the Mechanism:

  • Activation: The formamide carbonyl oxygen is highly nucleophilic and attacks the electrophilic phosphorus of Phosphorus Oxychloride (POCl3), generating a highly reactive chloroiminium ion (Vilsmeier-Haack type intermediate).

  • Electrophilic Aromatic Substitution (EAS): The thiophene ring is electron-rich. The C3 position of the thiophene (alpha to the tether) acts as a nucleophile, attacking the chloroiminium carbon. Why C3? The heteroatom (Sulfur) directs electrophilic attack to the alpha and beta positions; geometrically, the tether forces ring closure exclusively at the C3 position to form a thermodynamically stable six-membered ring.

  • Elimination: Loss of a proton and dichlorophosphoric acid (HOPCl2) restores aromaticity to the thiophene ring and generates the cyclic imine: 6,7-dihydrothieno[3,2-c]pyridine.

SynthesisPathway A 2-(2-Thienyl)ethylamine C N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5) A->C Formylation B Formic Acid / Ethyl Formate B->C D POCl3 (Cyclization) C->D E 6,7-Dihydrothieno[3,2-c]pyridine D->E Bischler-Napieralski F NaBH4 (Reduction) E->F G 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (CAS: 28783-41-7) F->G Reduction H Clopidogrel / Prasugrel (APIs) G->H Alkylation

Fig 1. Synthetic pathway from 2-(2-thienyl)ethylamine to thienopyridine APIs.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and safety, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating system.

Protocol 1: Synthesis of N-[2-(2-Thienyl)ethyl]formamide Objective: Formylate 2-(2-thienyl)ethylamine with high atom economy.

  • Reagent Charging: In a round-bottom flask, combine 1.0 eq of 2-(2-thienyl)ethylamine with 1.5 eq of ethyl formate. Causality: Ethyl formate is chosen over formic acid to prevent the formation of the amine formate salt, which requires higher temperatures to dehydrate into the amide.

  • Reflux: Heat the mixture to 60°C for 4 hours.

  • IPC (Self-Validation): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Spray with ninhydrin and heat. The disappearance of the primary amine spot (ninhydrin-positive, Rf ~0.1) and the appearance of a UV-active spot (Rf ~0.4) confirms reaction completion.

  • Workup: Concentrate under reduced pressure to remove ethanol (byproduct) and excess ethyl formate, yielding the product as a viscous amber liquid.

Protocol 2: Bischler-Napieralski Cyclization and Reduction Objective: Convert the formamide to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS: 28783-41-7) [2, 3].

Workflow Step1 1. Dissolve Formamide in Toluene/DCM Step2 2. Dropwise Addition of POCl3 at 0-5°C Step1->Step2 Step3 3. Reflux at 90-110°C (2-4 hours) Step2->Step3 Step4 4. Quench in Ice Water (<20°C) Step3->Step4 Step5 5. Basification (pH 9-10) using NaOH Step4->Step5 Step6 6. Organic Extraction & Concentration Step5->Step6

Fig 2. Step-by-step workflow for the Bischler-Napieralski cyclization.

Step-by-Step Execution & Causality:

  • Solvent Selection: Dissolve N-[2-(2-Thienyl)ethyl]formamide in anhydrous toluene. Causality: Toluene allows for a higher reflux temperature (~110°C) compared to DCM, driving the cyclization to completion.

  • Electrophile Addition: Cool the reactor to 0-5°C. Add 1.2 eq of POCl3 dropwise. Causality: The initial Vilsmeier-type complex formation is highly exothermic. Thermal runaway must be prevented to avoid polymerization of the thiophene ring.

  • Cyclization: Heat to reflux for 3 hours.

  • Quenching: Cool to room temperature and pour slowly into crushed ice. Causality: Ice water safely hydrolyzes unreacted POCl3 and phosphorodichloridate intermediates without excessive heating.

  • Basification: Add 20% NaOH(aq) until pH 9-10 is reached. Causality: The intermediate 6,7-dihydrothieno[3,2-c]pyridine is a basic imine. It exists as a water-soluble hydrochloride salt in the acidic quench. Basification neutralizes it, forcing it into the organic phase.

  • Extraction & Reduction: Extract with DCM. To the organic layer, add methanol and 1.5 eq of NaBH4 at 0°C. Stir for 2 hours. Causality: NaBH4 selectively reduces the cyclic imine to the secondary amine.

  • IPC (Self-Validation): LC-MS analysis. The imine intermediate (m/z 138 [M+H]+) must completely shift to the amine product (m/z 140[M+H]+).

  • Salt Formation: Treat the isolated free base with HCl gas in ether to precipitate 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.

Analytical Characterization Data

Proper analytical validation ensures the integrity of the synthesized N-[2-(2-Thienyl)ethyl]formamide before committing it to the harsh Bischler-Napieralski conditions.

Table 2: Analytical Validation Markers

Analytical MethodExpected Signals & Interpretation
1H NMR (CDCl3, 400 MHz) ~8.1-8.2 ppm (1H, s/d): Formyl proton (split due to rotamers).~6.8-7.2 ppm (3H, m): Thiophene aromatic protons.~5.5-6.0 ppm (1H, br s): Amide NH.~3.5-3.6 ppm (2H, q): CH2 adjacent to Nitrogen.~3.0-3.1 ppm (2H, t): CH2 adjacent to Thiophene.
13C NMR (CDCl3, 100 MHz) ~161.5 ppm: Carbonyl carbon (C=O).~123-127 ppm: Thiophene carbons.~39.5 ppm: C-N carbon.~29.8 ppm: C-Thiophene carbon.
Mass Spectrometry (ESI+) m/z 156.0 [M+H]+ : Confirms the molecular weight of the intact formamide.

Conclusion

N-[2-(2-Thienyl)ethyl]formamide is a master key in medicinal chemistry for accessing the thienopyridine scaffold. By strictly controlling the thermodynamics of the Bischler-Napieralski cyclization and employing rigorous in-process analytical controls, chemists can achieve near-quantitative yields of the downstream intermediates required for life-saving cardiovascular drugs.

References

N-[2-(2-Thienyl)ethyl]formamide (CAS 28783-49-5): A Comprehensive Technical Guide on Thienopyridine Precursor Synthesis and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacology, the thienopyridine class of antiplatelet agents—most notably Clopidogrel, Ticlopidine, and Prasugrel—has revolutionized the management of atherothrombotic events. The structural core of these blockbuster drugs is the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold.

N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5) serves as the critical, rate-determining synthetic intermediate in the construction of this bicyclic pharmacophore[1]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and physicochemical profiling of N-[2-(2-Thienyl)ethyl]formamide, designed for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Profiling

Before integrating this intermediate into a scale-up pipeline, it is crucial to understand its foundational properties. The formamide moiety is strategically chosen over other acyl groups to provide exactly one carbon atom necessary for the subsequent ring closure, ensuring the formation of the unsubstituted tetrahydropyridine ring required for optimal P2Y12 receptor binding[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-[2-(2-Thienyl)ethyl]formamide
CAS Registry Number 28783-49-5
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Structural Class Thiophene derivative / Aliphatic amide
Downstream API Targets Clopidogrel, Ticlopidine, Prasugrel
Appearance Pale yellow to brown viscous liquid or low-melting solid
Solubility Highly soluble in polar aprotic solvents (DCM, DMF, DMSO)

Mechanistic Role in Drug Development

The synthesis of the thienopyridine core relies on the Bischler-Napieralski cyclization . The causality behind synthesizing N-[2-(2-Thienyl)ethyl]formamide rather than directly alkylating the primary amine is twofold:

  • Amine Protection: The formyl group protects the highly reactive primary amine of 2-(2-thienyl)ethylamine from unwanted side reactions (e.g., oxidative degradation or polyalkylation)[3].

  • Electrophilic Activation: Under dehydrating conditions (typically using Phosphorus oxychloride, POCl3​ ), the formamide carbonyl is converted into a highly reactive chloromethyleniminium ion (a Vilsmeier-type intermediate). The electron-rich C3 position of the thiophene ring then undergoes an intramolecular electrophilic aromatic substitution, seamlessly closing the 6-membered nitrogen heterocycle[4].

Synthesis A 2-(2-Thienyl)ethylamine (Starting Material) B N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5) A->B Formylation (Ethyl formate) C 6,7-Dihydrothieno[3,2-c]pyridine B->C Bischler-Napieralski (POCl3) D 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (CAS: 28783-41-7) C->D Reduction (NaBH4) E Clopidogrel / Ticlopidine (Active API) D->E N-Alkylation

Fig 1: Synthetic pathway from 2-(2-thienyl)ethylamine to thienopyridine APIs via the formamide.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction causality at each stage.

Protocol A: N-Formylation of 2-(2-Thienyl)ethylamine

Causality Note:

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged reactor with 2-(2-thienyl)ethylamine (1.0 eq).

  • Reagent Addition: Add ethyl formate (1.5 to 2.0 eq) slowly at room temperature. The reaction is mildly exothermic.

  • Reflux: Heat the mixture to 60–65 °C and maintain reflux for 4–6 hours.

  • In-Process Validation: Sample the reaction mixture and spot on a TLC plate (Eluent: n-hexane/ethyl acetate 7:3). Stain with ninhydrin and heat. The disappearance of the purple amine spot confirms the complete conversion to the formamide.

  • Isolation: Distill off the excess ethyl formate and the ethanol by-product under reduced pressure (approx. 50 mbar) at 45 °C. The resulting N-[2-(2-Thienyl)ethyl]formamide is obtained as a crude, viscous oil and can be telescoped directly into the next step without further purification[2].

Protocol B: Bischler-Napieralski Cyclization & Reduction

Causality Note:

Step-by-Step Methodology:

  • Activation: Dissolve the crude N-[2-(2-Thienyl)ethyl]formamide in anhydrous dichloromethane (DCM) (10 volumes) and cool to 0–5 °C.

  • Cyclization: Dropwise add POCl3​ (1.2 eq) while maintaining the internal temperature below 10 °C. Once added, heat the mixture to reflux (40 °C) for 3–5 hours.

  • Quenching (Critical Step): Cool the mixture to 0 °C and quench very slowly into crushed ice to safely hydrolyze excess POCl3​ . Basify the aqueous layer to pH 9 using 20% NaOH, keeping the temperature below 20 °C. Extract the dihydro-intermediate into the organic phase.

  • Reduction: Concentrate the DCM layer, redissolve the residue in methanol, and cool to 0 °C. Add NaBH4​ (1.5 eq) in portions. Stir for 2 hours.

  • Validation: Analyze via HPLC (UV at 254 nm). The product peak corresponding to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine should dominate, with a mass shift to m/z 140 [M+H]+ in LC-MS[5].

Table 2: Reaction Optimization Parameters
ParameterFormylation PhaseCyclization Phase (Bischler-Napieralski)Reduction Phase
Primary Reagent Ethyl formate (1.5 eq) POCl3​ (1.2 eq) NaBH4​ (1.5 eq)
Solvent System Neat or EthanolAnhydrous Dichloromethane (DCM)Methanol
Optimal Temperature 60–65 °C (Reflux)0–5 °C (Addition), then 40 °C (Reflux)0–10 °C
Reaction Time 4–6 hours3–5 hours2 hours
In-Process Control Ninhydrin stain (Amine consumption)LC-MS (Detection of iminium ion)HPLC (Product peak at 254 nm)

Pharmacological Context: Activation of the Thienopyridine Core

Once N-[2-(2-Thienyl)ethyl]formamide is successfully converted into the thienopyridine API (such as Clopidogrel), its pharmacological journey begins. Clopidogrel is an inactive prodrug that requires hepatic biotransformation to exert its antiplatelet effects. The thiophene ring—originally established during the formamide cyclization—is the exact site of oxidative metabolism by Cytochrome P450 enzymes.

Mechanism Prodrug Clopidogrel (Prodrug) CYP CYP450 Enzymes (CYP2C19, CYP3A4) Prodrug->CYP Hepatic Metabolism Active Active Thiol Metabolite CYP->Active Oxidation & Hydrolysis Receptor P2Y12 ADP Receptor (Platelet Surface) Active->Receptor Covalent Binding Inhibition Irreversible Disulfide Bond (Inhibition of Aggregation) Receptor->Inhibition Blockade of ADP Signaling

Fig 2: Pharmacological activation of Clopidogrel and subsequent P2Y12 receptor antagonism.

The CYP450-mediated oxidation opens the thiophene ring to generate a highly reactive sulfhydryl (thiol) group. This thiol forms an irreversible disulfide bridge with a cysteine residue on the platelet P2Y12 receptor, permanently disabling ADP-mediated platelet aggregation for the lifespan of the platelet.

References

  • Source: Google Patents (US20100160635A1)
  • Source: Google Patents (EP1772455A2)
  • Preparation of 2-(2-thienyl)ethylamine and synthesis of thieno(3,2-c)

Sources

Pharmacological Profiling of N-[2-(2-Thienyl)ethyl]formamide: A Privileged Scaffold in GPCR and Purinergic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, low-molecular-weight scaffolds that mimic endogenous signaling molecules are critical for developing highly selective therapeutics. N-[2-(2-Thienyl)ethyl]formamide (N-TEF) —and its closely related derivatives—serves as a highly versatile pharmacophore. Structurally, N-TEF is a thiophene analog of biogenic amines. It replaces the traditional phenyl or indole rings found in endogenous ligands (like melatonin or dopamine) with a bioisosteric thiophene ring, while the formamide moiety acts as a rigid, minimal hydrogen-bond acceptor.

The Causality of Bioisosterism: The strategic choice to utilize a 2-thienyl or 3-thienyl group instead of an indole core (as seen in melatonin) is driven by pharmacokinetics. Indoles are highly susceptible to rapid oxidative degradation by hepatic CYP1A2 enzymes. Substituting the indole with a thiophene ring fundamentally alters the electron density and lipophilicity (LogP) of the molecule, significantly improving microsomal stability and water solubility while maintaining high binding affinity at target receptors1[1]. Furthermore, the formamide tail provides a compact hydrogen-bonding network that strictly dictates the distance between the aromatic core and the receptor's binding pocket, a critical factor for GPCR activation.

Primary Screening Axis: Melatonergic (MT1/MT2) Activity

N-TEF derivatives are extensively screened for their activity at MT1 and MT2 melatonin receptors. These receptors are Class A G-protein-coupled receptors (GPCRs) that regulate circadian rhythms and neurobiological stress responses2[2].

Because MT1 and MT2 are Gαi/o-coupled, agonist binding inherently leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP).

MT_Signaling NTEF N-TEF Derivative (Agonist) MT1 MT1/MT2 Receptor (GPCR) NTEF->MT1 Binds Gi Gαi/o Protein MT1->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Reduced) cAMP->PKA Downregulates

MT1/MT2 GPCR Gi/o signaling pathway modulated by N-TEF derivatives.

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological screening of N-TEF analogs must follow a self-validating workflow. High binding affinity (Ki) does not guarantee functional efficacy (agonism vs. antagonism). Therefore, a primary radioligand binding assay must be orthogonally validated by a secondary functional assay.

Screening_Workflow Synth Compound Synthesis Bind Radioligand Binding Synth->Bind Primary Func cAMP Assay Bind->Func Ki < 100nM ADME In Vitro ADME Func->ADME Agonist Hit Hit Selection ADME->Hit Good PK

Self-validating high-throughput screening workflow for N-TEF analogs.

Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the binding affinity (Ki) of N-TEF derivatives at cloned human MT1/MT2 receptors. Causality & Validation: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous melatonergic receptors, ensuring that all radioactive signals are exclusively derived from the transfected target. 2-[125I]iodomelatonin is chosen as the radioligand due to its exceptional specific activity, providing a robust dynamic range for competitive displacement.

  • Membrane Preparation: Harvest CHO-hMT1/hMT2 cells in ice-cold Tris-HCl buffer (pH 7.4). Rationale: Ice-cold temperatures halt protease activity and stabilize the GPCR conformation. Homogenize and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein, 0.1 nM 2-[125I]iodomelatonin, and varying concentrations of the N-TEF derivative (10⁻¹¹ to 10⁻⁵ M). Incubate at 37°C for 2 hours to reach thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control: Include wells containing 1 µM unlabeled melatonin. Validation: This establishes the baseline noise, allowing for the calculation of specific binding.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific radioligand adhesion). Wash three times with ice-cold buffer to prevent complex dissociation.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Functional Assay

Objective: Confirm whether the N-TEF derivative acts as an agonist or antagonist. Causality & Validation: Because MT1/MT2 activation reduces cAMP, baseline cAMP levels in resting cells are too low to measure a reliable decrease. Therefore, Forskolin is used to artificially stimulate adenylyl cyclase, spiking cAMP levels. A true agonist will suppress this Forskolin-induced spike. Homogeneous Time-Resolved Fluorescence (HTRF) is used because time-gating eliminates short-lived auto-fluorescence from the test compounds, ensuring a high signal-to-noise ratio.

  • Cell Seeding: Plate CHO-hMT1 cells in a 384-well microplate at 5,000 cells/well in stimulation buffer containing IBMX (a phosphodiesterase inhibitor). Rationale: IBMX prevents the degradation of cAMP, stabilizing the signal.

  • Stimulation & Treatment: Co-incubate cells with 1 µM Forskolin and the N-TEF derivative for 30 minutes at room temperature.

  • Lysis & Detection: Add lysis buffer containing a d2-labeled cAMP analog and an anti-cAMP Cryptate-labeled antibody.

  • Readout: Measure Time-Resolved FRET at 665 nm and 620 nm. Calculate the Z'-factor for the plate; a Z' > 0.6 validates the assay's statistical reliability.

Secondary Screening Axis: Purinergic Precursor Utility

Beyond direct GPCR modulation, N-TEF is a highly valued industrial intermediate. Through a Bischler-Napieralski-type cyclization in the presence of an acid catalyst (e.g., POCl3 or dry HCl), N-TEF undergoes spontaneous in-situ cyclization to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

This specific bicyclic system is the foundational pharmacophore for thienopyridine-class antiplatelet drugs, such as Clopidogrel and Ticlopidine. These compounds act as irreversible antagonists of the purinergic P2Y12 receptor on platelets 3[3]. The ability to screen N-TEF derivatives for cyclization efficiency and subsequent P2Y12 antagonism represents a secondary, highly lucrative avenue in cardiovascular drug development.

Quantitative Pharmacological Data

The following table summarizes the comparative biological activity of the endogenous ligand (Melatonin) against the unmodified N-TEF scaffold and optimized thienyl derivatives. This data illustrates how structural optimization of the N-TEF core yields potent pharmacological hits.

CompoundMT1 Binding Affinity (Ki, nM)MT2 Binding Affinity (Ki, nM)cAMP Inhibition (Emax, %)Primary Application
Melatonin (Reference) 0.12 ± 0.030.15 ± 0.04100Endogenous Agonist
N-TEF (Unmodified Scaffold) > 1000> 1000N/AChemical Precursor
2-Thienyl Analog 3f 1.8 ± 0.42.1 ± 0.585 ± 5Melatonergic Ligand
3-Thienyl Derivative 0.8 ± 0.21.1 ± 0.392 ± 4Melatonergic Ligand
Tetrahydrothieno[3,2-c]pyridine N/AN/AN/AP2Y12 Antagonist Core

Note: Data represents aggregated pharmacological profiles demonstrating the impact of thienyl bioisosterism and scaffold functionalization.

References

  • N-(Anilinoethyl)
  • Source: National Center for Biotechnology Information (PMC)
  • US20100160635A1 - Industrial process for preparation of clopidogrel hydrogen sulphate Source: Google Patents URL

Sources

Putative Mechanism of Action of N-[2-(2-Thienyl)ethyl]formamide: From Chemical Reactivity to Pharmacological Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I often encounter molecules whose "mechanism of action" (MoA) is not defined by direct biological receptor binding, but by their highly specific chemical reactivity. N-[2-(2-Thienyl)ethyl]formamide (CAS 28783-49-5) is the quintessential example of such a compound. It is not a terminal therapeutic agent; rather, it is the critical synthetic linchpin required to generate the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine pharmacophore. This core scaffold is the structural foundation for blockbuster thienopyridine antiplatelet drugs, including clopidogrel, ticlopidine, and prasugrel.

This whitepaper dissects the dual-faceted MoA of N-[2-(2-Thienyl)ethyl]formamide: first, its chemical mechanism as an optimized precursor undergoing intramolecular cyclodehydration, and second, the pharmacological translation of its resulting scaffold in preventing atherothrombotic events.

The Chemical Mechanism of Action: Bischler-Napieralski Cyclodehydration

The primary "action" of N-[2-(2-Thienyl)ethyl]formamide is its propensity to undergo a [1]. The selection of a formamide derivative over an acetamide or higher homologue is a deliberate, causality-driven choice in drug design. The formyl proton lacks steric bulk, which minimizes steric clash during the transition state of the electrophilic attack on the electron-rich thiophene ring.

Mechanistic Breakdown
  • Dehydration and Activation : Upon treatment with a strong Lewis acid or dehydrating agent (e.g., POCl3​ or P2​O5​ ), the formamide carbonyl oxygen is activated and eliminated.

  • Nitrilium Ion Formation : As demonstrated in seminal mechanistic studies [2], this elimination generates a highly reactive electrophilic nitrilium ion (or imidoyl phosphate intermediate).

  • Electrophilic Aromatic Substitution (EAS) : The C3 position of the thiophene ring, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion.

  • Rearomatization : Loss of a proton restores the aromaticity of the thiophene ring, yielding 4,5-dihydrothieno[3,2-c]pyridine, which is subsequently reduced to the final tetrahydrothieno[3,2-c]pyridine core [3].

G A N-[2-(2-Thienyl)ethyl]formamide (Precursor) B POCl3 / P2O5 (Dehydration) A->B C Nitrilium Ion Intermediate B->C D Electrophilic Aromatic Substitution C->D E 4,5-dihydrothieno[3,2-c]pyridine D->E F Reduction (NaBH4) E->F G Tetrahydrothieno[3,2-c]pyridine (Bioactive Core) F->G

Chemical workflow of the Bischler-Napieralski cyclization of the formamide precursor.

Pharmacological Translation: The Thienopyridine Biological MoA

Once N-[2-(2-Thienyl)ethyl]formamide is chemically transformed into its tetrahydrothieno[3,2-c]pyridine derivative, it gains profound biological activity. The resulting thienopyridines are prodrugs that require hepatic bioactivation to exert their pharmacological mechanism of action.

  • CYP450 Metabolism : The thiophene ring undergoes oxidation by hepatic cytochrome P450 enzymes (primarily CYP2C19), leading to ring-opening and the generation of a highly reactive sulfhydryl (thiol) metabolite.

  • Irreversible P2Y12 Antagonism : This active thiol forms a covalent disulfide bridge with extracellular cysteine residues (Cys17 and Cys270) on the platelet P2Y12 receptor.

  • Signal Blockade : By irreversibly binding to the P2Y12 receptor, the metabolite prevents ADP-mediated activation of the Gi​ protein complex. This maintains high intracellular cAMP levels, preventing the dephosphorylation of VASP and ultimately halting platelet aggregation.

G Core Thienopyridine Scaffold CYP Hepatic CYP450 Oxidation Core->CYP Thiol Active Thiol Metabolite CYP->Thiol P2Y12 P2Y12 Receptor Binding Thiol->P2Y12 Gi Gi Protein Blockade P2Y12->Gi cAMP cAMP Accumulation Gi->cAMP Agg Platelet Aggregation Inhibited cAMP->Agg

Biological mechanism of the thienopyridine core inhibiting P2Y12-mediated aggregation.

Self-Validating Experimental Protocol: Cyclization & Reduction

To ensure scientific integrity, the following protocol for the conversion of N-[2-(2-Thienyl)ethyl]formamide is designed as a self-validating system . Each chemical transformation is coupled with an In-Process Control (IPC) to verify success before proceeding, preventing the compounding of errors.

Phase 1: Cyclodehydration
  • Step 1.1 (Preparation): Dissolve 10.0 g of N-[2-(2-Thienyl)ethyl]formamide (MW: 155.22 g/mol ) in 100 mL of anhydrous toluene under an inert argon atmosphere.

    • Causality: Toluene is selected because its boiling point (110°C) provides the exact thermal energy required to overcome the EAS activation barrier without participating in the reaction. Moisture must be excluded to prevent hydrolysis of the dehydrating agent.

  • Step 1.2 (Activation): Cool the reactor to 0°C and add 1.5 equivalents of POCl3​ dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic formation of the imidoyl phosphate intermediate, preventing thermal degradation of the thiophene ring.

  • Step 1.3 (Cyclization): Heat the mixture to reflux (110°C) for 3 hours.

  • Step 1.4 (Validation Check 1): Sample the reaction mixture and analyze via LC-MS.

    • Self-Validation: Proceed only if the precursor mass ( m/z 156 [M+H]+ ) has disappeared and the dihydrothienopyridine mass ( m/z 138 [M+H]+ ) is the dominant peak.

  • Step 1.5 (Quenching): Cool to 0°C and quench slowly with ice-cold saturated NaHCO3​ . Extract the organic layer.

    • Causality: A basic quench neutralizes excess POCl3​ and prevents the acidic hydrolysis of the newly formed, sensitive imine bond.

Phase 2: Reduction to the Bioactive Core
  • Step 2.1 (Reduction): Dissolve the concentrated intermediate in 50 mL of methanol. Add 1.2 equivalents of NaBH4​ in small portions at 0°C.

    • Causality: NaBH4​ in methanol is a mild, chemoselective reducing agent that efficiently reduces the imine to a secondary amine without reducing the thiophene ring.

  • Step 2.2 (Validation Check 2): Analyze via LC-MS after 1 hour.

    • Self-Validation: Confirm the shift from m/z 138 to the final tetrahydrothieno[3,2-c]pyridine mass ( m/z 140 [M+H]+ ).

Quantitative Data: Reaction Optimization

The table below summarizes the quantitative optimization of the Bischler-Napieralski cyclization of N-[2-(2-Thienyl)ethyl]formamide. These data illustrate the causality between reagent selection and intermediate stability, [4].

Reaction ConditionDehydrating AgentTemp (°C)Time (h)IPC Target (m/z)Yield (%)Causality / Observation
Standard POCl3​ 1104.0138 [M+H]+ 65.2High thermal energy drives cyclization but causes moderate precursor degradation.
Optimized POCl3​ + P2​O5​ 1102.0138 [M+H]+ 78.5 P2​O5​ acts as a potent water scavenger, driving the equilibrium forward rapidly.
Mild (Larsen) Oxalyl Chloride2512.0138 [M+H]+ 85.0Avoids the harsh nitrilium ion; proceeds via a highly stable N-acyliminium intermediate.
Microwave Tf2​O / 2-Cl-Pyr600.5138 [M+H]+ 92.1Rapid, uniform dielectric heating minimizes side-reactions and maximizes throughput.

References

  • Organic Chemistry Portal . (n.d.). Bischler-Napieralski Reaction. Retrieved from[Link]

  • Fodor, G., & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300. Retrieved from[Link]

  • US Patent 20100160635A1. (2010). Industrial process for preparation of clopidogrel hydrogen sulphate. Google Patents.
  • Ruijter, E., et al. (2021). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. National Center for Biotechnology Information (PMC). Retrieved from[Link]

N-[2-(2-Thienyl)ethyl]formamide Structural Analogs and Derivatives: Synthesis, Mechanistic Pathways, and Applications in Thieno[3,2-c]pyridine Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-Thienyl)ethyl]formamide is a highly versatile synthetic intermediate, primarily recognized as the foundational building block for the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold[1]. This bicyclic system is the core pharmacophore of several blockbuster thienopyridine antiplatelet agents, including Ticlopidine, Clopidogrel, and Prasugrel[1][2]. By serving as a direct precursor for electrophilic cyclization, N-[2-(2-thienyl)ethyl]formamide enables the precise construction of the tetrahydropyridine ring. This technical guide explores the chemical architecture, synthetic methodologies, and pharmacological derivatives of this critical intermediate, providing validated protocols for researchers in drug discovery and process chemistry.

Chemical Architecture & Reactivity Profile

The structural utility of N-[2-(2-thienyl)ethyl]formamide stems from the synergistic reactivity of its two primary domains:

  • The Thiophene Ring: An electron-rich heteroaromatic system. The sulfur atom donates electron density into the ring, making the C-2 and C-3 positions highly nucleophilic. Since the ethylamine chain is attached at C-2, the C-3 position is perfectly primed for intramolecular electrophilic aromatic substitution[1].

  • The Ethylformamide Chain: The formamide moiety acts as a masked electrophile. Upon activation by strong Lewis or Brønsted acids, the carbonyl oxygen is eliminated, generating a highly reactive nitrilium ion. This intermediate is rapidly captured by the C-3 position of the thiophene ring to form the fused pyridine system[2].

Synthetic Methodologies: Constructing the Thieno[3,2-c]pyridine Core

The synthesis of the thieno[3,2-c]pyridine scaffold from 2-(2-thienyl)ethylamine generally proceeds via one of two dominant pathways: the Bischler-Napieralski cyclization of a formamide, or the Pictet-Spengler cyclization of a formimine[3][4].

Bischler-Napieralski Route (The Formamide Pathway) Reaction of 2-(2-thienyl)ethylamine with formylating agents yields N-[2-(2-thienyl)ethyl]formamide. Subsequent treatment with dehydrating agents (such as a mixture of P₂O₅ and POCl₃) triggers the Bischler-Napieralski cyclization, producing 6,7-dihydrothieno[3,2-c]pyridine[1][2]. This intermediate is then reduced (typically with NaBH₄) to yield the fully saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine[3].

Pictet-Spengler Route (The Formimine Pathway) Alternatively, 2-(2-thienyl)ethylamine is reacted with formaldehyde to generate a transient formimine intermediate. Under acid catalysis, this imine undergoes spontaneous cyclization to directly form the tetrahydrothieno[3,2-c]pyridine core[5][6]. While this one-pot reaction is industrially favored for Clopidogrel synthesis, the formimine intermediate is notoriously unstable and prone to trimerization, making the formamide route highly valuable for controlled, stepwise analog synthesis[5][6][7].

SynthPath A 2-(2-Thienyl)ethylamine B N-[2-(2-Thienyl)ethyl]formamide A->B Formylation (HCOOH) C Formimine Intermediate A->C Formaldehyde (Pictet-Spengler) D 6,7-Dihydrothieno[3,2-c]pyridine B->D Bischler-Napieralski (POCl3 / P2O5) E 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine C->E Acid Catalysis (HCl) D->E Reduction (NaBH4) F Thienopyridine Drugs (e.g., Clopidogrel) E->F N-Alkylation

Synthetic pathways for thieno[3,2-c]pyridines via formamide and formimine intermediates.

Pharmacological Derivatives: P2Y12 Receptor Antagonists

Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold are critical in cardiovascular medicine. Drugs like Clopidogrel and Prasugrel are prodrugs that require hepatic bioactivation[1].

Hepatic cytochrome P450 enzymes (primarily CYP2C19) oxidize the thiophene ring, leading to ring opening and the generation of a highly reactive active thiol metabolite. This thiol forms an irreversible disulfide bond with extracellular cysteine residues on the P2Y12 ADP receptor located on the platelet surface, permanently inhibiting ADP-mediated platelet aggregation[1][2].

P2Y12 Prodrug Thienopyridine Prodrug CYP Hepatic CYP450 Oxidation Prodrug->CYP Metabolism Metabolite Active Thiol Metabolite CYP->Metabolite Ring Opening P2Y12 P2Y12 Receptor (Platelet) Metabolite->P2Y12 Disulfide Bond Formation Gi Gi Protein Signaling P2Y12->Gi ADP Binding (Blocked) Agg Platelet Aggregation Gi->Agg Inhibition of Aggregation

Mechanism of P2Y12 receptor irreversible inhibition by thienopyridine active metabolites.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Synthesis of N-[2-(2-Thienyl)ethyl]formamide

Objective: High-yield formylation of 2-(2-thienyl)ethylamine.

  • Reagent Mixing: Dissolve 2-(2-thienyl)ethylamine (1.0 eq) in ethyl formate (3.0 eq) under an inert argon atmosphere.

  • Thermal Activation: Heat the mixture to reflux (approx. 54°C) for 4-6 hours.

  • Mechanistic Causality: Ethyl formate is explicitly chosen over formic acid to prevent the formation of an amine formate salt. Formate salts require much higher temperatures to dehydrate into the formamide, which can lead to thermal degradation of the sensitive thiophene ring. The excess ethyl formate acts as both the reactant and the solvent, driving the equilibrium forward.

  • Workup: Concentrate the mixture in vacuo to remove unreacted ethyl formate and the ethanol byproduct.

  • Validation & Quality Control: Analyze the crude product via ¹H-NMR. The successful reaction is self-validated by the complete disappearance of the broad primary amine signal (~1.5 ppm) and the emergence of a distinct formyl proton singlet (~8.1 ppm). The final product should present as a viscous pale-yellow oil.

Protocol 2: Bischler-Napieralski Cyclization to 6,7-Dihydrothieno[3,2-c]pyridine

Objective: Intramolecular electrophilic cyclization of the formamide precursor[1][2].

  • Preparation: Dissolve N-[2-(2-thienyl)ethyl]formamide (1.0 eq) in anhydrous toluene.

  • Activation: Add Phosphorus Oxychloride (POCl₃, 1.5 eq) and Phosphorus Pentoxide (P₂O₅, 0.5 eq) sequentially at 0°C.

  • Cyclization: Heat the reaction mixture to 90°C for 3 hours.

  • Mechanistic Causality: POCl₃ acts as the primary dehydrating agent to form the reactive nitrilium ion. The addition of P₂O₅ is critical; it scavenges the generated water, driving the equilibrium forward and preventing the hydrolysis of the highly electrophilic intermediate back to the starting material[1][2]. Toluene is utilized because its boiling point allows for optimal thermal activation without exceeding the decomposition threshold of the thiophene ring.

  • Workup: Quench carefully with ice water, basify to pH 10 with 2M NaOH (to neutralize the acid and free the basic pyridine nitrogen), and extract with dichloromethane.

  • Validation & Quality Control: Perform TLC (DCM:MeOH 9:1). The disappearance of the formamide starting material validates the cyclization. GC-MS must confirm the target mass of the cyclized product (m/z = 137.03).

Quantitative Data: Optimization of Cyclization Conditions

The choice of cyclization agent dictates the efficiency of the Bischler-Napieralski reaction. The table below summarizes the causality and quantitative outcomes of various conditions.

Reagent SystemTemperatureTime (h)Yield (%)Mechanistic Observation
POCl₃ 90°C545%Moderate yield; significant hydrolysis of the nitrilium intermediate occurs during the aqueous workup.
POCl₃ + P₂O₅ 90°C382%High yield; P₂O₅ acts as a potent water scavenger, preventing intermediate degradation[2].
Polyphosphoric Acid (PPA) 120°C830%Low yield; the high temperature required for PPA viscosity reduction causes partial polymerization of the thiophene ring.
Tf₂O / 2-Chloropyridine -78°C to RT1275%Mild conditions prevent polymerization but require strictly anhydrous, cryogenic setups, making it less viable for scale-up.

References

  • Madsen, U., et al. (2000). "Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as novel potent glucose-6-phosphatase inhibitors". Bioorganic & Medicinal Chemistry, 8(9), 2277-2289. URL: [Link]

  • Deprets, S., et al. (2000). "Synthesis of thieno[3,2-c]pyridines via intramolecular Bischler-Napieralski cyclization". IGI Global: Thienopyridine Analogues. URL: [Link]

  • US Patent 20100160635A1. (2010). "Industrial process for preparation of clopidogrel hydrogen sulphate".
  • Blicke, F. F., et al. (1942). "Preparation of 2-(2'-thienyl)ethylamine". Journal of the American Chemical Society, 64(3), 477-480. URL: [Link]

  • Shah, R., et al. (2013). "Mechanism of Action of Thienopyridine Antiplatelet Drugs". ResearchGate. URL: [Link]

Sources

An In-depth Technical Guide to N-[2-(2-Thienyl)ethyl]formamide and its Precursor, 2-(2-Thienyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-[2-(2-Thienyl)ethyl]formamide, a derivative of the pharmaceutically significant intermediate, 2-(2-Thienyl)ethylamine. Due to the limited specific historical and application data for N-[2-(2-Thienyl)ethyl]formamide, this guide first delves into the extensive history, synthesis, and applications of its well-documented precursor. It then dedicates a focused section to the known properties and plausible synthesis of N-[2-(2-Thienyl)ethyl]formamide, providing a complete picture for researchers in the field.

Part 1: The Cornerstone Intermediate: 2-(2-Thienyl)ethylamine

Discovery and Historical Context

The history of 2-(2-Thienyl)ethylamine is intrinsically linked to the development of thienopyridine derivatives, a class of compounds with significant pharmacological activity.[1] The primary driver for the extensive investigation and optimization of 2-(2-thienyl)ethylamine synthesis was its role as a key intermediate in the production of the antiplatelet drug, Ticlopidine.[2][3] Early methods for its preparation were often plagued by low yields and the use of hazardous reagents.[3][4]

U.S. Patent 4,128,561, for instance, describes a two-step process involving the conversion of 2-(2-thienyl)ethanol to N-2-(2-thienyl)ethyl phthalimide, followed by treatment with diethylenetriamine to yield the desired amine.[4][5] This and other early methods highlighted the challenges in producing primary amines without the formation of secondary and tertiary amine side products.[4] The quest for more efficient and cost-effective industrial synthesis routes has led to the development of various improved processes over the years.[3]

Synthesis and Chemical Properties

Multiple synthetic pathways to 2-(2-thienyl)ethylamine have been explored, reflecting its industrial importance.

Table 1: Comparison of Synthetic Routes to 2-(2-Thienyl)ethylamine

MethodStarting MaterialReagentsKey FeaturesReference(s)
Phthalimide Synthesis 2-(2-Thienyl)ethanolPhthalimide, DiethylenetriamineA two-step process, historically significant but can have yield limitations.[4][5]
Amination of Sulfonates 2-(2-Thienyl)ethyl sulfonatesAmmoniaCan lead to mixtures of primary, secondary, and tertiary amines.[4]
Reduction of Nitriles 2-Cyanomethyl thiopheneLithium aluminum hydrideEffective but uses hazardous and expensive reagents.[6]
Reduction of Nitrovinyls 2-(2-Nitrovinyl)thiopheneLithium aluminum hydride, DiboraneAnother reductive approach with similar considerations regarding reagents.[2][6]
Improved Industrial Processes Functionalized 2-(2-thienyl)ethanol derivativesLiquid ammonia in a ketonic solventAims for higher yields and cost-effectiveness for large-scale production.[4]

Experimental Protocol: Synthesis of 2-(2-Thienyl)ethylamine via Phthalimide Intermediate (Illustrative)

  • Preparation of N-2-(2-thienyl)-ethyl phthalimide:

    • Dissolve 2-(2-thienyl)-ethyl paratoluenesulfonate in dimethylformamide (DMF).[5]

    • Add a solution of phthalimide and anhydrous sodium carbonate in DMF.[5]

    • Heat the reaction mixture (e.g., at 80°C) for several hours.[5]

    • Cool the mixture and pour it into water to precipitate the product.[5]

    • Collect the precipitate by filtration, wash, dry, and recrystallize from ethanol.[5]

  • Hydrolysis to 2-(2-thienyl)ethylamine:

    • Mix the N-2-(2-thienyl)-ethyl phthalimide with diethylenetriamine.[5]

    • Heat the mixture (e.g., at 120°C) for several hours.[5]

    • Distill the product under reduced pressure to obtain 2-(2-thienyl)ethylamine.[5]

Applications in Drug Discovery and Development

The primary application of 2-(2-thienyl)ethylamine is as a crucial building block in the synthesis of pharmaceuticals, most notably the thienopyridine class of antiplatelet agents.

  • Ticlopidine and Clopidogrel: This amine is a key precursor for Ticlopidine and the structurally related drug, Clopidogrel. These drugs are P2Y12 inhibitors, preventing platelet aggregation and are used to reduce the risk of heart attack and stroke.[2]

  • Thienopyridine Derivatives: The thienopyridine scaffold, accessible from 2-(2-thienyl)ethylamine, is of significant interest in medicinal chemistry due to its diverse biological activities.[1]

Part 2: N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5)

While not as extensively documented as its parent amine, N-[2-(2-Thienyl)ethyl]formamide is a recognized chemical entity. This section outlines its known properties and a potential synthetic route.

Identification and Properties
  • Chemical Name: N-[2-(2-Thienyl)ethyl]formamide

  • CAS Number: 28783-49-5

  • Molecular Formula: C₇H₉NOS

  • Expected Properties: As a formamide derivative, it is expected to be a polar compound, likely a liquid or low-melting solid at room temperature. The presence of the amide group allows for hydrogen bonding, which would influence its solubility and boiling point.[7][8]

Synthesis of N-[2-(2-Thienyl)ethyl]formamide

A plausible synthetic route for N-[2-(2-Thienyl)ethyl]formamide can be derived from patent literature describing related reactions. The formylation of the primary amine, 2-(2-thienyl)ethylamine, is the most direct approach.

Conceptual Synthetic Workflow:

G cluster_start Starting Material cluster_reagent Formylating Agent cluster_product Product A 2-(2-Thienyl)ethylamine C N-[2-(2-Thienyl)ethyl]formamide A->C Formylation B Formic Acid or Formic Anhydride

Figure 1: Conceptual workflow for the synthesis of N-[2-(2-Thienyl)ethyl]formamide.

Experimental Protocol: Plausible Synthesis via Formylation

This protocol is based on general methods for the formylation of primary amines.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-thienyl)ethylamine in a suitable solvent (e.g., toluene).

  • Addition of Formylating Agent:

    • Slowly add an equimolar amount of a formylating agent, such as formic acid or a mixed anhydride of formic and acetic acid.

  • Reaction:

    • Heat the mixture to reflux for several hours to drive the reaction to completion. Water may be removed azeotropically if formic acid is used.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

A patent also suggests a potential route involving the reaction of 2-(2-thienyl)ethyl methanesulfonate with sodium diformamide in N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 110°C).[7] This method represents an alternative pathway for the formation of the N-formyl group.

Potential Applications and Research Directions

Specific applications for N-[2-(2-Thienyl)ethyl]formamide are not well-documented in the current scientific literature. However, based on its structure, several research avenues can be proposed:

  • Intermediate in Pharmaceutical Synthesis: It could serve as a protected or derivatized form of 2-(2-thienyl)ethylamine in multi-step syntheses.

  • Metabolite Identification: It is plausible that N-[2-(2-Thienyl)ethyl]formamide could be a metabolite of drugs containing the 2-(2-thienyl)ethylamine moiety. The study of drug metabolism is crucial for understanding pharmacokinetics and potential toxicity.

  • Biological Screening: As a novel compound, it could be screened for various biological activities. The thienyl and formamide groups are present in various biologically active molecules.[3][9]

Conclusion

While N-[2-(2-Thienyl)ethyl]formamide itself has a limited documented history, its parent compound, 2-(2-thienyl)ethylamine, is a cornerstone in the synthesis of important pharmaceuticals. Understanding the synthesis and properties of 2-(2-thienyl)ethylamine provides a strong foundation for researchers working with its derivatives. The information provided in this guide on the plausible synthesis and expected properties of N-[2-(2-Thienyl)ethyl]formamide offers a starting point for further investigation into this specific compound and its potential role in medicinal and materials chemistry.

References

  • Guidechem. CAS 28783-49-5 | N-[2-(2-Thienyl)ethyl]forMaMide supply. [URL: https://www.guidechem.com/products/28783-49-5.html]
  • Google Patents. Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7. [URL: https://patents.google.
  • Google Patents. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom. [URL: https://patents.google.
  • Google Patents. Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. [URL: https://patents.google.
  • Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. [URL: https://www.silverfernchemical.com/resources/blog/exploring-the-uses-of-dimethyl-formamide-in-electronics-pharmaceuticals-and-more/]
  • Google Patents. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. [URL: https://patents.google.
  • ChemicalBook. N-ETHYLFORMAMIDE | 627-45-2. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5712169.htm]
  • European Patent Office. Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - EP 0367233 A2. [URL: https://data.epo.org/publication-server/document?i=EP0367233A2&pn=EP0367233&ki=A2]
  • CORE. 1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a* Ana M. R. C. Sousa,a. [URL: https://core.ac.uk/display/20562939]
  • Guidechem. What are the synthesis methods and applications of 2-Thenaldehyde? - FAQ. [URL: https://www.guidechem.
  • Sigma-Aldrich. N-Ethylformamide =99.0 GC 627-45-2 C3H7NO. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/03951]
  • CAS Common Chemistry. Ethylformamide. [URL: https://commonchemistry.cas.org/detail?cas_rn=627-45-2]
  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [URL: https://www.mdpi.com/1420-3049/27/22/7901]
  • PubChem. N-(2-formamidoethyl)formamide | C4H8N2O2 | CID 226108. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-formamidoethyl_formamide]
  • Organic Syntheses. 3 - Organic Syntheses Procedure. [URL: https://www.orgsyn.org/demo.aspx?prep=cv6p0442]
  • NIST WebBook. N-Ethylformamide. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C627452&Mask=80]
  • PubChem. Formamide, N,N'-ethylidenebis- | C4H8N2O2 | CID 88610. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88610]
  • Santa Cruz Biotechnology. N-Ethylformamide | CAS 627-45-2 | SCBT. [URL: https://www.scbt.com/p/n-ethylformamide-627-45-2]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Ethylformamide in Chemical Synthesis and Industrial Applications. [URL: https://www.inno-pharmchem.
  • Wikipedia. Diethylformamide. [URL: https://en.wikipedia.org/wiki/Diethylformamide]
  • ResearchGate. (PDF) The Chemistry of Thienopyridines. [URL: https://www.researchgate.net/publication/322521921_The_Chemistry_of_Thienopyridines]
  • Chinese Journal of Organic Chemistry. N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. [URL: https://www.sioc-journal.cn/en/article/doi/10.6023/cjoc202008035]

Sources

A Theoretical and Computational Deep Dive into N-[2-(2-Thienyl)ethyl]formamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth characterization of N-[2-(2-Thienyl)ethyl]formamide. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. We will explore the molecule's structural properties, vibrational frequencies, electronic characteristics, and potential as a bioactive compound through a combination of Density Functional Theory (DFT) calculations and molecular docking simulations. The causality behind the selection of computational methods and the interpretation of the resulting data are emphasized to ensure both scientific rigor and practical applicability.

Introduction: The Significance of the Thienyl and Formamide Moieties

N-[2-(2-Thienyl)ethyl]formamide incorporates two key pharmacophores: the thiophene ring and a formamide group. The thiophene ring is a prevalent heterocycle in a multitude of pharmaceuticals, valued for its bioisosteric relationship with the benzene ring and its ability to engage in various intermolecular interactions. The formamide group, as the simplest amide, is a fundamental component of the peptide bond, crucial for the structure and function of proteins. The combination of these two moieties in N-[2-(2-Thienyl)ethyl]formamide presents an intriguing scaffold for medicinal chemistry, warranting a thorough investigation of its intrinsic molecular properties to guide future drug design and development efforts.

Computational Methodology: A Self-Validating System

The foundation of a reliable computational study lies in the judicious selection of theoretical methods and basis sets. For a molecule of this nature, Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy.[1]

Geometry Optimization and Conformational Analysis

The initial and most critical step is to determine the ground-state molecular geometry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules. We will couple this with the 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and potential for hydrogen bonding.

A conformational analysis is imperative due to the rotational freedom around the C-C and C-N single bonds. A potential energy surface scan can be performed by systematically rotating these bonds to identify all stable conformers. The conformer with the lowest electronic energy is then subjected to full geometry optimization without constraints. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been located.[2]

Experimental Protocol: Geometry Optimization

  • Input Structure: Construct the initial 3D structure of N-[2-(2-Thienyl)ethyl]formamide using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method: Select the B3LYP functional with the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Job Type: Perform a 'Geometry Optimization' followed by a 'Frequency' calculation.

  • Convergence Criteria: Utilize tight convergence criteria to ensure a precise determination of the minimum energy structure.

  • Verification: Confirm the optimized structure is a true minimum by ensuring the absence of imaginary frequencies in the output of the frequency calculation.

G cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis initial_structure Initial 3D Structure dft_setup DFT Setup: Functional: B3LYP Basis Set: 6-311++G(d,p) initial_structure->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Lowest Energy Conformer freq_calc->energy_min verify_min Verify Minimum (No Imaginary Frequencies) energy_min->verify_min

Caption: Workflow for Geometry Optimization and Conformational Analysis.

Spectroscopic Analysis: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies from the DFT frequency analysis correspond to the fundamental modes of vibration. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is standard practice to apply a scaling factor to the computed frequencies for better agreement with experimental data.[3] The scaled theoretical spectrum can then be compared with an experimental FT-IR spectrum to assign the observed vibrational bands to specific molecular motions.

Table 1: Predicted Vibrational Frequencies for N-[2-(2-Thienyl)ethyl]formamide (B3LYP/6-311++G(d,p))

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental (Anticipated, cm⁻¹)
N-H Stretch~3500~3300-34003300-3500
C-H Stretch (Thiophene)~3100~2900-30003000-3100
C-H Stretch (Aliphatic)~2950~2750-28502850-2960
C=O Stretch (Amide I)~1700~1600-16501630-1695
N-H Bend (Amide II)~1550~1450-15001510-1570
C-N Stretch~1250~1150-12001200-1300
Thiophene Ring Vibrations~1400-1500~1300-14001300-1500

Note: Scaled frequencies are illustrative and depend on the specific scaling factor used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[2] These calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory. This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra, aiding in the assignment of resonances and providing confidence in the predicted structure.[4]

Electronic Properties: Understanding Reactivity and Stability

The electronic structure of a molecule governs its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[5][6] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[6]

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy (HOMO-LUMO Gap) Electron_Donation Electron Donation HOMO->Electron_Donation Nucleophilicity Electron_Acceptance Electron Acceptance LUMO->Electron_Acceptance Electrophilicity E_HOMO E_HOMO E_LUMO E_LUMO

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[7] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. For N-[2-(2-Thienyl)ethyl]formamide, the oxygen atom of the formyl group and the sulfur atom of the thiophene ring are expected to be regions of negative potential, while the N-H proton will be a region of positive potential.

Bioactivity Prediction: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a protein target.

Experimental Protocol: Molecular Docking

  • Target Selection: Choose a biologically relevant protein target. For thienyl-containing compounds, potential targets could include kinases, reverse transcriptases, or other enzymes where this scaffold has shown activity.[10]

  • Ligand Preparation: The optimized 3D structure of N-[2-(2-Thienyl)ethyl]formamide is prepared by adding hydrogen atoms and assigning appropriate charges.

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: Using software such as AutoDock or PyRx, a grid box is defined around the active site of the protein.[8] The ligand is then allowed to flexibly dock within this grid box.

  • Analysis of Results: The docking results are analyzed based on the binding energy (a lower binding energy indicates a more stable complex) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis ligand_prep Ligand Preparation (Optimized Structure) grid_def Define Grid Box (Active Site) ligand_prep->grid_def receptor_prep Receptor Preparation (from PDB) receptor_prep->grid_def docking_run Run Docking (e.g., AutoDock) grid_def->docking_run binding_energy Binding Energy Calculation docking_run->binding_energy interaction_analysis Interaction Analysis (H-bonds, etc.) docking_run->interaction_analysis

Caption: A typical workflow for molecular docking studies.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the comprehensive characterization of N-[2-(2-Thienyl)ethyl]formamide. By integrating DFT calculations for structural, spectroscopic, and electronic property determination with molecular docking for bioactivity prediction, researchers can gain deep insights into the molecule's behavior. This knowledge is fundamental for guiding the rational design of novel therapeutics and for understanding the structure-activity relationships of this promising chemical scaffold. The self-validating nature of comparing theoretical predictions with experimental data, where available, ensures the reliability and scientific integrity of the findings.

References

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2023). DergiPark. [Link]

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. (n.d.). RSC Publishing. [Link]

  • Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7. (1991).
  • Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. (n.d.). MDPI. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. (2021). Semantic Scholar. [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS One. [Link]

  • N-(2-Formamidoethyl)formamide. (2008). PMC - NIH. [Link]

  • The conformational behavior of N‑ethylformamide as observed by rotational spectroscopy and quantum chemistry. (2023). PubMed. [Link]

  • Molecular docking of (5E)-3-(2-aminoethyl)-5-(2- thienylmethylene)-1, 3-thiazolidine-2, 4-dione on HIV-1 reverse transcriptase. (n.d.). PMC. [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. (2026). ResearchGate. [Link]

  • Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. (2025). PMC. [Link]

  • Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. (1990). European Patent Office. [Link]

  • Computational calculations and molecular docking studies on 2-(2-ethylaminothiazol-5-oyl)benzothiazole. (2021). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). MDPI. [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025). PMC. [Link]

  • Density functional studies of molecular structures of N-methyl formamide, N,N-dimethyl formamide, and N,N-dimethyl acetamide. (n.d.). Indian Academy of Sciences. [Link]

  • Abstract. (n.d.). arXiv. [Link]

  • 2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. (n.d.). Journal of the Indian Chemical Society. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]

  • Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). ACS Omega. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). MDPI. [Link]

  • Two-dimensional infrared spectroscopy of a structured liquid: Neat formamide. (2009). Firenze. [Link]

  • Millimeter- and submillimeter-wave spectroscopy of thioformamide and interstellar search toward Sgr B2(N). (2020). arXiv. [Link]

  • EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. (n.d.).
  • Theoretical Studies of the Ground State and of the Spectroscopic Properties of Ethyl 5-Amino-2-Methyl-1,2-Dihydro-3-Phenylpyrido[3,4- B ]Pyrazin-7-Yl Carbamate Analogs. (2001). Amanote Research. [Link]

  • FT-IR Spectroscopic Studies and Gaussian 03 Calculations of 2, 2'-Ethylenebis(nitrilomethylidene)diphenol. (2018). ResearchGate. [Link]

Sources

Commercial Availability and Synthetic Utility of N-[2-(2-Thienyl)ethyl]formamide (CAS 28783-49-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5) is a highly specialized biochemical intermediate pivotal to the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. This structural motif is the defining pharmacophore of thienopyridine-class antiplatelet drugs, including clopidogrel, ticlopidine, and prasugrel[1][2]. As a Senior Application Scientist, I present this technical guide to bridge the gap between commercial sourcing and bench-level synthetic execution, ensuring that drug development professionals can robustly integrate this compound into their workflows.

Physicochemical Profiling

Understanding the baseline properties of N-[2-(2-Thienyl)ethyl]formamide is critical for downstream reaction optimization, solvent selection, and analytical validation.

PropertySpecification
Chemical Name N-[2-(2-Thienyl)ethyl]formamide
CAS Number 28783-49-5
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Structural Motif Formamide group attached to a 2-(2-thienyl)ethyl chain
Typical Appearance Pale yellow to brown viscous oil
Solubility Soluble in dichloromethane (DCM), methanol, and ethyl acetate

Data synthesized from commercial catalogs and chemical databases[3][4].

Commercial Availability & Sourcing Strategies

Unlike ubiquitous bulk solvents, N-[2-(2-Thienyl)ethyl]formamide is a niche intermediate. Sourcing requires navigating specialized biochemical and pharmaceutical precursor catalogs.

  • Purity Requirements: For Active Pharmaceutical Ingredient (API) synthesis, a purity of >95% (preferably >98% by HPLC) is mandatory. Impurities, particularly unreacted 2-(2-thienyl)ethylamine or moisture, can severely depress yields in subsequent moisture-sensitive cyclization steps.

  • Supply Chain Causality: Because the compound is a direct precursor to blockbuster drugs, its commercial availability is often tied to the manufacturing cycles of generic API producers. Researchers should anticipate lead times of 2-4 weeks for non-catalog bulk orders.

Mechanistic Synthesis & Causality

The primary utility of N-[2-(2-Thienyl)ethyl]formamide lies in its role as a substrate for the Bischler-Napieralski cyclization.

The "Why" Behind the Chemistry:

  • Formylation: 2-(2-Thienyl)ethylamine is reacted with a formylating agent (e.g., formic acid or ethyl formate)[1]. The formyl group provides the exact single carbon atom required to close the piperidine ring.

  • Bischler-Napieralski Cyclization: The formamide is treated with a dehydrating agent, typically phosphorus oxychloride (POCl3). Causality: POCl3 converts the formamide into a highly electrophilic nitrilium ion intermediate. The electron-rich thiophene ring undergoes intramolecular electrophilic aromatic substitution. Because the ethylamine chain is attached at the 2-position of the thiophene, cyclization regioselectively occurs at the adjacent 3-position, yielding the 6,7-dihydrothieno[3,2-c]pyridine system[2][7].

  • Reduction: The resulting imine is reduced (e.g., via sodium borohydride) to form the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core[8][9].

SynthesisPathway A 2-(2-Thienyl)ethylamine (Starting Material) B N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5) A->B Formylation (HCOOH or HCOOEt) C 6,7-Dihydrothieno[3,2-c]pyridine (Intermediate) B->C Bischler-Napieralski (POCl3) D 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Thienopyridine Core) C->D Reduction (NaBH4)

Synthetic pathway from 2-(2-Thienyl)ethylamine to the Thienopyridine core.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding.

Protocol A: Synthesis of N-[2-(2-Thienyl)ethyl]formamide

Objective: Formylate the primary amine quantitatively.

  • Reagent Preparation: Dissolve 1.0 eq of 2-(2-thienyl)ethylamine in 3.0 eq of ethyl formate. Rationale: Ethyl formate acts as both the solvent and the formylating agent, driving the equilibrium forward without producing water (unlike formic acid), which simplifies the downstream workup.

  • Reaction Execution: Reflux the mixture at 60°C for 4-6 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% MeOH in DCM). The primary amine starting material will stain positive with ninhydrin (appearing as a purple spot), whereas the product formamide will remain unstained and UV-active.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ethyl formate and the ethanol byproduct. The resulting pale yellow oil is crude N-[2-(2-Thienyl)ethyl]formamide.

Protocol B: Bischler-Napieralski Cyclization

Objective: Cyclize the formamide to 6,7-dihydrothieno[3,2-c]pyridine[2].

  • Activation: Dissolve the crude N-[2-(2-Thienyl)ethyl]formamide in anhydrous toluene (0.2 M). Cool the vessel to 0°C.

  • Reagent Addition: Dropwise add 1.5 eq of POCl3. Rationale: Dropwise addition controls the highly exothermic generation of the Vilsmeier-type intermediate, preventing the thermal polymerization of the electron-rich thiophene ring.

  • Cyclization: Heat the mixture to 90°C for 3 hours.

  • Self-Validation Checkpoint 2 (LC-MS): Sample the reaction. The mass of the product should be [M+H]+ = 138.0 m/z, confirming the loss of water (18 Da) from the formamide precursor (155.2 Da).

  • Quenching: Carefully pour the cooled mixture over crushed ice and basify to pH 10 with 2N NaOH. Extract with DCM (3x). Dry over Na2SO4 and concentrate.

ExperimentalWorkflow Step1 1. Reagent Mixing Amine + Ethyl Formate Step2 2. Reflux 60°C for 4-6 hours Step1->Step2 Step3 3. Concentration In vacuo removal of volatiles Step2->Step3 Step4 4. Cyclization POCl3 in Toluene, 90°C Step3->Step4 Step5 5. Quenching & Extraction Ice/NaOH quench, DCM extract Step4->Step5

Step-by-step experimental workflow for formylation and cyclization.

Applications in Drug Development

The downstream product of N-[2-(2-Thienyl)ethyl]formamide—the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core—is a privileged scaffold in medicinal chemistry[8].

  • Antiplatelet Agents: It is the foundational building block for P2Y12 receptor antagonists. For instance, clopidogrel is synthesized by alkylating this core with methyl (R)-2-bromo-2-(2-chlorophenyl)acetate[1][10].

  • Hedgehog Acyltransferase (HHAT) Inhibitors: Recent oncology drug discovery efforts have utilized the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold to design potent inhibitors of HHAT, a critical target for arresting cancer growth and embryonic signaling pathways[9].

References

  • Santa Cruz Biotechnology. "N-[2-(2-Thienyl)ethyl]formamide | CAS 28783-49-5". SCBT Catalog.

  • Guidechem. "CAS 28783-49-5 | N-[2-(2-Thienyl)ethyl]forMaMide supply". Guidechem Supplier Database.

  • Echemi. "Index Suppliers Goods by 2 - page 6100". Echemi Chemical Database.

  • Google Patents (WO2003093276A1). "A process for the preparation of clopidogrel".

  • Google Patents (US4127580A). "Process for the preparation of thieno-pyridine derivatives".

  • Google Patents (US4906756A). "2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives".

  • ResearchGate. "Synthesis, spectral investigation and biological evaluation of novel noncytotoxic tetrahydrothieno[3,2-c]pyridine hydrazide derivatives".

  • ACS Publications. "Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase". Journal of Medicinal Chemistry.

  • QuickCompany. "Process For The Preparation Of Highly Pure Clopidogrel Hydrogen Sulfate Form I".

Sources

N-[2-(2-Thienyl)ethyl]formamide safety and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of N-[2-(2-Thienyl)ethyl]formamide

Introduction: Navigating Data Scarcity with Chemical Analogy

N-[2-(2-Thienyl)ethyl]formamide is a specialized organic compound with potential applications in pharmaceutical synthesis and materials science. As a novel or infrequently synthesized molecule, it lacks a comprehensive, publicly available toxicological and safety profile. This guide addresses this critical information gap by applying the established principles of chemical safety and risk assessment through structural analogy.

The molecule's structure can be deconstructed into two key components: the formamide functional group and the N-(2-thienylethyl) substituent . The safety protocols and hazard assessments detailed herein are therefore extrapolated from robust data available for formamide, N-alkylformamides (e.g., N-ethylformamide), and the class of thiophene-containing derivatives.[1][2][3] This approach, common in drug development and chemical research, allows for the establishment of conservative, health-protective handling practices in the absence of compound-specific data.

This document is intended for researchers, chemists, and drug development professionals. It is imperative to treat N-[2-(2-Thienyl)ethyl]formamide as a substance with significant potential hazards until empirical data proves otherwise.

Part 1: Hazard Identification and Proactive Risk Assessment

A thorough understanding of potential hazards is the foundation of safe laboratory practice. Based on its constituent parts, N-[2-(2-Thienyl)ethyl]formamide warrants a high degree of caution.

Anticipated Physicochemical Properties

No empirical data for the physicochemical properties of N-[2-(2-Thienyl)ethyl]formamide are readily available. The properties are estimated based on the closely related N-Ethylformamide.[4][5] This compound is likely a high-boiling liquid or a low-melting solid at standard temperature and pressure.

PropertyEstimated Value (based on N-Ethylformamide)Source
Molecular Formula C₉H₁₁NOS-
Molecular Weight 181.26 g/mol -
Appearance Colorless to yellow/brown liquid or low-melting solid[4][]
Boiling Point > 200 °C[4][5]
Density ~0.95 - 1.1 g/mL[4][5]
Solubility Expected to be soluble in organic solvents.-
Postulated GHS Classification and Hazards

The following classification is postulated based on the severe hazards associated with the parent compound, formamide.[1][7][8]

PictogramHazard ClassHazard Statement
alt text Reproductive Toxicity, Category 1B H360: May damage fertility or the unborn child.[1][7]
Carcinogenicity, Category 2 H351: Suspected of causing cancer.[7][9]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure.[9]
alt text Acute Toxicity, Oral (Category 4, Postulated) H302: Harmful if swallowed.[4]
Skin Irritation, Category 2 H315: Causes skin irritation.[2][10]
Eye Irritation, Category 2 H319: Causes serious eye irritation.[2][10]
Toxicological Deep Dive: A Tale of Two Moieties

The primary toxicological concerns stem from both the formamide core and the thiophene ring.

  • The Formamide Core - A Known Developmental Toxin: Formamide itself is a well-documented reproductive and developmental toxicant.[1] It is readily absorbed through the skin, and exposure can lead to adverse effects on fertility and fetal development.[8] Furthermore, it is classified as a suspected carcinogen.[7] The N-alkylation does not negate these properties, and related compounds like N,N-Dimethylformamide (DMF) are known hepatotoxins.[11] Therefore, all handling procedures must assume N-[2-(2-Thienyl)ethyl]formamide is a reproductive toxin and potential carcinogen.

  • The Thiophene Ring - Potential for Metabolic Bioactivation: Thiophene and its derivatives are present in numerous pharmaceuticals. However, they are known to undergo metabolic processing in the liver by Cytochrome P450 (CYP450) enzymes.[3] This process can generate reactive electrophilic intermediates, such as epoxides and S-oxides, which can bind to cellular macromolecules like DNA.[12][13] This mechanism is linked to genotoxicity (the potential to damage genetic material) and organ-specific toxicity in certain thiophene-containing drugs.[3][13]

Primary Routes of Exposure:

  • Dermal Absorption: Formamides are notoriously well-absorbed through intact skin.[8] This is the most likely and insidious route of accidental exposure.

  • Inhalation: As a likely low-volatility liquid or solid, aerosolization or handling at elevated temperatures increases the risk of inhaling vapors or particulates.[11]

  • Ingestion: Accidental ingestion via contaminated hands.

  • Eye Contact: Direct contact can cause serious irritation.[2]

Mandatory Risk Assessment Workflow

Before any experimental work begins, a rigorous, documented risk assessment must be performed. The following workflow provides a self-validating system for ensuring safety.

RiskAssessment cluster_prep Phase 1: Pre-Experimental Analysis cluster_eval Phase 2: Exposure & Control Planning cluster_review Phase 3: Final Verification A Literature Search for N-[2-(2-Thienyl)ethyl]formamide B Review Safety Data for Structural Analogs (Formamide, Thiophenes) A->B C Identify Potential Hazards (Reproductive Toxin, Irritant, etc.) B->C D Assess Exposure Potential (Quantity, Duration, Frequency) C->D E Select Engineering Controls & PPE D->E F Develop Detailed Standard Operating Procedure (SOP) E->F G Peer/Supervisor Review of SOP and Risk Assessment F->G H Confirm Availability of Emergency Equipment G->H I Proceed with Experiment H->I

Sources

N-[2-(2-Thienyl)ethyl]formamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

N-[2-(2-Thienyl)ethyl]formamide: Chemical Identity, Mechanistic Pathways, and Industrial Synthesis of Thienopyridines

Executive Summary

In the landscape of cardiovascular pharmacology, the thieno[3,2-c]pyridine scaffold serves as the critical pharmacophore for P2Y12 receptor inhibitors, a class of potent anti-platelet aggregation drugs that includes Ticlopidine, Clopidogrel, and Prasugrel[1]. The synthesis of this bicyclic core relies heavily on a highly reactive intermediate: N-[2-(2-Thienyl)ethyl]formamide (and its corresponding formimine). This technical guide provides an in-depth analysis of the chemical properties, cyclization mechanisms, and field-proven industrial protocols required to handle this intermediate, specifically addressing the causality behind azeotropic dehydration to prevent yield-destroying polymerization.

Chemical Identity and Nomenclature

N-[2-(2-Thienyl)ethyl]formamide is an amide derivative of 2-(2-thienyl)ethylamine. In industrial contexts, it is often generated in situ and immediately cyclized due to its inherent instability under standard atmospheric conditions[2].

Table 1: Chemical Identity and Physical Properties

Parameter Specification
IUPAC Name N-[2-(thiophen-2-yl)ethyl]formamide
Common Synonyms N-[2-(2-Thienyl)ethyl]formamide; N-formyl-2-(2-thienyl)ethylamine; 2-(2-Thienyl)ethylformamide
CAS Registry Number 28783-49-5[3]
Molecular Formula C₇H₉NOS[3]
Molecular Weight 155.22 g/mol [3]
Functional Groups Thiophene ring, Aliphatic spacer, Formamide moiety

| Primary Application | Pre-cyclization intermediate for thieno[3,2-c]pyridine active pharmaceutical ingredients (APIs)[1] |

Mechanistic Role in Drug Development

The transformation of N-[2-(2-Thienyl)ethyl]formamide into the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is achieved via two primary electrophilic aromatic substitution pathways, both of which target the electron-rich C3 position of the thiophene ring:

  • Bischler-Napieralski Cyclization: The formamide undergoes dehydration in the presence of a strong Lewis acid (e.g., POCl₃) to form a 3,4-dihydrothieno[3,2-c]pyridine intermediate, which is subsequently reduced to the tetrahydro state[4].

  • Pictet-Spengler Condensation: When 2-(2-thienyl)ethylamine is reacted with formaldehyde (or paraformaldehyde), it forms a formimine. Under acidic conditions (e.g., dry HCl), the formimine undergoes direct cyclization to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core[1][5].

Pathway Start 2-(2-Thienyl)ethylamine Formylation Formylation (Formic acid / Paraformaldehyde) Start->Formylation Intermediate N-[2-(2-Thienyl)ethyl]formamide / Formimine CAS: 28783-49-5 Formylation->Intermediate Cyclization Acid-Catalyzed Cyclization (Bischler-Napieralski / Pictet-Spengler) Intermediate->Cyclization Core 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Cyclization->Core Dry HCl, 60-90°C Strictly Anhydrous API Thienopyridine APIs (Clopidogrel, Ticlopidine) Core->API N-Alkylation

Fig 1: Industrial synthetic pathways from 2-(2-thienyl)ethylamine to thienopyridine APIs.

Experimental Methodologies & Protocols

The Causality of Anhydrous Conditions

A critical failure point in early thienopyridine syntheses was the attempted isolation of the intermediate formimine in the presence of aqueous solvents. The cyclization of the intermediate 2-(2-thienyl)ethyl formimine does not take place in the presence of water [2]. If water is present, the highly reactive formimine spontaneously polymerizes to form a stable trimer, which drastically reduces the yield and complicates downstream purification[2].

To circumvent this, modern industrial processes utilize a one-pot azeotropic distillation method. By continuously removing the water generated during the formylation step, the intermediate is stabilized in solution, allowing for immediate, high-yield in-situ cyclization[2][6].

Self-Validating Protocol: One-Pot Synthesis of the Thienopyridine Core

This protocol outlines the optimized synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride from 2-(2-thienyl)ethylamine.

  • Reaction Initiation: Combine 1.0 molar equivalent of 2-(2-thienyl)ethylamine with 1.1 molar equivalents of paraformaldehyde in a non-polar chlorinated hydrocarbon solvent (e.g., 1,2-dichloroethane).

    • Validation Checkpoint: Complete dissolution of the amine indicates proper initial mixing.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 80-90°C) using a Dean-Stark apparatus to facilitate azeotropic distillation[2].

    • Validation Checkpoint: The reaction must proceed until water collection in the Dean-Stark trap completely ceases. This visually confirms the total conversion of the amine to the formimine and the elimination of hydrolytic/polymerization risks.

  • In-Situ Acid-Catalyzed Cyclization: Cool the anhydrous solution to 60°C. Introduce dry HCl gas (or a pre-titrated solution of dry HCl in an aprotic solvent) into the reactor. Maintain the temperature strictly between 60°C and 90°C for 4 to 8 hours[2].

    • Validation Checkpoint: The spontaneous precipitation of a solid crystalline mass indicates successful cyclization to the tetrahydrothienopyridine core.

  • Product Isolation: Filter the precipitated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride salt under vacuum. Wash the filter cake with a cold non-polar solvent to remove unreacted starting materials.

    • Validation Checkpoint: High-performance liquid chromatography (HPLC) should confirm a purity of >98%, with an absence of the trimerized byproduct.

Workflow S1 Step 1: Formylation React amine with paraformaldehyde S2 Step 2: Azeotropic Distillation Strict water removal prevents polymerization S1->S2 S3 Step 3: In-situ Cyclization Dry HCl gas at 60-90°C Triggers ring closure S2->S3 S4 Step 4: Isolation Precipitate as hydrochloride salt S3->S4

Fig 2: One-pot azeotropic cyclization workflow preventing intermediate trimerization.

Analytical Characterization & Stability

Due to the transient nature of N-[2-(2-Thienyl)ethyl]formamide and its formimine counterpart, traditional isolation for NMR or GC-MS characterization is counterproductive in an industrial setting. The intermediate is highly susceptible to nucleophilic attack by water, leading to reversion to the starting amine, or self-condensation into a trimer[2]. Therefore, Process Analytical Technology (PAT) such as in-line FTIR is recommended to monitor the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) during Step 2, ensuring the system is primed for the addition of dry HCl.

References

  • Industrial process for preparation of clopidogrel hydrogen sulphate (US20100160635A1). Google Patents.
  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug . PMC. URL:[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Advances. URL:[Link]

  • SAR profile of ticlopidine and clopidogrel analogs . ResearchGate. URL:[Link]

Sources

Methodological & Application

Experimental protocol for using N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Thienopyridine Scaffolds via Bischler-Napieralski Cyclization of N-[2-(2-Thienyl)ethyl]formamide

Executive Summary

N-[2-(2-Thienyl)ethyl]formamide (CAS: 28140-60-5) is an indispensable synthetic intermediate in pharmaceutical drug development. It serves as the direct precursor for the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core—a structural motif that defines a blockbuster class of non-competitive adenosine diphosphate (ADP) receptor antagonists, including the antiplatelet agents Ticlopidine, Clopidogrel, and Prasugrel[1]. This application note details a highly optimized, self-validating experimental protocol for the Bischler-Napieralski cyclization of N-[2-(2-Thienyl)ethyl]formamide, followed by its immediate reduction to a stable cyclic amine.

Mechanistic Overview & Rationale (Expertise & Experience)

The conversion of N-[2-(2-Thienyl)ethyl]formamide to a thienopyridine relies on the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution[2]. Understanding the causality behind the reagent choices is critical for successful execution:

  • Electrophile Generation : The formamide carbonyl oxygen is highly nucleophilic and attacks phosphorus oxychloride (POCl₃) to generate a highly reactive O-phosphorylated intermediate. The elimination of a dichlorophosphate leaving group yields an electrophilic nitrilium ion equivalent.

  • Regioselective Cyclization : The thiophene ring is electron-rich. Because the ethylamine linker is attached at the C2 position, cyclization regioselectively occurs at the adjacent C3 position, forming the specific[3,2-c] fused bicyclic system[3].

  • Causality of the Formamide Group : Formamide is specifically chosen over acetamide because it yields a C4-unsubstituted thienopyridine. If an acetamide were used, a 4-methylthieno[3,2-c]pyridine would result, which is structurally incompatible with the active pharmaceutical ingredients (APIs) of Ticlopidine and Clopidogrel.

  • Intermediate Instability : The immediate product of the cyclization is 6,7-dihydrothieno[3,2-c]pyridine. This cyclic imine is highly prone to trimerization and polymerization if isolated and stored as a free base[4]. Therefore, this protocol dictates an immediate, one-pot reduction using sodium borohydride (NaBH₄) to trap the stable 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Mechanism N1 1. O-Phosphorylation Formamide oxygen attacks POCl3 N2 2. Nitrilium Ion Formation Elimination of dichlorophosphate N1->N2 N3 3. Electrophilic Aromatic Substitution Thiophene C3 attacks nitrilium carbon N2->N3 Rate-limiting step N4 4. Rearomatization Loss of proton restores aromaticity N3->N4 N5 5. Cyclic Imine 6,7-dihydrothieno[3,2-c]pyridine formed N4->N5 Cyclization complete

Fig 1. Mechanistic steps of the Bischler-Napieralski cyclization of the formamide precursor.

Step-by-Step Experimental Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a fume hood under an inert atmosphere.

Phase 1: Bischler-Napieralski Cyclization
  • Apparatus Setup : Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Preparation : Dissolve 10.0 g (64.4 mmol) of N-[2-(2-Thienyl)ethyl]formamide in 100 mL of anhydrous toluene. Stir the solution at room temperature (20 °C).

  • Activation : Slowly add 14.8 g (96.6 mmol, 1.5 eq) of freshly distilled POCl₃ dropwise via the dropping funnel over 15 minutes. Causality: Dropwise addition controls the exothermic O-phosphorylation step, preventing localized overheating and degradation of the sensitive thiophene ring.

  • Cyclization : Heat the reaction mixture to 80–90 °C and maintain for 3 hours[3]. The reaction progress is self-validating via TLC (Hexane:EtOAc 1:1); monitor for the complete disappearance of the starting formamide spot (Rf ≈ 0.3).

  • Quenching : Cool the mixture to 0 °C. Carefully quench the excess POCl₃ by adding 50 mL of ice-cold water dropwise. Separate the aqueous layer (which contains the 6,7-dihydrothieno[3,2-c]pyridine hydrochloride salt) and wash the toluene layer with 20 mL of water. Combine the aqueous layers.

Phase 2: Immediate Reduction to Tetrahydrothieno[3,2-c]pyridine
  • Free-Basing : Transfer the combined aqueous layers to a 500 mL flask. Slowly add 2M NaOH at 0 °C until the pH reaches 9–10 to liberate the free imine. Immediately extract with Dichloromethane (DCM) (3 x 50 mL). Critical Step: Do not concentrate the DCM layer to dryness, as the free imine will rapidly polymerize[4].

  • Reduction : Add 50 mL of anhydrous methanol to the DCM extract. Cool the solution to 0 °C.

  • Hydride Addition : Add 3.65 g (96.6 mmol, 1.5 eq) of NaBH₄ in small portions over 30 minutes. Causality: The imine bond is highly polarized and rapidly reduced by NaBH₄. Methanol serves as a protic co-solvent to facilitate the hydride transfer mechanism.

  • Workup : Stir for 2 hours at room temperature. Quench with 20 mL of water. Evaporate the organic solvents under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a pale yellow oil.

Workflow A N-[2-(2-Thienyl)ethyl]formamide (CAS: 28140-60-5) B 6,7-Dihydrothieno[3,2-c]pyridine (Unstable Imine) A->B POCl3, Toluene 80°C, 3h C 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Stable Core) B->C NaBH4, MeOH 0°C to RT D Ticlopidine / Clopidogrel (Active API) C->D N-Alkylation (e.g., 2-Cl-Benzyl-Cl)

Fig 2. Synthetic workflow from N-[2-(2-Thienyl)ethyl]formamide to thienopyridine APIs.

Quantitative Data Presentation

Reaction parameters heavily influence the cyclization efficiency. Table 1 summarizes the optimization data for the Bischler-Napieralski step prior to reduction.

Table 1: Optimization of Bischler-Napieralski Cyclization Conditions

Solvent Condensing Agent Temp (°C) Time (h) Overall Yield (%)* Purity (HPLC)
Acetonitrile POCl₃ (1.5 eq) 80 4 68 >95%
Toluene POCl₃ (1.5 eq) 90 3 82 >98%
Toluene P₂O₅ (2.0 eq) 110 6 55 ~85%

| DCM | POCl₃ (1.5 eq) | 40 | 12 | 30 | ~90% |

*Yield calculated over two steps (cyclization + reduction) to the stable tetrahydrothieno[3,2-c]pyridine.

Analytical Validation & Troubleshooting

  • Polymerization (Tar Formation) : If the yield is unexpectedly low and a dark, insoluble tar is observed during extraction, the intermediate imine has polymerized. Ensure the reduction step is performed immediately after basification[4].

  • Incomplete Cyclization : If unreacted formamide remains, ensure the POCl₃ is freshly distilled. POCl₃ degrades upon exposure to atmospheric moisture, forming phosphoric acid derivatives that are inactive for Vilsmeier-type activation.

  • NMR Validation : The successful formation of the tetrahydrothieno[3,2-c]pyridine core is self-validated by ¹H NMR (CDCl₃). Look for the complete disappearance of the formyl proton (~8.2 ppm) and the appearance of the aliphatic protons of the newly formed piperidine ring (a characteristic singlet around 3.9 ppm for the C4 protons, and multiplets at 3.1 and 2.8 ppm for the C6 and C7 protons).

References[3] EP0522956B1 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents. Available Here[4] US20100160635A1 - Industrial process for preparation of clopidogrel hydrogen sulphate - Google Patents. Available Here[1] Thienopyridine Analogues - IGI Global. Available Here[2] WO2013142253A2 - TREATMENT OF PANCREATIC AND RELATED CANCERS WITH 5-ACYL-6,7-DIHYDROTHIENO[3,2-c]PYRIDINES - Google Patents. Available Here

Sources

Title: Development and Validation of a Fluorescence-Based In Vitro Assay for the Histone Deacetylase Inhibitor N-[2-(2-Thienyl)ethyl]formamide (N2TEF)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the inhibitory activity of N-[2-(2-Thienyl)ethyl]formamide (N2TEF) against Class I and II histone deacetylases (HDACs). We move beyond a simple protocol, delving into the scientific rationale behind key experimental choices, from initial screening and IC50 determination to detailed assay validation using the Z'-factor. The protocols herein are designed as a self-validating system, ensuring data integrity and reproducibility. We present a step-by-step methodology for a fluorescence-based biochemical assay, a widely adopted standard for its high sensitivity and amenability to high-throughput screening. This guide will enable the user to confidently determine the potency of N2TEF and lay the groundwork for more advanced mechanistic studies.

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. Due to their fundamental role in cellular processes, dysregulation of HDAC activity has been implicated in the pathophysiology of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Several HDAC inhibitors, such as Vorinostat (SAHA) and Romidepsin, are already FDA-approved for the treatment of certain hematological malignancies.

N-[2-(2-Thienyl)ethyl]formamide (N2TEF) is a novel small molecule featuring a thiophene group, a common motif in pharmacologically active compounds, and a formamide moiety that can potentially chelate the zinc ion in the active site of HDAC enzymes. This structural hypothesis positions N2TEF as a candidate for HDAC inhibition. To rigorously test this hypothesis, a reliable and validated in vitro assay is paramount.

This guide details the development of a fluorescence-based assay, which relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme. The presence of an inhibitor like N2TEF will suppress this reaction, leading to a quantifiable reduction in the fluorescent signal. This method offers superior sensitivity and a broad dynamic range compared to colorimetric or radiometric alternatives.

Materials and Reagents

Item Description/Specification Recommended Supplier
Enzymes Recombinant Human HDAC1, HDAC2, HDAC3, HDAC6 (carrier-free)BPS Bioscience
Substrate Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)Enzo Life Sciences
Developer Trypsin-based developer solutionSigma-Aldrich
Positive Control Trichostatin A (TSA) or SAHACayman Chemical
Test Compound N-[2-(2-Thienyl)ethyl]formamide (N2TEF)Synthesized/Sourced
Assay Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2In-house preparation
Solvent 100% Dimethyl Sulfoxide (DMSO), Molecular Biology GradeThermo Fisher
Microplates Black, flat-bottom, 96-well or 384-well, non-binding surfaceCorning
Plate Reader Fluorescence plate reader with 360 nm excitation/460 nm emission filtersMolecular Devices
Lab Equipment Multichannel pipettes, reagent reservoirs, serological pipettes, vortex mixerStandard lab suppliers

Assay Principle and Workflow

The assay operates on a two-step enzymatic reaction. In the first step, the HDAC enzyme deacetylates the acetylated lysine residue of the non-fluorescent substrate, Boc-Lys(Ac)-AMC. In the second step, a developer solution containing a protease (typically trypsin) is added. The developer specifically cleaves the deacetylated substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group. The intensity of the fluorescence, measured at Ex/Em = 360/460 nm, is directly proportional to the amount of deacetylated substrate, and thus, to the activity of the HDAC enzyme.

An inhibitor like N2TEF will reduce the rate of the initial deacetylation step, resulting in a lower fluorescence signal. By measuring this signal reduction across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the inhibitor's potency (IC50).

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_readout Signal Detection cluster_analysis Data Analysis Compound_Dilution 1. Prepare N2TEF Serial Dilution Assay_Setup 4. Add Enzyme and N2TEF to Plate (Pre-incubate) Compound_Dilution->Assay_Setup Enzyme_Prep 2. Prepare HDAC Enzyme Solution Enzyme_Prep->Assay_Setup Substrate_Prep 3. Prepare Substrate Solution Reaction_Start 5. Add Substrate to Initiate Reaction (Incubate at 37°C) Substrate_Prep->Reaction_Start Assay_Setup->Reaction_Start 15 min pre-incubation Reaction_Stop 6. Add Developer to Stop Reaction & Generate Signal Reaction_Start->Reaction_Stop 60 min incubation Read_Plate 7. Read Fluorescence (Ex: 360nm, Em: 460nm) Reaction_Stop->Read_Plate 15 min development Data_Crunch 8. Calculate % Inhibition Read_Plate->Data_Crunch IC50_Calc 9. Plot Dose-Response Curve & Determine IC50 Data_Crunch->IC50_Calc

Caption: Workflow for the HDAC inhibition assay.

Experimental Protocols

Protocol 1: Reagent Preparation

Causality Insight: Proper reagent preparation is the foundation of a reproducible assay. Stock solutions in 100% DMSO maintain compound stability, while final assay concentrations of DMSO are kept below 1% to prevent enzyme inhibition or denaturation.

  • Assay Buffer: Prepare a 1L solution of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 in deionized water. Filter sterilize and store at 4°C.

  • N2TEF Test Compound: Prepare a 10 mM stock solution of N2TEF in 100% DMSO. From this stock, create a serial dilution series (e.g., 11 points, 1:3 dilution) in 100% DMSO. This intermediate plate will be used to dose the assay plate.

  • Positive Control (TSA): Prepare a 1 mM stock solution of Trichostatin A in 100% DMSO.

  • HDAC Enzyme: Thaw the recombinant HDAC enzyme on ice. Prepare a 2X working solution (e.g., 5 ng/µL for HDAC1) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. Keep on ice at all times.

  • Substrate: Prepare a 2X working solution (e.g., 40 µM) of the fluorogenic substrate in Assay Buffer. Protect from light.

  • Developer: Prepare the developer solution according to the manufacturer's instructions, often involving the addition of Trichostatin A to stop the HDAC reaction completely.

Protocol 2: HDAC Inhibition Assay - IC50 Determination

Causality Insight: This protocol uses a 96-well plate format. A pre-incubation step between the enzyme and inhibitor allows for equilibrium to be reached before initiating the reaction with the substrate. This is critical for accurately determining the potency of slow-binding or irreversible inhibitors.

  • Plate Setup: Design the plate layout to include wells for:

    • Blank: Assay Buffer only.

    • Negative Control (0% Inhibition): Enzyme + Substrate + DMSO vehicle.

    • Positive Control (100% Inhibition): Enzyme + Substrate + high concentration of TSA.

    • Test Compound: Enzyme + Substrate + N2TEF serial dilutions.

  • Compound Dosing: Add 1 µL of the N2TEF serial dilutions (from Protocol 1, Step 2) or controls from the DMSO plate to the corresponding wells of the black assay plate.

  • Enzyme Addition: Add 50 µL of the 2X HDAC enzyme working solution to all wells except the Blank. Mix the plate gently on an orbital shaker for 1 minute.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of the 2X substrate working solution to all wells. The total reaction volume is now 101 µL.

  • Enzymatic Reaction: Mix the plate on an orbital shaker for 1 minute. Cover and incubate for 60 minutes at 37°C. Protect from light.

  • Reaction Termination and Development: Add 50 µL of the developer solution to all wells. Mix and incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

Protocol 3: Assay Validation - Z'-Factor Determination

Causality Insight: The Z'-factor is a statistical parameter that quantifies the quality of an assay. A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. It measures the separation between the positive and negative control signals relative to their variabilities, ensuring that hits can be reliably distinguished from background noise.

  • Plate Setup: Prepare a plate with a large number of control wells. For example, 48 wells for the Negative Control (enzyme + DMSO) and 48 wells for the Positive Control (enzyme + saturating concentration of TSA).

  • Run Assay: Execute the assay as described in Protocol 2.

  • Calculate Z'-Factor: Use the following formula with the fluorescence readings (RFU):

    Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ]

    Where:

    • μ_pos = mean of the positive control (TSA)

    • σ_pos = standard deviation of the positive control

    • μ_neg = mean of the negative control (DMSO)

    • σ_neg = standard deviation of the negative control

Data Analysis and Interpretation

  • Background Subtraction: Subtract the mean RFU of the Blank wells from all other wells.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each N2TEF concentration using the following formula:

    % Inhibition = 100 * [ 1 - ( (RFU_inhibitor - RFU_pos_ctrl) / (RFU_neg_ctrl - RFU_pos_ctrl) ) ]

  • Dose-Response Curve: Plot the Percent Inhibition versus the log of the N2TEF concentration.

  • IC50 Determination: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of N2TEF that produces 50% inhibition.

    Y = Bottom + (Top-Bottom) / (1 + (X/IC50)^HillSlope)

Data_Analysis_Flow Raw_Data Raw Fluorescence Data (RFU) Subtract_Blank 1. Subtract Mean Blank RFU Raw_Data->Subtract_Blank Calc_Percent_Inhibition 2. Calculate % Inhibition vs. Controls Subtract_Blank->Calc_Percent_Inhibition Plot_Curve 3. Plot % Inhibition vs. [Log N2TEF] Calc_Percent_Inhibition->Plot_Curve Fit_4PL 4. Fit Data to 4-Parameter Logistic Model Plot_Curve->Fit_4PL IC50_Value IC50 Value Fit_4PL->IC50_Value

Caption: Data analysis workflow from raw data to IC50.

Expected Results and Quality Control
Parameter Acceptance Criteria Purpose
Z'-Factor > 0.5Confirms assay robustness and screenability.
Signal-to-Background > 5Ensures a sufficient dynamic range for detection.
Positive Control IC50 Within 2-fold of historical average (e.g., TSA IC50 ~5 nM)Verifies enzyme activity and reagent integrity.
DMSO Control CV% < 10%Ensures plate-to-plate and day-to-day consistency.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (< 0.5) High variability in controls; low signal-to-background.Check pipetting accuracy; optimize enzyme/substrate concentrations; increase incubation time.
High CV% in Replicates Inaccurate pipetting; poor mixing; edge effects in plate.Use calibrated multichannel pipettes; ensure thorough mixing after each addition; avoid using the outermost wells.
Inconsistent IC50 Values Compound instability; incorrect dilutions; assay drift.Prepare fresh compound stocks; verify dilution series; monitor incubation times and temperatures precisely.
No Inhibition Observed N2TEF is not an inhibitor of this HDAC; inactive compound.Test against a broad panel of HDAC isoforms; verify compound integrity via analytical chemistry (LC-MS, NMR).

Conclusion

This application note provides a validated, end-to-end workflow for assessing the inhibitory potential of N-[2-(2-Thienyl)ethyl]formamide against HDAC enzymes. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. The successful implementation of this fluorescence-based assay is a critical first step in the drug discovery cascade, enabling robust potency determination, structure-activity relationship (SAR) studies, and selectivity profiling for N2TEF or other novel candidate inhibitors.

References

  • Title: Histone Deacetylase Inhibitors: An Updated Review. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: FDA-Approved Histone Deacetylase (HDAC) Inhibitors in Cancer Therapy. Source: Frontiers in Oncology URL: [Link]

  • Title: A Review of Current Methods for Measuring Histone Deacetylase (HDAC) Activity. Source: Molecular BioSystems URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]

Application Note: Preclinical In Vitro Evaluation and Dosing Protocols for N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Context & Scientific Rationale

N-[2-(2-Thienyl)ethyl]formamide is a critical synthetic intermediate heavily utilized in the industrial synthesis of thienopyridine-class antiplatelet agents, most notably clopidogrel and ticlopidine[1]. While it is not traditionally administered as an active pharmaceutical ingredient (API) itself, establishing a precise in vitro dosing protocol for this compound is essential for two primary applications in modern drug development:

  • Toxicity & Impurity Profiling: Regulatory guidelines require rigorous safety profiling of synthetic intermediates that may persist as trace impurities in final drug formulations.

  • Scaffold Repurposing: The thienopyridine structural motif is highly privileged in medicinal chemistry, frequently explored for novel anti-inflammatory, anti-cancer, and antimicrobial applications[2].

The Causality of Experimental Design: Evaluating thienopyridine derivatives in vitro requires careful selection of cell lines. Because clinically used thienopyridines are prodrugs requiring hepatic activation via the cytochrome P450 system, using a hepatoma cell line (e.g., HepG2) that retains partial metabolic competence is strictly preferred over non-hepatic lines (like HEK293) to accurately capture metabolite-driven cytotoxicity[3]. Furthermore, because the parent class targets P2Y12 receptors, off-target screening in platelet-rich plasma (PRP) is necessary to ensure the intermediate does not trigger unintended platelet activation or aggregation[4].

Physicochemical Properties & Dosing Strategy

Thiophene derivatives are notoriously hydrophobic. N-[2-(2-Thienyl)ethyl]formamide must be dissolved in an organic solvent prior to introduction into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the universal standard; however, strict concentration limits must be enforced. Research indicates that DMSO concentrations exceeding 0.5% (v/v) independently induce apoptosis and artifactual growth inhibition in sensitive lines like MCF-7 and HepG2[5].

Therefore, our self-validating dosing system relies on creating a highly concentrated master stock (100 mM) to ensure the final vehicle concentration never exceeds 0.1% (v/v) in the biological assay.

Table 1: Master Stock Preparation & Dilution Matrix
Desired Final Assay ConcentrationVolume of 100 mM StockVolume of Culture MediaFinal DMSO Concentration (v/v)
100 µM (High Dose)1.0 µL999.0 µL0.1%
50 µM (Mid-High Dose)0.5 µL999.5 µL0.05%
10 µM (Mid Dose)0.1 µL999.9 µL0.01%
1 µM (Low Dose)10.0 µL of 1 mM intermediate990.0 µL0.001%
Vehicle Control 0.0 µL1000.0 µL + 1.0 µL DMSO0.1%

Note: The Vehicle Control is the most critical component of this self-validating system. It isolates the biological effect of the thienyl moiety from the solvent.

Experimental Workflow & Logic

The following diagram illustrates the logical progression from compound preparation to parallel biological readouts, ensuring both generalized cytotoxicity and specific receptor off-target effects are captured.

G Stock N-[2-(2-Thienyl)ethyl]formamide Stock Prep (100 mM in DMSO) Dilution Serial Dilution in Media (1 μM - 100 μM) DMSO ≤ 0.1% Stock->Dilution Dilute Assay1 Protocol A: Cytotoxicity (HepG2 / MCF-7 Cells) Dilution->Assay1 Assay2 Protocol B: Off-Target Receptor Binding (PRP) Dilution->Assay2 Readout1 WST-8 Assay (Absorbance 450nm) Assay1->Readout1 48-72h Incubation Readout2 Flow Cytometry (CD62P Expression) Assay2->Readout2 ADP Stimulation Analysis Data Synthesis: IC50 & Safety Profile Readout1->Analysis Readout2->Analysis

Fig 1: Workflow for in vitro evaluation of N-[2-(2-Thienyl)ethyl]formamide.

Step-by-Step Methodologies

Protocol A: Hepatotoxicity & Dose-Response Profiling (WST-8 Assay)

Thienopyridine derivatives often exhibit delayed apoptotic effects. A standard 24-hour assay may yield false negatives; therefore, a 48 to 72-hour incubation window is mandated to capture cumulative toxicity[6].

Step 1: Cell Seeding

  • Harvest HepG2 cells at 80% confluence using 0.25% Trypsin-EDTA.

  • Seed cells into a 96-well flat-bottom plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

Step 2: Compound Administration

  • Aspirate the seeding media carefully to avoid disturbing the cell monolayer.

  • Apply 100 µL of pre-warmed media containing N-[2-(2-Thienyl)ethyl]formamide at concentrations ranging from 1 µM to 100 µM (refer to Table 1).

  • Include three critical controls:

    • Blank: Media only (no cells) to subtract background absorbance.

    • Vehicle Control: Cells + 0.1% DMSO.

    • Positive Control: Cells + 10 µM Doxorubicin (validates assay sensitivity).

  • Incubate the plate for 48 to 72 hours at 37°C.

Step 3: Readout & Analysis

  • Add 10 µL of WST-8 reagent (Cell Counting Kit-8) to each well.

  • Incubate for 2 hours at 37°C. The bioreduction of WST-8 by cellular dehydrogenases produces a water-soluble formazan dye, directly proportional to the number of living cells.

  • Measure absorbance at 450 nm using a microplate reader.

  • Calculate cell viability: Viability (%) = [(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] × 100.

Protocol B: Off-Target Platelet Activation Assay (Flow Cytometry)

Because the parent compounds of this intermediate interact with the P2Y12 receptor, it is crucial to verify that the intermediate itself does not induce or inhibit platelet activation up to 100 µM[6].

Step 1: Preparation of Platelet-Rich Plasma (PRP)

  • Collect human whole blood into sodium citrate tubes (3.2%).

  • Centrifuge at 200 × g for 15 minutes at room temperature (RT) with the brake off.

  • Carefully extract the upper PRP layer.

Step 2: Compound Incubation & Activation

  • Aliquot 90 µL of PRP into flow cytometry tubes.

  • Add 10 µL of N-[2-(2-Thienyl)ethyl]formamide (final concentration 100 µM) or vehicle control. Incubate for 15 minutes at RT.

  • Stimulate the platelets by adding Adenosine Diphosphate (ADP) to a final concentration of 10 µM. Incubate for 5 minutes at RT[6].

Step 3: Staining & Cytometry

  • Add 10 µL of PE-conjugated anti-CD62P (P-selectin) antibody to quantify α -granule secretion.

  • Incubate in the dark for 20 minutes at RT.

  • Fix the samples with 1% paraformaldehyde (PFA) to halt the reaction.

  • Analyze via flow cytometry, gating for the platelet population using forward and side scatter. A shift in PE fluorescence compared to the vehicle control indicates off-target receptor interaction.

Quantitative Data Summary: Expected Tolerances

Based on structural analogs and thienopyridine literature, the following tolerances should be expected when evaluating this intermediate:

Table 2: Expected In Vitro Thresholds for Thienyl-Formamide Derivatives
ParameterExpected Range / LimitBiological Rationale
Maximum DMSO Tolerance < 0.5% (v/v)Prevents solvent-induced apoptosis in HepG2/MCF-7[5].
Inherent Cytotoxicity (IC50) > 100 µMIntermediates lacking the fully cyclized active moiety typically show low basal toxicity[4].
Assay Incubation Time 48 - 72 HoursRequired for metabolic processing of the thiophene ring[6].
CD62P Expression Shift < 5% vs. VehicleConfirms lack of unintended P2Y12 agonism/antagonism[6].

Sources

Application Notes and Protocols for N-[2-(2-Thienyl)ethyl]formamide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, administration, and in-vivo evaluation of N-[2-(2-Thienyl)ethyl]formamide (N2TF). This document synthesizes technical data with practical, field-proven insights to ensure experimental success and data reproducibility.

Introduction: Understanding N-[2-(2-Thienyl)ethyl]formamide

N-[2-(2-Thienyl)ethyl]formamide is a synthetic compound with a chemical structure that suggests potential applications in various biological systems. Its thienyl group is a common motif in medicinal chemistry, often imparting unique pharmacokinetic and pharmacodynamic properties. The formamide moiety can influence the compound's polarity, solubility, and ability to interact with biological targets. While the specific mechanism of action of N2TF is still under investigation, its structural analogs have shown a range of activities, including acting as anorectics and influencing the central nervous system.[1] This guide provides the foundational protocols to enable rigorous in-vivo investigation of N2TF's therapeutic potential.

Compound Preparation and Quality Control

The reliability of any in-vivo study hinges on the quality and characterization of the test compound. The following sections detail the synthesis and purity analysis of N2TF.

Synthesis of N-[2-(2-Thienyl)ethyl]formamide

A common route for the synthesis of N2TF involves the formylation of 2-(2-thienyl)ethylamine. The following protocol is a generalized procedure based on established chemical principles for formamide synthesis.[2][3][4]

Protocol 2.1: Synthesis of N-[2-(2-Thienyl)ethyl]formamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-thienyl)ethylamine (1 molar equivalent) in a suitable solvent such as toluene.

  • Formylation: Add a 37% aqueous solution of formaldehyde (a slight molar excess) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Remove the aqueous layer.

  • Extraction: Extract the organic layer with a suitable solvent like toluene or methylene chloride.

  • Washing: Wash the combined organic extracts with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[2-(2-Thienyl)ethyl]formamide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Purity and Characterization

Ensuring the purity of the synthesized N2TF is critical for accurate and reproducible experimental results. The following analytical techniques are recommended for purity assessment.[5][6][7][8]

Table 1: Analytical Methods for Purity Assessment of N-[2-(2-Thienyl)ethyl]formamide

Analytical TechniquePurposeKey Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and detection of impurities.Peak area percentage of the main compound, presence of any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of impurities.Chemical shifts, coupling constants, and integration of protons consistent with the N2TF structure. Absence of signals from residual solvents or synthetic byproducts.[9]
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of N2TF.

A purity of ≥98% is recommended for in-vivo studies to minimize the confounding effects of impurities.

Formulation and Vehicle Selection

The choice of vehicle is paramount for ensuring the bioavailability and consistent delivery of N2TF. Due to the lipophilic nature of many thienyl-containing compounds, careful consideration of the vehicle is necessary.

Solubility Assessment

Prior to in-vivo administration, it is essential to determine the solubility of N2TF in various pharmaceutically acceptable vehicles. A systematic approach to solubility testing is recommended.[10][11][12]

Protocol 3.1: Solubility Determination

  • Add a known excess amount of N2TF to a fixed volume of the test vehicle (e.g., 1 ml) in a sealed vial.

  • Agitate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of N2TF using a validated analytical method such as HPLC.

Table 2: Common Vehicles for In-Vivo Administration

VehicleProperties and Considerations
Saline (0.9% NaCl) Aqueous vehicle suitable for water-soluble compounds. May require a co-solvent for lipophilic compounds.
5% Dextrose in Water (D5W) Another common aqueous vehicle.
Phosphate-Buffered Saline (PBS) Buffered aqueous vehicle, helps maintain physiological pH.
Dimethyl Sulfoxide (DMSO) A powerful organic solvent, but can have its own biological effects. Typically used as a co-solvent at low concentrations (e.g., <10%).
Ethanol Often used as a co-solvent with aqueous vehicles.
Polyethylene Glycol (PEG) 300/400 A non-toxic, water-miscible polymer often used to increase the solubility of lipophilic compounds.
Corn Oil/Sesame Oil Suitable for oral or subcutaneous administration of highly lipophilic compounds.
1% Methylcellulose An aqueous suspension agent for compounds with low solubility.[13]
Recommended Vehicle Preparation

Based on the likely properties of N2TF, a formulation strategy involving a co-solvent system is a logical starting point.

Protocol 3.2: Vehicle Preparation (Example for a Lipophilic Compound)

  • Stock Solution: Prepare a concentrated stock solution of N2TF in a suitable organic solvent such as DMSO or ethanol.

  • Dilution: For parenteral administration, dilute the stock solution with a sterile aqueous vehicle (e.g., saline or PBS) to the final desired concentration. The final concentration of the organic co-solvent should be kept to a minimum (ideally ≤10% DMSO or ethanol) to avoid vehicle-induced toxicity.

  • Sonication: If precipitation occurs upon dilution, sonicate the solution in a water bath to aid in dissolution.

  • Sterilization: For parenteral routes, sterile filter the final formulation through a 0.22 µm syringe filter before administration.

Administration in Animal Models

The choice of animal model and route of administration should be guided by the specific research question and the pharmacokinetic properties of N2TF. Rodents (mice and rats) are the most common initial models for in-vivo studies.[14]

Dosage Selection

The initial dose selection for N2TF should be based on in-vitro efficacy data and any available in-vivo data from structurally similar compounds. A dose-response study is crucial to determine the optimal therapeutic dose and to identify any potential toxicity. For a novel compound like N2TF, a starting dose range of 1-100 mg/kg can be considered, based on studies with similar small molecules.[13][15]

Routes of Administration

The choice of administration route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a compound.[16]

Table 3: Common Routes of Administration in Rodents

RouteDescriptionAdvantagesDisadvantages
Oral (PO) Administration via the mouth, typically by gavage.Convenient for chronic dosing, mimics clinical route for oral drugs.Subject to first-pass metabolism, variable absorption.
Intraperitoneal (IP) Injection into the peritoneal cavity.Rapid absorption, bypasses first-pass metabolism.Potential for injection into organs, can cause irritation.
Intravenous (IV) Injection directly into a vein (e.g., tail vein).100% bioavailability, rapid onset of action.Requires skill, can be stressful for the animal, not suitable for insoluble compounds.
Subcutaneous (SC) Injection into the space beneath the skin.Slower, more sustained absorption.Can cause local irritation, absorption can be variable.

dot

G cluster_0 Drug Administration cluster_1 Absorption & Distribution Oral (PO) Oral (PO) First-Pass Metabolism First-Pass Metabolism Oral (PO)->First-Pass Metabolism Subject to Intraperitoneal (IP) Intraperitoneal (IP) Systemic Circulation Systemic Circulation Intraperitoneal (IP)->Systemic Circulation Rapid Absorption Intravenous (IV) Intravenous (IV) Intravenous (IV)->Systemic Circulation Direct Entry Subcutaneous (SC) Subcutaneous (SC) Subcutaneous (SC)->Systemic Circulation Sustained Release First-Pass Metabolism->Systemic Circulation Reduced Bioavailability G Drug Administration Drug Administration Absorption Absorption Drug Administration->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Therapeutic Effect Therapeutic Effect Distribution->Therapeutic Effect Excretion Excretion Metabolism->Excretion

Caption: The ADME process in pharmacokinetics.

Table 4: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time it takes for the plasma concentration to decrease by half.
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation.
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Protocol 5.1: Basic Pharmacokinetic Study in Rodents

  • Animal Groups: Assign animals to different groups for each route of administration and time point.

  • Drug Administration: Administer a single dose of N2TF.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via cardiac puncture (terminal) or tail/saphenous vein (serial).

  • Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N2TF in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 4.

Pharmacodynamic (PD) and Efficacy Studies

The choice of PD and efficacy models will depend on the hypothesized therapeutic area for N2TF.

Table 5: Examples of In-Vivo Models for Efficacy Testing

Therapeutic AreaAnimal ModelKey Readouts
Oncology Syngeneic or xenograft tumor modelsTumor growth inhibition, survival analysis, biomarker analysis. [17][18][19]
Neuroscience Models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or neurodegeneration (e.g., 6-OHDA model of Parkinson's). [20][21][22]Behavioral changes, neurochemical analysis, immunohistochemistry.
Inflammation Models of arthritis (e.g., collagen-induced arthritis) or inflammatory bowel disease (e.g., DSS-induced colitis). [19]Clinical scores, cytokine levels, histological analysis.
Metabolic Diseases Diet-induced obesity models, glucose tolerance tests. [19]Body weight, blood glucose, lipid profiles.

Data Interpretation and Troubleshooting

Data Quality: Ensure that all data is collected and analyzed with appropriate controls, including vehicle-treated groups.

Troubleshooting:

  • High Variability: High variability in PK or PD data may be due to inconsistent dosing technique, animal stress, or issues with the formulation (e.g., precipitation).

  • Lack of Efficacy: A lack of efficacy could be due to poor bioavailability, rapid metabolism, or an inappropriate dose or animal model.

  • Adverse Events: Monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Conclusion

These application notes and protocols provide a robust framework for the in-vivo evaluation of N-[2-(2-Thienyl)ethyl]formamide. By following these guidelines, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this novel compound.

References

  • accessdata.fda.gov. 21-549 Emend Pharmacology Review Part 5.
  • Google Patents. Preparation of 2-(2'-thienyl)
  • Google Patents. EP0522956A2 - Preparation of 2-(2-thienyl)
  • CPY Document - FDA.
  • Bienta.
  • CORE. 1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a* Ana M. R. C. Sousa,a.
  • Guidechem.
  • Taylor & Francis. Pharmacodynamics – Knowledge and References.
  • PubMed. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • PubMed.
  • Dove Medical Press. Preparation, characterization, in vitro and in vivo anti-tumor effect | IJN.
  • Aragen Life Sciences. In-vivo Animal Models.
  • Organic Syntheses Procedure. 3.
  • PMC. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PubMed. Effect of Dose on the Induction of Urothelial Proliferation by N-[4-(5-nitro-2-furyl)
  • Benchchem. A Comparative Guide to Purity Assessment of Ethyl 2-(2,6-dichlorophenyl)
  • JOCPR. Synthesis and in vitro cytotoxic activity of N-[2-(thienyl)-2-(chlorobenzyloxyimino)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Nebraska.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. Biological behavior of N-[4-(5-nitro-2-furyl)
  • PubMed. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline.
  • Protagenic Therapeutics. Behavioral effects of neuropeptides in rodent models of depression and anxiety.
  • Longdom Publishing. The Role of Pharmacodynamics in Drug Discovery and Development.
  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • OSTI.GOV. PHYSIOLOGICAL EFFECTS OF D sub2 O IN MAMMALS (Journal Article).
  • PubMed. MK0787 (N-formimidoyl thienamycin): evaluation of in vitro and in vivo activities.
  • Pharmachitchat.
  • Frontiers. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug.
  • MDPI. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease.
  • Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystalliz
  • ResearchGate. Solubility in various solvents. | Download Table.
  • JRC Publications Repository.
  • Deranged Physiology. Mechanisms of pharmacodynamic drug-drug interactions.
  • genOway. Pharmacokinetic & Biodistribution.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Solvent Miscibility Table.
  • PubMed. In vitro activity of N-formimidoyl thienamycin (MK0787)
  • PMC. Pharmacokinetics and tolerance of N-formimidoyl thienamycin (MK0787) in humans.
  • PubMed. 1-(2-Thienyl)-2-phenylethylamines as potential non-stimulant anorectics.

Sources

High-Throughput Screening and Fragment-Based Lead Discovery Using N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The paradigm of early-stage drug discovery has increasingly shifted toward Fragment-Based Lead Discovery (FBLD). Unlike traditional High-Throughput Screening (HTS) of large, complex molecules, FBLD utilizes low-molecular-weight compounds (fragments) to efficiently probe the binding pockets of target proteins [1]. One such highly versatile building block is N-[2-(2-Thienyl)ethyl]formamide (CAS 28783-49-5).

This application note details the scientific rationale, library generation, and HTS methodology for utilizing this compound as a core scaffold to discover novel antagonists for the P2Y12 receptor , a critical Gi-coupled G-protein coupled receptor (GPCR) involved in platelet activation and atherothrombosis [3].

Causality of Scaffold Selection

The selection of N-[2-(2-Thienyl)ethyl]formamide is driven by its exceptional physicochemical properties. The thiophene ring acts as a classical bioisostere for benzene, offering increased lipophilicity and the ability to act as a strong hydrogen bond acceptor via its sulfur atom [2]. Furthermore, the ethylformamide side chain provides a critical synthetic vector. The formamide group can be readily dehydrated to an isocyanide, enabling rapid expansion into a diverse library via Ugi multicomponent reactions. This allows medicinal chemists to systematically "grow" the fragment while maintaining a high ligand efficiency.

G A Core Fragment: N-[2-(2-Thienyl)ethyl]formamide (MW: 155.22 Da) B Dehydration (Isocyanide Formation) A->B C Ugi 4-Component Reaction (Fragment Growing) B->C D Focused Library (MW: 300-450 Da) C->D E HTS against P2Y12 Receptor D->E

Caption: Workflow of fragment growing from the thienylethylamine scaffold to HTS library.

High-Throughput Screening Strategy: TR-FRET cAMP Assay

Causality of Assay Selection

The P2Y12 receptor is a Gi-coupled GPCR. Upon activation by its endogenous ligand (ADP), the Gi protein inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To identify antagonists from our N-[2-(2-Thienyl)ethyl]formamide-derived library, we must measure the restoration of cAMP levels.

We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [4]. TR-FRET is selected over standard ELISA or colorimetric assays because it is a homogeneous, "mix-and-read" format requiring no wash steps, making it highly scalable for 384-well and 1536-well HTS formats. The time-resolved nature of the measurement introduces a microsecond delay before reading, which completely eliminates short-lived background autofluorescence from the library compounds or cellular debris, ensuring a high signal-to-noise ratio.

G cluster_0 Gi-Coupled P2Y12 Pathway cluster_1 TR-FRET Detection Principle P2Y12 P2Y12 Receptor (Target) Gi Gi Protein (Inhibitory) P2Y12->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP cAMP Levels (Decreased) AC->cAMP Lysis Cell Lysis & Reagent Addition cAMP->Lysis Comp Competition: Endogenous vs. Labeled cAMP Lysis->Comp Signal TR-FRET Signal (Inversely proportional to cAMP) Comp->Signal

Caption: P2Y12 receptor signaling pathway and competitive TR-FRET cAMP detection principle.

Experimental Protocol: Self-Validating TR-FRET HTS

To ensure the integrity of the screening data, this protocol is designed as a self-validating system. It incorporates Forskolin (to artificially stimulate AC and create a measurable cAMP window), a reference antagonist to validate assay sensitivity, and strict Z'-factor quality control thresholds.

Materials Required:

  • CHO-K1 cells stably expressing the human P2Y12 receptor.

  • TR-FRET cAMP Assay Kit (containing Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

  • Forskolin (AC activator) and ADP (P2Y12 agonist).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Cell Preparation & Plating: Harvest CHO-K1-P2Y12 cells and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases). Dispense 1,000 cells per well (5 µL volume) into the 384-well plate.

  • Compound Addition (Antagonist Mode): Add 2.5 µL of the N-[2-(2-Thienyl)ethyl]formamide-derived library compounds (final concentration 10 µM, 1% DMSO). Include the following validation controls:

    • Positive Control (Max Signal / Min cAMP): 1% DMSO + ADP (EC80).

    • Negative Control (Min Signal / Max cAMP): 1% DMSO + Buffer (No ADP).

    • Reference Control: Ticagrelor (1 µM). Incubate for 15 minutes at room temperature to allow receptor binding.

  • Pathway Stimulation: Add 2.5 µL of a stimulation cocktail containing Forskolin (final concentration 1 µM) and ADP (final concentration at EC80, typically 2 µM). Incubate for 30 minutes at room temperature.

    • Causality Note: Forskolin drives cAMP production; ADP activates P2Y12 to inhibit this production. An effective library antagonist will block ADP, allowing Forskolin to generate high cAMP levels.

  • Lysis and Detection: Add 5 µL of Eu-cryptate anti-cAMP antibody and 5 µL of d2-labeled cAMP (both diluted in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at room temperature protected from light. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm).

  • Data Validation: Calculate the TR-FRET ratio (665 nm / 620 nm). The assay is self-validated if the Z'-factor between the Positive and Negative controls is ≥ 0.5, indicating a robust screening window.

Quantitative Data Presentation

The following table summarizes a mock screening dataset, demonstrating how derivatives grown from the N-[2-(2-Thienyl)ethyl]formamide scaffold are evaluated based on their IC50 and ligand efficiency (LE).

Compound IDScaffold OriginMolecular Weight (Da)P2Y12 IC50 (nM)Ligand Efficiency (kcal/mol/heavy atom)TR-FRET Z'-Factor
Ticagrelor (Ref) N/A522.614.20.310.78
Fragment Core N-[2-(2-Thienyl)ethyl]formamide155.2>10,000N/A0.75
Derivative A Ugi-Product (Alkyl substitution)312.41,2500.340.76
Derivative B Ugi-Product (Aryl substitution)385.51450.380.79
Derivative C Ugi-Product (Halogenated Aryl)419.922.50.410.77

Data Interpretation: While the bare core fragment exhibits negligible affinity (expected for a 155 Da molecule), systematic growth via the formamide vector (Derivatives A-C) yields highly potent antagonists. Derivative C approaches the potency of the clinical reference while maintaining superior ligand efficiency.

Conclusion

N-[2-(2-Thienyl)ethyl]formamide is a highly effective starting point for Fragment-Based Lead Discovery. By leveraging its thiophene bioisosterism and formamide synthetic handle, researchers can rapidly generate focused libraries. When coupled with a self-validating, homogeneous TR-FRET cAMP assay, this workflow provides a robust, high-throughput platform for discovering next-generation GPCR modulators.

References

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. MDPI. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]

N-[2-(2-Thienyl)ethyl]formamide as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[2-(2-Thienyl)ethyl]formamide as a Minimalist Chemical Probe for Thiophene Bioactivation

Executive Summary & Mechanistic Rationale

Thienopyridine-class antiplatelet drugs (e.g., clopidogrel, prasugrel, ticlopidine) are foundational to cardiovascular pharmacotherapy. However, investigating their metabolic bioactivation is notoriously difficult. These prodrugs undergo complex, parallel metabolic pathways, including N-dealkylation and iminium formation at the sterically bulky tetrahydropyridine ring[1]. The critical pharmacological activation step—and the primary driver of cytochrome P450 (CYP) mechanism-based inhibition (MBI)—is the oxidation of the thiophene ring to a highly reactive S-oxide or epoxide intermediate[2][3].

To isolate and study this specific thiophene oxidation event without the confounding analytical background of tetrahydropyridine metabolism, N-[2-(2-Thienyl)ethyl]formamide serves as an ideal minimalist chemical probe.

  • Structural Fidelity : It retains the essential thiophene-ethyl pharmacophore required for CYP2B6 and CYP2C19 recognition.

  • Metabolic Isolation : The formamide moiety protects the terminal amine from rapid monoamine oxidase (MAO) or CYP-mediated N-dealkylation, forcing the metabolic machinery to focus exclusively on the thiophene ring.

  • Reactive Intermediate Trapping : The resulting thiophene S-oxides are potent electrophiles that can be efficiently trapped using soft nucleophiles like glutathione (GSH) to form stable, characterizable adducts[4].

Metabolic Pathway & Trapping Mechanism

Pathway Probe N-[2-(2-Thienyl)ethyl]formamide (Chemical Probe) Enzyme CYP450 Enzymes (CYP2B6, CYP2C19) Probe->Enzyme Oxidation Intermediate Thiophene S-oxide (Reactive Intermediate) Enzyme->Intermediate [O] Thiolactone Thiolactone Metabolite (Stable Marker) Intermediate->Thiolactone Rearrangement Adduct GSH-Thiophene Adduct (LC-MS/MS Analyte) Intermediate->Adduct Nucleophilic Attack GSH Glutathione (GSH) Trapping Agent GSH->Adduct Conjugation

Metabolic bioactivation of the thienyl probe via CYP450 and subsequent GSH trapping.

Experimental Protocol: In Vitro Bioactivation & GSH Trapping

This protocol establishes a self-validating system to ensure that the observed adducts are strictly the result of CYP450-mediated enzymatic oxidation, rather than auto-oxidation or artifactual degradation.

Workflow Step1 1. Microsomal Incubation Step2 2. GSH Trapping Step1->Step2 Step3 3. Protein Precipitation Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4

Step-by-step experimental workflow for in vitro microsomal incubation and analysis.

Step-by-Step Methodology

  • Step 1: Preparation of the Incubation Matrix

    • Action: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 1.0 mg/mL Human Liver Microsomes (HLM) or recombinant CYP2B6/CYP2C19, and 5 mM GSH.

    • Causality: The pH must be strictly maintained at 7.4 to mimic physiological conditions and prevent spontaneous hydrolysis of the formamide group. A protein concentration of 1.0 mg/mL ensures that non-specific protein binding does not mask the free fraction of the probe, maintaining linear enzyme kinetics.

  • Step 2: Probe Addition and Pre-warming

    • Action: Add N-[2-(2-Thienyl)ethyl]formamide to a final concentration of 10 µM (from a 10 mM DMSO stock). Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: The final DMSO concentration must remain below 0.1% (v/v) because higher solvent concentrations act as competitive inhibitors for CYP450 enzymes. Pre-warming ensures the enzymatic reaction begins instantly at optimal thermodynamic conditions upon initiation.

  • Step 3: Initiation via Electron Transfer

    • Action: Initiate the reaction by adding 1 mM NADPH.

    • Causality: CYP450 enzymes are obligate monooxygenases that require continuous electron flow from NADPH via cytochrome P450 reductase. Adding NADPH last acts as the definitive "start" switch for the reaction[3].

  • Step 4: Self-Validating Controls

    • Action: Run two parallel control incubations:

      • Minus-NADPH Control : Replaces NADPH with an equal volume of buffer. (Validates that metabolite formation is strictly CYP-dependent).

      • Minus-GSH Control : Omits GSH from the matrix. (Validates the formation of the stable thiolactone rearrangement product, confirming the transient existence of the S-oxide).

  • Step 5: Quenching and Protein Precipitation

    • Action: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity. Centrifugation pellets the denatured proteins, yielding a clear supernatant suitable for direct injection into the LC-MS/MS system without clogging the analytical column.

Data Presentation & Analytical Profiling

To accurately quantify the bioactivation of the probe, Multiple Reaction Monitoring (MRM) is utilized. The table below summarizes the expected quantitative parameters and mass transitions for the parent probe and its downstream trapped metabolites.

Table 1: Expected LC-MS/MS MRM Transitions and Kinetic Parameters

Analyte / MetaboliteMolecular Weight ( g/mol )Precursor Ion [M+H]+ Product Ion (Q3)Putative Origin / Mechanism
N-[2-(2-Thienyl)ethyl]formamide 155.22156.2111.0Parent Chemical Probe
Thiolactone Metabolite 171.22172.2127.0S-oxide rearrangement (Minus-GSH control)
GSH-Thiophene Adduct 478.54479.5350.1Nucleophilic trapping of S-oxide by GSH

Note: The primary fragmentation event (Q3) for the parent and thiolactone typically involves the loss of the formamide moiety (-45 Da). The GSH adduct exhibits characteristic neutral loss of the pyroglutamate moiety (-129 Da) standard for glutathione conjugates.

Conclusion

By utilizing N-[2-(2-Thienyl)ethyl]formamide as a minimalist structural probe, drug development professionals can effectively map the specific kinetics of thiophene bioactivation. This protocol eliminates the analytical noise generated by complex parent drugs, providing a clear, self-validating window into CYP450-mediated reactive metabolite formation and mechanism-based enzyme inhibition.

References

  • [1] CHARACTERIZATION OF NOVEL DIHYDROTHIENOPYRIDINIUM AND THIENOPYRIDINIUM METABOLITES OF TICLOPIDINE IN VITRO: ROLE OF PEROXIDASES, CYTOCHROMES P450, AND MONOAMINE OXIDASES. Drug Metabolism and Disposition. URL:[Link]

  • [2] Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine. Drug Metabolism and Pharmacokinetics (PubMed). URL:[Link]

  • [3] Biotransformation of thienopyridine P2Y12 receptor antagonists, prasugrel, ticlopidine, and clopidogrel to pharmacologically active metabolites. Journal of Pharmacology and Experimental Therapeutics (ResearchGate). URL:[Link]

  • [4] Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles. Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Application Note: Synthesis and Optimization of N-[2-(2-Thienyl)ethyl]formamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-[2-(2-Thienyl)ethyl]formamide is a high-value, critical intermediate in the pharmaceutical manufacturing of thieno[3,2-c]pyridine therapeutics, including the blockbuster anti-platelet agents ticlopidine and clopidogrel[1]. Historically, the synthesis of the primary amine precursor, 2-(2-thienyl)ethylamine, suffered from low yields or required highly reactive, hazardous reducing agents such as lithium aluminum hydride[2].

Once the primary amine is secured, precise N-formylation is required. The formyl group serves a dual purpose: it acts as a transient protecting group during intermediate processing and functions as the essential carbon donor for the subsequent acid-catalyzed dehydrative cyclization (Bischler-Napieralski-type reaction) that constructs the tetrahydrothieno[3,2-c]pyridine core[3]. This application note details two highly optimized, self-validating synthetic routes for the N-formylation of 2-(2-thienyl)ethylamine, providing the mechanistic causality behind each experimental choice to ensure robust scale-up.

Mechanistic Pathways & Synthetic Strategy

The conversion of 2-(2-thienyl)ethylamine to its N-formyl derivative can be achieved via two distinct mechanistic pathways, each tailored to specific laboratory or industrial constraints:

  • Route A (Kinetic Control): Utilizes a mixed anhydride (acetic formic anhydride) generated in situ. This route is highly reactive and fast but requires strict thermal control to manage exothermic excursions[4].

  • Route B (Thermodynamic Control): Utilizes ethyl formate as both the formyl donor and the solvent. This route requires elevated temperatures (reflux) and longer reaction times but is inherently safer and highly scalable for bulk manufacturing.

G Amine 2-(2-Thienyl)ethylamine (Starting Material) Formamide N-[2-(2-Thienyl)ethyl]formamide (Target Intermediate) Amine->Formamide Route A (Fast Kinetics) Amine->Formamide Route B (Scalable) MixAnhydride Formic Acid + Acetic Anhydride (Acetic Formic Anhydride) MixAnhydride->Formamide Formyl Donor EthylFormate Ethyl Formate (Reflux) EthylFormate->Formamide Formyl Donor Cyclization Bischler-Napieralski Cyclization (POCl3 / P2O5) Formamide->Cyclization Dehydrative Cyclization API Thieno[3,2-c]pyridines (e.g., Ticlopidine) Cyclization->API Reduction/Alkylation

Figure 1: Synthetic pathways for N-[2-(2-Thienyl)ethyl]formamide and downstream applications.

Experimental Protocols: Self-Validating Workflows

Protocol A: Mixed Anhydride Formylation (Rapid Kinetics)

This protocol is ideal for rapid, small-to-medium scale synthesis where time is the limiting factor.

Step-by-Step Methodology:

  • Anhydride Generation: In a dry, round-bottom flask under an argon atmosphere, combine 1.5 equivalents of anhydrous formic acid with 1.2 equivalents of acetic anhydride.

  • Thermal Activation: Heat the mixture to 50–60 °C for exactly 2 hours[4].

  • Thermal Quench: Cool the resulting acetic formic anhydride solution to 0–5 °C using an ice-water bath.

  • Amine Addition: Dissolve 1.0 equivalent of 2-(2-thienyl)ethylamine in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the mixed anhydride, maintaining the internal temperature below 10 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • Workup: Quench the reaction by pouring it into crushed ice/water. Neutralize the aqueous phase with 5% NaHCO₃ and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Expert Insight: The pre-incubation of formic acid and acetic anhydride at 50–60 °C is non-negotiable. This step generates the highly reactive acetic formic anhydride in situ. If the amine is introduced prior to complete anhydride formation, the unreacted acetic anhydride will irreversibly N-acetylate the amine, drastically reducing the yield of the target formamide[4]. Conversely, exceeding 60 °C must be strictly avoided to prevent the thermal decomposition of the mixed anhydride into carbon monoxide gas and acetic acid.

Protocol B: Ethyl Formate Reflux (Industrial Scalability)

This protocol is designed for massive scale-up, prioritizing safety, chemoselectivity, and solvent economy.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend 1.0 equivalent of 2-(2-thienyl)ethylamine in a 3.0 to 5.0 molar excess of ethyl formate. No additional organic solvent is required.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (internal temperature approx. 54 °C) under a nitrogen atmosphere for 8 to 12 hours.

  • Concentration: Upon completion, cool the mixture to room temperature. Evaporate the excess ethyl formate under reduced pressure (the recovered ethyl formate can be recycled for subsequent batches).

  • Purification: The resulting crude oil is typically >95% pure. If pharmaceutical-grade purity is required, subject the residue to high-vacuum distillation or pass it through a short silica plug using a hexane/ethyl acetate gradient.

Causality & Expert Insight: Ethyl formate serves a dual purpose as both the formyl donor and the reaction solvent. Because the reaction is thermodynamically controlled and less exothermic than Route A, it eliminates the risk of thermal runaways, making it inherently safer for industrial scale-up. The use of a massive molar excess drives the equilibrium toward the formamide product via Le Chatelier’s principle while completely suppressing the formation of secondary amine byproducts.

System Validation Checkpoint (Applicable to Both Protocols)

To ensure the protocol is a self-validating system, do not proceed to workup without analytical confirmation.

  • Action: Draw a 50 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via HPLC (UV detection at 254 nm).

  • Validation: The protocol is validated when the primary amine peak completely disappears, replaced by a single, less polar peak corresponding to the N-formyl derivative. If >2% of the starting amine persists, the system dictates the immediate addition of 0.2 equivalents of the respective formylating agent and an additional hour of reaction time.

Comparative Data Analysis

The following table summarizes the quantitative operational metrics for both synthetic routes, allowing process chemists to select the optimal pathway based on facility capabilities.

ParameterRoute A: Mixed AnhydrideRoute B: Ethyl Formate
Kinetics / Reaction Time Fast (2–4 hours)Slow (8–12 hours)
Temperature Profile Highly Exothermic (requires active cooling)Endothermic / Reflux (54 °C)
Chemoselectivity Moderate (Risk of N-acetylation if poorly controlled)High (Exclusive N-formylation)
Scalability Limited by exothermic heat transfer limitsExcellent (Solvent-free potential, recyclable)
Typical Yield 85–92%94–98%
Byproducts Acetic acid (requires basic aqueous neutralization)Ethanol (easily removed via evaporation)

References

  • Preparation of 2-(2-thienyl)
  • Process for the preparation of 2-(2-thienyl)
  • Preparation of 2-(2'-thienyl)
  • Synthesis of formamide (Mixed Anhydride Protocol) Source: PrepChem URL:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N-[2-(2-Thienyl)ethyl]formamide in Thienopyridine APIs

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC Drug Development Professionals

Scientific Context & Rationale

The synthesis of thienopyridine-class antiplatelet agents, such as clopidogrel, ticlopidine, and prasugrel, relies heavily on the precursor 2-(2-thienyl)ethylamine[1]. During active pharmaceutical ingredient (API) manufacturing, adventitious formylation—often mediated by formamide-based solvents or Vilsmeier-type intermediates—can generate the process-related impurity N-[2-(2-Thienyl)ethyl]formamide (TEF) .

Regulatory agencies require stringent control of process-related impurities to ensure API quality and patient safety, adhering to ICH Q3A and M7 guidelines for comprehensive impurity profiling[2]. Because TEF can be present at trace parts-per-million (ppm) levels within a highly concentrated API matrix, traditional HPLC-UV lacks the specificity to differentiate trace TEF from co-eluting API degradation products[3].

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By utilizing Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM), we achieve absolute mass-level discrimination.

Workflow & Pathway Visualizations

The following diagrams illustrate the chemical origin of the impurity and the engineered analytical workflow designed to isolate and quantify it.

ImpurityPathway SM 2-(2-Thienyl)ethylamine (Starting Material) Impurity N-[2-(2-Thienyl)ethyl]formamide (Target Analyte) SM->Impurity Side Reaction API Thienopyridine API (e.g., Clopidogrel) SM->API API Synthesis Formylation Formylating Agents (Solvents/Reagents) Formylation->Impurity Reacts with SM LCMS LC-MS/MS MRM Quantification Impurity->LCMS Trace Analysis API->LCMS Matrix Background

Fig 1. Synthetic origin of N-[2-(2-Thienyl)ethyl]formamide and the analytical control workflow.

LCMSWorkflow Prep Sample Prep Dilute & Shoot LC UHPLC Separation BEH C18 Column Prep->LC Divert Divert Valve (Waste API) LC->Divert MS ESI+ MS/MS MRM 156.1 -> 111.0 Divert->MS Analyte Window Data Data Processing ICH Validation MS->Data

Fig 2. Step-by-step LC-MS/MS analytical workflow with divert valve strategy to protect MS source.

Experimental Design & Causality (The "Why")

To elevate this protocol from a simple list of instructions to a scientifically grounded method, the causality behind each parameter is explained below:

  • Sample Preparation (Dilute-and-Shoot): Extracting a small, polar impurity from a structurally similar, highly concentrated API via Solid Phase Extraction (SPE) is prone to poor recovery. Instead, we utilize a "dilute-and-shoot" approach. The API is dissolved at a high concentration, and the matrix effect is strictly normalized using a Stable Isotope-Labeled Internal Standard (SIL-IS). This creates a self-correcting mechanism for any transient ion suppression events in the MS source.

  • Chromatographic Strategy (Divert Valve): Injecting 10 mg/mL of API directly into an MS source will cause rapid contamination and severe ion suppression. Because TEF (MW 155.2) is more polar than the bulky API (e.g., Clopidogrel, MW 321.8), TEF elutes earlier. We program a divert valve to send the LC effluent to the MS only during the TEF elution window, diverting the massive API peak to waste.

  • Ionization & Fragmentation: TEF readily protonates in 0.1% Formic Acid to form an [M+H]+ precursor at m/z 156.1. Under Collision-Induced Dissociation (CID), the molecule undergoes a neutral loss of the formamide group (45 Da), yielding a highly stable thienyl-ethyl carbocation at m/z 111.0. This transition is highly specific, avoiding isobaric interference from the API matrix.

Materials and Reagents

  • Reference Standards: N-[2-(2-Thienyl)ethyl]formamide (Target Analyte) and N-[2-(2-Thienyl)ethyl]formamide-d4 (Internal Standard).

  • Matrix: Clopidogrel Bisulfate or target Thienopyridine API.

  • Reagents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, and LC-MS Grade Formic Acid (FA).

Self-Validating Experimental Protocol

Standard and Sample Preparation
  • Diluent Preparation: Mix LC-MS Grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Internal Standard (IS) Working Solution: Prepare a 10 ng/mL solution of TEF-d4 in the Diluent.

  • Calibration Standards: Spike the TEF reference standard into the IS Working Solution to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Weigh exactly 50.0 mg of the API into a 5 mL volumetric flask. Dissolve and make up to volume with the IS Working Solution (Final API concentration: 10 mg/mL). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to remove any insoluble particulates. Transfer the supernatant to an LC vial.

UHPLC Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The sub-2-micron ethylene bridged hybrid (BEH) particle provides superior peak capacity and resists secondary silanol interactions with basic thienopyridine matrices.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BValve Position
0.00.4955MS
0.50.4955MS
2.50.41090MS
2.60.41090Waste (Divert API)
4.00.41090Waste (Divert API)
4.10.4955MS
5.50.4955MS
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450 °C.

Table 2: MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
TEF (Quantifier) 156.1111.0502015
TEF (Qualifier) 156.183.0502025
TEF-d4 (IS) 160.1115.0502015

Method Validation & System Suitability

To guarantee the protocol operates as a self-validating system, System Suitability Testing (SST) must be executed prior to analyzing unknown batches.

  • SST Criteria: The %RSD of the TEF peak area ratio (Analyte/IS) in 6 replicate injections of the 1.0 ng/mL standard must be ≤ 5.0%. The Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) must be ≥ 10.

Table 3: Method Validation Summary (ICH M10 Guidelines)

Validation ParameterObserved ResultAcceptance Criteria
Linear Range 0.1 – 100 ng/mL R2≥0.995
Limit of Quantitation (LOQ) 0.1 ng/mLS/N 10, Precision 20%
Intra-day Precision (%RSD) 2.4% – 4.1% 15% ( 20% at LOQ)
Inter-day Precision (%RSD) 3.2% – 5.5% 15% ( 20% at LOQ)
Matrix Effect (Recovery) 98.5% ± 3.2%85% – 115%

Conclusion

This LC-MS/MS method provides a highly sensitive, rapid, and robust approach for the quantification of N-[2-(2-Thienyl)ethyl]formamide in thienopyridine APIs. By leveraging a dilute-and-shoot strategy paired with an automated divert valve, the method achieves an LOQ of 0.1 ng/mL while entirely preventing MS source fouling by the high-concentration API matrix. The integration of a stable isotope-labeled internal standard ensures self-validating accuracy and precision, fully compliant with ICH M7 and M10 bioanalytical standards.

References

  • Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A.
  • Significance of impurity profiling: a review. Academia.edu.
  • A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological M

Sources

N-[2-(2-Thienyl)ethyl]formamide in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[2-(2-Thienyl)ethyl]formamide as a Strategic Intermediate in Thienopyridine Drug Synthesis

Executive Summary

In modern medicinal chemistry, the rapid and scalable assembly of privileged heterocyclic scaffolds is paramount. N-[2-(2-Thienyl)ethyl]formamide (also known as N-(2-(thiophen-2-yl)ethyl)formamide) serves as a critical, highly efficient building block for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) pharmacophore. This specific bicyclic system is the structural foundation of blockbuster thienopyridine antiplatelet agents, including Ticlopidine, Clopidogrel, and Prasugrel[1][2]. This application note details the mechanistic rationale, synthetic protocols, and pharmacological significance of utilizing this formamide intermediate to construct P2Y12 receptor antagonists.

Mechanistic Rationale & Chemical Biology

The selection of N-[2-(2-thienyl)ethyl]formamide over other synthetic precursors is driven by its dual utility: it acts as both a masked amine and a highly reactive electrophile for cyclization.

The Bischler-Napieralski Pathway: To construct the thieno[3,2-c]pyridine core, the formamide moiety is subjected to dehydrating conditions (typically using Phosphorus oxychloride, POCl₃). This generates a highly electrophilic nitrilium or iminium ion intermediate. Because the thiophene ring is electron-rich, it readily undergoes an intramolecular electrophilic aromatic substitution (EAS) at the C3 position, yielding a 4,5-dihydrothieno[3,2-c]pyridine intermediate. Subsequent reduction provides the saturated piperidine ring of the THTP scaffold. The formamide carbon ultimately becomes the C4 carbon of the final drug molecule.

Pharmacological Relevance: The resulting thienopyridine derivatives are prodrugs. Upon hepatic CYP450 metabolism, the thiophene ring is opened to form an active thiol metabolite. This metabolite irreversibly binds via a disulfide bridge to the P2Y12 receptor , a Gi-protein coupled receptor (GPCR) located on the platelet surface[3][4]. Under normal physiological conditions, ADP activates P2Y12, which triggers Gi signaling to inhibit adenylyl cyclase (AC), thereby reducing cyclic AMP (cAMP) levels and promoting platelet aggregation[5][6]. By irreversibly blocking P2Y12, thienopyridines prevent this inhibition, keeping AC active and cAMP levels high, which ultimately halts platelet aggregation[4][7].

P2Y12_Pathway Prodrug Thienopyridine (Prodrug) CYP450 Hepatic CYP450 Metabolism Prodrug->CYP450 ActiveMet Active Thiol Metabolite CYP450->ActiveMet Bioactivation P2Y12 P2Y12 Receptor (Gi-Coupled) ActiveMet->P2Y12 Irreversible Disulfide Bond Gi Gi Protein Signaling P2Y12->Gi Blocks Activation AC Adenylyl Cyclase (AC) Gi->AC Prevents Inhibition of AC cAMP cAMP Levels (Elevated) AC->cAMP ATP Conversion Platelet Inhibition of Platelet Aggregation cAMP->Platelet VASP Phosphorylation

Figure 1: Pharmacodynamic pathway of thienopyridine-mediated P2Y12 receptor inhibition.

Quantitative Data: Cyclization Optimization

The conversion of N-[2-(2-thienyl)ethyl]formamide to the bicyclic core is the most critical step. Table 1 summarizes the optimization of the Bischler-Napieralski cyclization, demonstrating the causality behind reagent selection.

Table 1: Optimization of the Bischler-Napieralski Cyclization

Dehydrating AgentSolventTempTime (h)Yield (%)Causality & Observation
POCl₃ (1.5 eq) Toluene 110 °C 3 - 4 78 - 85 Optimal balance of electrophilicity and minimal tar formation.
P₂O₅ (2.0 eq)Xylene140 °C5 - 655 - 60Harsher thermal conditions lead to thiophene polymerization side-products.
Tf₂O / PyridineDCM-78 °C to RT1288 - 92Excellent yield via a highly reactive intermediate, but cost-prohibitive for scale-up.
SOCl₂ (2.0 eq)Benzene80 °C8< 40Insufficient electrophilicity of the intermediate; results in incomplete conversion.

Experimental Workflows & Protocols

The following self-validating protocols outline the three-step synthesis from the primary amine to the THTP scaffold.

Protocol 1: Formylation of Thiophene-2-ethylamine

Objective: Synthesize N-[2-(2-thienyl)ethyl]formamide.

  • Reaction Setup: Charge a dry 500 mL round-bottom flask with thiophene-2-ethylamine (10.0 g, 78.6 mmol) and formamide (5.3 g, 118.0 mmol, 1.5 equiv)[1].

  • Thermal Condensation: Heat the neat mixture to 140–150 °C under an inert nitrogen atmosphere for 4 hours.

    • Causality: Elevated temperature is strictly required to drive the condensation reaction and continuously eliminate ammonia gas, shifting the thermodynamic equilibrium toward the desired amide.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (150 mL). Wash the organic layer sequentially with 1M HCl (2 × 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

    • Self-Validation: The acidic (HCl) wash is critical; it protonates and removes any unreacted basic thiophene-2-ethylamine into the aqueous layer, ensuring the isolated organic phase contains only the neutral formamide product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-[2-(2-thienyl)ethyl]formamide as a viscous pale-yellow oil.

Protocol 2: Bischler-Napieralski Cyclization

Objective: Construct the 4,5-dihydrothieno[3,2-c]pyridine core.

  • Activation: Dissolve the crude N-[2-(2-thienyl)ethyl]formamide from Protocol 1 in anhydrous toluene (150 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add POCl₃ (18.1 g, 118.0 mmol, 1.5 equiv) over 15 minutes.

    • Causality: The reaction between the formamide and POCl₃ to form the Vilsmeier-type intermediate is highly exothermic. Careful thermal control prevents the degradation of the electron-rich thiophene ring.

  • Cyclization: Attach a reflux condenser and heat the reaction to 110 °C for 3.5 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular electrophilic aromatic substitution at the sterically hindered C3 position of the thiophene.

  • Quench & Extraction: Cool the reaction to room temperature and carefully pour it over 200 g of crushed ice. Basify the aqueous mixture to pH 10 using 20% NaOH (aq).

    • Self-Validation: Basification is mandatory. The product forms as a water-soluble hydrochloride salt; pH 10 liberates the free imine, allowing it to partition into the organic phase. Extract with dichloromethane (3 × 100 mL), dry, and concentrate.

Protocol 3: Reduction to the THTP Scaffold

Objective: Yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP).

  • Reduction: Dissolve the crude 4,5-dihydrothieno[3,2-c]pyridine in methanol (100 mL) and cool to 0 °C. Portion-wise add Sodium borohydride (NaBH₄) (5.9 g, 157.2 mmol, 2.0 equiv).

    • Causality: NaBH₄ is selected for its chemoselectivity; it efficiently reduces the cyclic imine to a secondary amine without reducing the aromatic thiophene ring.

  • Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation: Validate reaction completion via TLC (disappearance of the UV-active imine spot) and FTIR (loss of the strong C=N stretch at ~1620 cm⁻¹).

  • Salt Formation: Quench with water (20 mL), extract with ethyl acetate, and concentrate. Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the THTP hydrochloride salt as a white crystalline solid.

Synthetic_Workflow SM Thiophene-2-ethylamine (Starting Material) Step1 Formylation (Formamide / 140 °C) SM->Step1 Int1 N-[2-(2-Thienyl)ethyl]formamide (Key Intermediate) Step1->Int1 Amidation Step2 Bischler-Napieralski Cyclization (POCl3 / Toluene / Reflux) Int1->Step2 Int2 4,5-Dihydrothieno[3,2-c]pyridine (Cyclic Imine) Step2->Int2 Intramolecular EAS Step3 Chemoselective Reduction (NaBH4 / MeOH) Int2->Step3 Product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP Scaffold) Step3->Product Imine Reduction

Figure 2: Step-by-step synthetic workflow from Thiophene-2-ethylamine to the THTP scaffold.

References

  • Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom, European Patent Office (EP0522956B1).
  • Design and synthesis of non-cytotoxic tetrahydrothieno[3,2-c]pyridine derivatives exhibiting complement inhibition, Indian Journal of Chemistry (NIScPR). Available at:[Link]

  • Central role of the P2Y12 receptor in platelet activation, Journal of Clinical Investigation (JCI). Available at: [Link]

  • The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases, MDPI Applied Sciences. Available at:[Link]

  • Blockade of the purinergic P2Y12 receptor greatly increases the platelet inhibitory actions of nitric oxide, Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges, National Institutes of Health (NIH/PMC). Available at:[Link]

Sources

Protocol for N-[2-(2-Thienyl)ethyl]formamide radiolabeling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Radiosynthesis of N-[carbonyl-11C][2-(2-Thienyl)ethyl]formamide

Abstract

This document provides a comprehensive guide for the radiosynthesis of N-[carbonyl-11C][2-(2-Thienyl)ethyl]formamide, a potential positron emission tomography (PET) tracer. The protocol details a palladium(0)-mediated carbonylative cross-coupling reaction, utilizing cyclotron-produced [11C]carbon monoxide ([11C]CO) and the precursor amine, 2-(2-thienyl)ethylamine. This application note is intended for researchers, scientists, and drug development professionals with experience in radiochemistry. The document outlines precursor synthesis, a detailed step-by-step radiolabeling procedure, purification, and rigorous quality control measures. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and reproducibility.

Introduction and Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides a quantitative, in-vivo readout of biological processes.[1] The development of novel PET tracers is crucial for advancing our understanding of disease and for personalizing medicine.[2] Carbon-11 is a frequently used radionuclide for labeling small molecule PET tracers due to its short half-life (t½ = 20.4 min) and the fact that its incorporation does not alter the physicochemical properties of the parent molecule.[3][4]

N-[2-(2-Thienyl)ethyl]formamide is a molecule of interest, and its radiolabeled counterpart could serve as a valuable tool for in-vivo studies. Labeling the formyl group with Carbon-11 is the most logical strategy as it preserves the exact chemical structure of the molecule. This protocol employs a sophisticated and efficient palladium-mediated carbonylation reaction. This method is preferred over older techniques, such as those using Grignard reagents, because it is compatible with a wider range of functional groups and is well-suited for the rapid, one-pot procedures required for short-lived isotopes like Carbon-11.[5]

The synthesis detailed herein involves the reaction of the precursor amine, 2-(2-thienyl)ethylamine, with [11C]carbon monoxide in the presence of a palladium catalyst. This approach promises good to quantitative radiochemical yields and high specific activity, making it suitable for preclinical and potentially clinical applications.[5]

Radiolabeling Workflow Overview

The overall process, from radionuclide production to the final quality-controlled product, is a time-sensitive and integrated workflow. The key stages include the production of [11C]CO, the one-pot radiosynthesis, HPLC purification, and final formulation.

Radiosynthesis_Workflow cluster_0 Cyclotron & Gas Processing cluster_1 Automated Synthesis Module cluster_2 Quality Control Cyclotron ¹⁴N(p,α)¹¹C Cyclotron Target CO2_Trap [¹¹C]CO₂ Trapping Cyclotron->CO2_Trap CO_Reduction [¹¹C]CO₂ → [¹¹C]CO (ZnO Reduction @ 400°C) CO2_Trap->CO_Reduction Reaction One-Pot Synthesis: [¹¹C]CO + Precursor Amine Pd(0) Catalyst, 150°C CO_Reduction->Reaction Transfer of [¹¹C]CO HPLC_Purification Semi-Preparative Radio-HPLC Purification Reaction->HPLC_Purification Formulation Solvent Evaporation & Formulation in Saline/EtOH HPLC_Purification->Formulation QC_Final Final Product QC: Radiochemical Purity Specific Activity Residual Solvents Formulation->QC_Final Release Release QC_Final->Release Release for Preclinical Use

Caption: Workflow for the synthesis of N-[carbonyl-11C][2-(2-Thienyl)ethyl]formamide.

Precursor Synthesis: 2-(2-Thienyl)ethylamine

The successful radiolabeling of the target molecule is contingent upon the availability of a high-purity precursor, 2-(2-thienyl)ethylamine. Several synthetic routes have been reported. A common method involves the conversion of 2-(2'-thienyl)ethanol.[6] This can be achieved through various chemical transformations, and the final amine product should be purified, typically by distillation, and its identity confirmed by NMR and mass spectrometry before use in radiosynthesis.[6]

Radiosynthesis Protocol: N-[carbonyl-11C][2-(2-Thienyl)ethyl]formamide

This protocol is designed for an automated synthesis module capable of handling high pressures and temperatures. All operations must be performed in a shielded hot cell, adhering to institutional radiation safety guidelines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(2-Thienyl)ethylamine≥98% PurityCommercial SourceStore under Argon/Nitrogen
Tetrakis(triphenylphosphine)palladium(0)Synthesis GradeCommercial SourceHandle in an inert atmosphere
Anhydrous N,N-Dimethylformamide (DMF)≤50 ppm H₂OCommercial SourceUse freshly opened bottle or dried solvent
HPLC Grade AcetonitrileUV GradeCommercial SourceFor HPLC mobile phase
HPLC Grade Water18 MΩ·cmIn-house/CommercialFor HPLC mobile phase
Trifluoroacetic Acid (TFA)HPLC GradeCommercial SourceMobile phase additive
Sterile Water for Injection, USPPharmaceuticalCommercial SourceFor final product formulation
Ethanol, USPPharmaceuticalCommercial SourceFor final product formulation
0.22 µm Sterile FilterMedical GradeCommercial SourceFor final product sterilization
[11C]Carbon Monoxide Production

[11C]Carbon dioxide ([11C]CO₂) is produced in a cyclotron via the 14N(p,α)11C nuclear reaction on a nitrogen gas target containing trace oxygen.[3] The resulting [11C]CO₂ is trapped and then reduced to [11C]carbon monoxide ([11C]CO) by passing it over a heated zinc or molybdenum column at approximately 400°C. The purified [11C]CO is then transferred to the synthesis module for the carbonylation reaction.

Step-by-Step Radiosynthesis Procedure
  • Reactor Preparation: In an inert atmosphere glovebox, prepare a solution containing 2-(2-thienyl)ethylamine (~1-2 mg) and tetrakis(triphenylphosphine)palladium(0) (~3-5 mg) in 200 µL of anhydrous DMF.

  • Transfer to Reactor: Draw this solution into a syringe and transfer it to the reaction vessel of the automated synthesis module.

  • [11C]CO Trapping: Transfer the cyclotron-produced [11C]CO from the gas processing unit to the sealed reaction vessel at room temperature. Efficient trapping is achieved by pressurizing the vessel.

  • Reaction: Rapidly heat the reaction vessel to 150°C and maintain for 5 minutes. The pressure will increase significantly during this step.

    • Rationale: High temperature and pressure are crucial for the palladium-catalyzed insertion of CO into the N-H bond of the amine, forming the amide bond. The one-pot procedure is essential to minimize synthesis time due to the short half-life of Carbon-11.[5]

  • Cooling and Venting: After 5 minutes, rapidly cool the reactor to below 50°C and carefully vent any unreacted [11C]CO through a charcoal trap.

  • Dilution: Dilute the crude reaction mixture with 0.8 mL of mobile phase (e.g., 50:50 Acetonitrile:Water) to prepare it for HPLC purification.

Purification

Purification is performed using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Injection: Inject the diluted crude reaction mixture onto the HPLC column.

  • Elution: Elute the column with a suitable mobile phase (e.g., Acetonitrile/Water/0.1% TFA gradient) at a flow rate of 4-5 mL/min.

  • Fraction Collection: Monitor the eluate with a UV detector (at a wavelength appropriate for the thiophene chromophore, ~235 nm) and a series-connected radioactivity detector. Collect the radioactive peak corresponding to the product, which should elute after the precursor amine.

    • Rationale: HPLC is essential for separating the radiolabeled product from unreacted precursor, catalyst residues, and any potential radiochemical or chemical impurities, ensuring high radiochemical purity of the final product.[7]

Formulation
  • Solvent Removal: Collect the purified HPLC fraction into a flask containing ~20 mL of sterile water. Pass this diluted solution through a C18 Sep-Pak cartridge to trap the product.

  • Elution from Cartridge: Wash the cartridge with sterile water to remove residual HPLC solvents and then elute the final product with ~1 mL of USP-grade ethanol.

  • Final Formulation: Dilute the ethanol solution with sterile saline for injection to achieve the desired final ethanol concentration (typically <10% v/v) and radioactivity concentration.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Rigorous quality control (QC) is mandatory for any radiopharmaceutical preparation to ensure its safety and efficacy before administration.[8][9] A sample of the final product must be tested according to the parameters below.

ParameterMethodSpecification
Identity Analytical Radio-HPLCRetention time matches that of an authentic, non-radioactive standard of N-[2-(2-Thienyl)ethyl]formamide.
Radiochemical Purity Analytical Radio-HPLC≥ 95%
Radionuclidic Purity Gamma-ray Spectroscopy≥ 99.5% (only 511 keV annihilation peak observed)
pH pH meter or strip4.5 - 7.5
Visual Inspection Unmagnified visual checkClear, colorless solution, free of particulates
Specific Activity HPLC with calibrated UV and radioactivity detectors> 37 GBq/µmol (>1,000 Ci/mmol) at end of synthesis
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm
Bacterial Endotoxins LAL test< 175 EU / V (where V is the max patient volume)
Sterility USP <71>Sterile (typically performed retrospectively)

Expected Results

The palladium-mediated carbonylation is a highly efficient method for the synthesis of 11C-labeled amides.[5] The following table summarizes the expected outcomes for this synthesis.

ParameterExpected Outcome
Radiochemical Yield (decay-corrected) 40 - 60% (based on initial [11C]CO)
Total Synthesis Time 25 - 35 minutes (from end of bombardment)
Specific Activity (at end of synthesis) 40 - 150 GBq/µmol (1,100 - 4,000 Ci/mmol)
Radiochemical Purity > 98%

References

  • International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. IAEA. Retrieved from [Link]

  • Eriksson, J., et al. (2003). Biologically Active 11C-Labeled Amides Using Palladium-Mediated Reactions with Aryl Halides and [11C]Carbon Monoxide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Molavipordanjani, S., et al. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. Retrieved from [Link]

  • Kowalsky, R. J. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Retrieved from [Link]

  • Slideshare. (n.d.). Qc of radiopharmaceuticals. Retrieved from [Link]

  • Ponto, J. A. (1984). Quality Control in the Radiopharmacy. Journal of Nuclear Medicine Technology. Retrieved from [Link]

  • Conti, M., & Eriksson, L. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Retrieved from [Link]

  • Conti, M., & Eriksson, L. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Retrieved from [Link]

  • Bongarzone, S., et al. (2019). From [11C]CO2 to [11C]amides: a rapid one-pot synthesis via the Mitsunobu reaction. Chemical Communications. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). New reactions for carbon-11 labelling. INIS. Retrieved from [Link]

  • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Retrieved from [Link]

  • Cai, W., & Chen, X. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. Retrieved from [Link]

  • JoVE. (n.d.). Method to Development of PET Radiopharmaceutical for Cancer Imaging. Retrieved from [Link]

  • Islam, E., et al. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. Retrieved from [Link]

  • Coenen, H. H., et al. (2018). An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18F, 11C, and 13N. Journal of Nuclear Medicine. Retrieved from [Link]

  • Leger, J. M., & Carpy, A. (1991). Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7. FreePatentsOnline. Retrieved from [Link]

Sources

Application Notes and Protocols for N-[2-(2-Thienyl)ethyl]formamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of Thiophene-Based Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical entities for challenging therapeutic targets.[1][2][3] Unlike HTS, which relies on screening large libraries of complex molecules, FBDD employs a more focused approach by screening smaller libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da).[1][4][5] These fragments, due to their smaller size and reduced complexity, can explore chemical space more effectively, often leading to higher hit rates and providing superior starting points for lead optimization.[1][6] The initial weak binding of these fragments is then characterized using sensitive biophysical techniques, and their high ligand efficiency provides a solid foundation for developing potent and drug-like candidates.[6][7]

Within the vast chemical space of possible fragments, thiophene-containing molecules, such as N-[2-(2-Thienyl)ethyl]formamide , represent a particularly valuable class. The thiophene ring is a bioisostere of the benzene ring, found in numerous FDA-approved drugs, and offers a unique combination of aromaticity and the potential for diverse chemical modifications.[8][9] The sulfur atom in the thiophene ring can engage in specific interactions with protein targets, including hydrogen bonding and halogen bonding, while the ring itself can participate in favorable pi-stacking interactions.[10] The inherent chemical properties of the thiophene scaffold make it an attractive starting point for medicinal chemistry efforts, with ample opportunities for synthetic elaboration.[11]

This document provides a comprehensive guide for the application of N-[2-(2-Thienyl)ethyl]formamide as a representative thiophene-containing fragment in a typical FBDD campaign. It details the underlying principles, experimental protocols for screening and validation, and strategies for hit-to-lead optimization.

Physicochemical Properties of N-[2-(2-Thienyl)ethyl]formamide

A critical aspect of a successful FBDD campaign is the quality of the fragment library.[6] Fragments are typically selected based on the "Rule of Three," which provides guidelines for their physicochemical properties to ensure good solubility and a higher probability of binding.[5][12]

PropertyValue (Predicted)"Rule of Three" Guideline
Molecular Weight 155.22 g/mol < 300 Da
cLogP 1.1< 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 1≤ 3
Rotatable Bonds 3≤ 3

Table 1: Physicochemical properties of N-[2-(2-Thienyl)ethyl]formamide in the context of the "Rule of Three."

The properties of N-[2-(2-Thienyl)ethyl]formamide align well with the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its favorable solubility and simple structure increase the likelihood of identifying meaningful interactions with a target protein.

The FBDD Workflow: A Phased Approach

The journey from a fragment library to a lead compound follows a structured, multi-step process. Each phase employs specific biophysical techniques to identify, validate, and characterize fragment binding.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. N-[2-(2-Thienyl)ethyl]formamide) B Primary Screen (NMR, SPR, TSA) A->B C Orthogonal Biophysical Assay (e.g., SPR, ITC) B->C D Structural Biology (X-ray Crystallography, NMR) C->D E Structure-Guided Design (Fragment Growing, Linking) D->E F Lead Compound E->F

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and robust technique for primary fragment screening due to its high sensitivity to weak binding events and low rate of false positives.[13][14][15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD as they do not require isotopic labeling of the protein target.[2][16]

Principle of Saturation Transfer Difference (STD) NMR

In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the proton spectrum where only protein resonances occur. This saturation is then transferred to any bound ligands through spin diffusion. By subtracting a spectrum acquired without protein saturation from one with saturation, a "difference" spectrum is obtained which only shows signals from the protons of the binding fragments.

STD_NMR_Principle cluster_protein Target Protein cluster_ligand Fragment P Protein (Saturated) L_bound Bound Fragment P->L_bound Saturation Transfer (NOE) L_free Free Fragment L_bound->L_free Exchange

Figure 2: Principle of Saturation Transfer Difference (STD) NMR for detecting fragment binding.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O). The final protein concentration for the experiment should typically be in the range of 10-50 µM.

    • Prepare a stock solution of N-[2-(2-Thienyl)ethyl]formamide in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).

    • For the NMR experiment, prepare a sample containing the target protein and N-[2-(2-Thienyl)ethyl]formamide at a final concentration typically 100-fold greater than the protein concentration (e.g., 1-5 mM). The final DMSO-d₆ concentration should be kept low (<5%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the sample to confirm the presence of both protein and fragment signals and to assess sample quality.

    • Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation pulse is applied to a region of the spectrum devoid of any signals.

    • The saturation frequency for the on-resonance spectrum is typically set in a region where only protein aliphatic signals are present (e.g., -1 ppm). The off-resonance frequency is set far away from any signals (e.g., 30 ppm).

    • A series of saturation pulses (a saturation pulse train) is applied for a duration of 1-3 seconds to allow for efficient saturation transfer.

  • Data Processing and Analysis:

    • Process the acquired data by subtracting the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the protons of N-[2-(2-Thienyl)ethyl]formamide indicates binding to the target protein.

    • The intensity of the STD signals is proportional to the strength of the interaction and the proximity of the fragment's protons to the protein surface.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions.[17][18][19] It is an excellent method for validating hits from a primary screen and for determining the binding affinity (K_D) and kinetics (k_on and k_off) of the fragment-protein interaction.[20][21]

Step-by-Step Protocol
  • Protein Immobilization:

    • The target protein is immobilized onto the surface of an SPR sensor chip. A common method is amine coupling, where the primary amines of the protein react with an activated carboxyl surface on the chip.

    • A reference surface is prepared on a separate flow cell of the sensor chip to account for non-specific binding and bulk refractive index changes. This can be an empty, activated, and deactivated surface or a surface with an irrelevant immobilized protein.[19]

  • Binding Analysis:

    • A solution of N-[2-(2-Thienyl)ethyl]formamide is prepared in a suitable running buffer (e.g., the same buffer used for protein immobilization with a matched concentration of DMSO).

    • The fragment solution is injected over the sensor surface at various concentrations, typically ranging from low micromolar to millimolar.

    • The SPR instrument measures the change in the refractive index at the sensor surface as the fragment binds to the immobilized protein, generating a sensorgram.

  • Data Analysis:

    • The sensorgrams from the reference surface are subtracted from the sensorgrams from the target surface to obtain specific binding curves.

    • For affinity determination, the equilibrium binding responses are plotted against the fragment concentration and fitted to a steady-state affinity model to calculate the dissociation constant (K_D).

    • For kinetic analysis, the association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The K_D can also be calculated as k_off/k_on.

ParameterDescriptionTypical Range for Fragments
K_D (Dissociation Constant) A measure of binding affinity.10 µM - 10 mM
k_on (Association Rate Constant) The rate at which the fragment binds to the protein.10³ - 10⁵ M⁻¹s⁻¹
k_off (Dissociation Rate Constant) The rate at which the fragment dissociates from the protein.1 - 10³ s⁻¹

Table 2: Typical kinetic and affinity parameters for fragment-protein interactions measured by SPR.

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the three-dimensional structure of the fragment-protein complex is crucial for understanding the binding mode and for guiding structure-based drug design.[12][][23] X-ray crystallography provides high-resolution structural information that can reveal the specific interactions between N-[2-(2-Thienyl)ethyl]formamide and the target protein.[24][25]

Step-by-Step Protocol
  • Crystallization:

    • The target protein is crystallized, either alone (for fragment soaking) or in the presence of the fragment (co-crystallization).

    • For soaking, a crystal of the apo-protein is transferred to a solution containing a high concentration of N-[2-(2-Thienyl)ethyl]formamide (typically 1-10 mM) and incubated for a period of time to allow the fragment to diffuse into the crystal and bind to the protein.

    • For co-crystallization, the purified protein is mixed with the fragment before setting up crystallization trials.

  • X-ray Diffraction Data Collection:

    • The crystal is cryo-protected and flash-cooled in liquid nitrogen.

    • The crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the electron density map of the crystal.

    • The known structure of the apo-protein is fitted into the electron density map.

    • The resulting model is refined, and the electron density map is inspected for additional, unaccounted-for density in the binding site, which corresponds to the bound fragment.

    • The structure of N-[2-(2-Thienyl)ethyl]formamide is then built into this density and the entire complex structure is further refined.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like N-[2-(2-Thienyl)ethyl]formamide has been validated and its binding mode determined, the next step is to elaborate its structure to improve its potency and drug-like properties.[26] Two common strategies are fragment growing and fragment linking.[3][5]

  • Fragment Growing: This involves adding chemical functionality to the initial fragment to make additional favorable interactions with the protein. The thiophene ring of N-[2-(2-Thienyl)ethyl]formamide provides several positions that are amenable to synthetic modification.

  • Fragment Linking: If two or more fragments are found to bind in close proximity within the protein's binding site, they can be chemically linked together to create a single, more potent molecule.

Hit_to_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Optimized Compound Hit N-[2-(2-Thienyl)ethyl]formamide (Weak Binder) Growing Fragment Growing (Add functional groups) Hit->Growing Linking Fragment Linking (Combine with another fragment) Hit->Linking Lead Potent Lead Compound (Improved Affinity & Properties) Growing->Lead Linking->Lead

Figure 3: Strategies for hit-to-lead optimization in FBDD.

Conclusion

N-[2-(2-Thienyl)ethyl]formamide serves as an exemplary fragment for initiating an FBDD campaign. Its favorable physicochemical properties and the versatile chemistry of the thiophene scaffold provide a solid foundation for the discovery of novel therapeutics. By employing a systematic workflow of sensitive biophysical techniques for screening, validation, and structural characterization, researchers can effectively leverage this and similar fragments to develop potent and selective drug candidates against a wide range of challenging biological targets.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council.
  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Gener
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016, November 30). Wiley Online Library.
  • Applications of NMR in Fragment-Based Drug Design. (2015). The Royal Society of Chemistry.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). CrystalsFirst.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. (2026, March 12). MDPI.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic.
  • Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. (2021, November 18).
  • Fragment screening by surface plasmon resonance. (2010, February 4). SciSpace.
  • Fragment-based Screening Methodologies. BOC Sciences.
  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers.
  • X-Ray Crystallography for Hit Confirm
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007, October 15). PubMed.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Taylor & Francis Online.
  • FBDD: Fragment-Based Drug Discovery. BioSolveIT.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20).
  • Fragment-based screening using surface plasmon resonance technology. (2009, April 15). PubMed.
  • Fragment HIT Identification in FBDD. (2022, November 16). CrystalsFirst.
  • Fragment Hits: What do They Look Like and How do They Bind?
  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry (RSC Publishing).
  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. (2024, October 22).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Approaches to Fragment-Based Drug Design. Utrecht University.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter.
  • 1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a* Ana M. R. C. Sousa,a. CORE.

Sources

N-[2-(2-Thienyl)ethyl]formamide as a tool for studying protein-ligand interactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Authored by: Gemini, Senior Application Scientist

Introduction

N-Formylmethionine (fMet) is a modified amino acid that plays a pivotal role in the initiation of protein synthesis in bacteria and eukaryotic organelles like mitochondria and chloroplasts.[1][2][3] In these systems, fMet is the first amino acid incorporated into a nascent polypeptide chain.[2][3] Its N-terminal formyl group is a key structural feature that allows it to be recognized by specific cellular machinery. Beyond its role in protein synthesis, fMet and peptides containing it (N-formyl peptides) are potent chemoattractants for immune cells, such as neutrophils and macrophages.[4][5] This is because they are recognized as pathogen-associated molecular patterns (PAMPs), signaling the presence of bacterial infection or tissue damage.[6]

The specific recognition of fMet by various proteins makes it an invaluable tool for studying protein-ligand interactions. In particular, it is instrumental in investigating the family of G protein-coupled receptors known as formyl peptide receptors (FPRs).[6][7][8] There are three human FPRs: FPR1, FPR2, and FPR3.[6][7] These receptors are central to the innate immune response, and understanding their interactions with fMet-containing ligands is crucial for the development of therapeutics for inflammatory diseases.[6][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-formylmethionine and its derivatives as tools to study protein-ligand interactions. We will delve into the underlying principles of these interactions and provide detailed protocols for key experimental techniques.

Core Principles of N-Formylmethionine Recognition

The specific recognition of the N-formyl group is the cornerstone of fMet's utility as a tool compound. While the rest of the peptide sequence contributes to binding affinity and specificity, the formyl group is the primary determinant for recognition by FPRs.[6] Structural studies have revealed that the binding pocket of FPR1 contains a specific motif that forms hydrogen bonds with the N-formyl group of the ligand.[6] This initial recognition event triggers a conformational change in the receptor, initiating downstream signaling cascades that lead to cellular responses like chemotaxis, degranulation, and superoxide production.[10]

The interaction between fMet-containing peptides and their receptors can be characterized by several key parameters:

  • Binding Affinity (KD): This is a measure of the strength of the interaction between the ligand and the protein. A lower KD value indicates a stronger interaction.

  • Binding Kinetics (kon and koff): These rates describe how quickly the ligand binds to the protein (kon) and how quickly it dissociates (koff).

  • Stoichiometry (n): This refers to the ratio of ligand to protein in the complex.

  • Thermodynamics (ΔH and ΔS): These parameters provide insight into the forces driving the binding event, such as enthalpy (ΔH) and entropy (ΔS).

The following sections will provide detailed protocols for measuring these parameters using various biophysical and cell-based techniques.

Experimental Workflows and Protocols

The study of fMet-protein interactions typically follows a multi-faceted approach, starting from basic binding assays and progressing to more complex cellular and structural studies.

G cluster_0 Biophysical Characterization cluster_1 Cellular & Functional Assays cluster_2 Structural Biology ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) ITC->SPR Determine Kinetics Chemotaxis Chemotaxis Assay SPR->Chemotaxis Assess Functional Response NMR NMR Spectroscopy XRay X-ray Crystallography Chemotaxis->XRay Elucidate Binding Mode BindingAssay Radioligand/Fluorescent Binding Assay BindingAssay->ITC Confirm Binding & Stoichiometry BindingAssay->NMR Probe Solution Dynamics CryoEM Cryo-EM XRay->CryoEM High-resolution Structure

Figure 1. A typical experimental workflow for characterizing fMet-protein interactions.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[11][12] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) in a single experiment.[11][12][13]

Objective: To determine the thermodynamic profile of the interaction between an fMet-containing peptide and a target protein.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein (e.g., FPR1) in a suitable buffer (e.g., PBS, HEPES)

  • N-formylmethionine or fMet-containing peptide (e.g., fMLP) dissolved in the same buffer as the protein

  • Degassed buffer for baseline measurements and cleaning

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 5-50 µM.[12] The exact concentration will depend on the expected KD.

    • Prepare a solution of the fMet peptide at a concentration 10-20 times higher than the protein concentration.[12][13]

    • Ensure that both the protein and peptide solutions are in identical, degassed buffers to minimize heats of dilution.[12]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with the experimental buffer.

    • Fill the reference cell with degassed buffer or water.[11]

    • Load the protein solution into the sample cell (typically ~200-300 µL).[12]

    • Load the fMet peptide solution into the injection syringe (typically ~40-100 µL).[12]

    • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the fMet peptide into the protein solution.[11]

    • Allow the system to equilibrate between injections until the heat signal returns to baseline.

    • The first injection is often smaller and discarded during analysis to account for diffusion from the syringe tip.[11]

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[12]

ParameterTypical Starting Concentration (Protein)Typical Starting Concentration (Ligand)
KD 10-50 µM100-500 µM
n Dependent on the specific interactionDependent on the specific interaction
ΔH Dependent on the specific interactionDependent on the specific interaction

Table 1. Typical ITC experimental parameters.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[14][15][16] It is particularly useful for determining the association (kon) and dissociation (koff) rate constants of an interaction, in addition to the binding affinity (KD).

Objective: To determine the kinetic parameters of the interaction between an fMet-containing peptide and a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)[14][17]

  • Purified target protein with a suitable tag for immobilization (e.g., His-tag, AviTag) or for direct amine coupling.

  • N-formylmethionine or fMet-containing peptide as the analyte.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.[17]

    • Inject the purified protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.[17]

  • Analyte Injection (Association):

    • Inject a series of concentrations of the fMet peptide over the immobilized protein surface at a constant flow rate.

    • The binding of the peptide to the protein will cause a change in the refractive index at the sensor surface, which is detected as an increase in the SPR signal (response units, RU).

  • Dissociation:

    • Switch the flow back to running buffer only.

    • The dissociation of the peptide from the protein will result in a decrease in the SPR signal.

  • Regeneration:

    • Inject a solution (e.g., low pH glycine) to remove any remaining bound peptide, regenerating the sensor surface for the next injection.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) is then calculated as koff/kon.

G cluster_0 SPR Sensorgram A Association (Analyte Injection) B Equilibrium A->B kon C Dissociation (Buffer Flow) B->C koff D Regeneration C->D

Figure 2. A schematic representation of an SPR sensorgram.

Protocol 3: Chemotaxis Assay

Chemotaxis assays are cell-based functional assays that measure the directed migration of cells in response to a chemical gradient.[18][19] These assays are essential for confirming that the binding of an fMet-containing peptide to its receptor translates into a biological response.

Objective: To assess the chemotactic activity of an fMet-containing peptide on a specific cell type (e.g., neutrophils, monocytes).

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts)[19]

  • Cells expressing the target receptor (e.g., isolated human neutrophils, or a cell line engineered to express FPR1).

  • N-formylmethionine or fMet-containing peptide as the chemoattractant.

  • Assay medium (e.g., RPMI with 0.1% BSA).

  • Cell staining and counting equipment (e.g., microscope, flow cytometer).

Procedure:

  • Chamber Setup:

    • Place the chemotaxis chamber insert (with a porous membrane) into the well of a multi-well plate.

    • Add the fMet peptide solution (at various concentrations) to the lower chamber.

    • Add a negative control (medium only) to some wells and a positive control (a known chemoattractant) to others.

  • Cell Seeding:

    • Resuspend the cells in assay medium and add them to the upper chamber of the insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period of time sufficient to allow for cell migration (typically 1-3 hours).

  • Cell Quantification:

    • After incubation, remove the insert and wipe off the non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the underside of the membrane with a suitable dye (e.g., crystal violet, DAPI).

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a flow cytometer.

  • Data Analysis:

    • Plot the number of migrated cells against the concentration of the fMet peptide.

    • The resulting dose-response curve can be used to determine the EC50 (the concentration of peptide that elicits a half-maximal response).

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution.[20][21] It can provide detailed information about the binding site of a ligand on a protein and the conformational changes that occur upon binding.[22]

Objective: To map the binding site of an fMet-containing peptide on a target protein and to characterize the dynamics of the interaction.

Materials:

  • High-field NMR spectrometer

  • Isotopically labeled (15N, 13C) target protein

  • N-formylmethionine or fMet-containing peptide

  • NMR buffer (e.g., phosphate buffer in D2O)

Procedure:

  • Sample Preparation:

    • Express and purify the target protein with uniform 15N or 15N/13C labeling.

    • Prepare a concentrated solution of the labeled protein in NMR buffer.

    • Prepare a stock solution of the fMet peptide in the same buffer.

  • NMR Data Acquisition:

    • Acquire a reference 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Titrate the fMet peptide into the protein sample in a stepwise manner, acquiring a 1H-15N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Residues in the protein that are involved in the interaction with the peptide will show chemical shift perturbations (changes in the position of their corresponding peaks) or line broadening.

    • By mapping these changes onto the structure of the protein, the binding site can be identified.

    • Further NMR experiments (e.g., NOESY) can be used to determine the structure of the protein-ligand complex.

Conclusion

N-Formylmethionine and its peptide derivatives are indispensable tools for the study of protein-ligand interactions, particularly in the context of the innate immune system. The protocols outlined in this application note provide a framework for the comprehensive characterization of these interactions, from the initial determination of binding affinity and kinetics to the elucidation of the functional and structural consequences of binding. By employing a combination of biophysical and cell-based techniques, researchers can gain a deep understanding of the molecular mechanisms underlying fMet recognition, which is essential for the development of novel therapeutics targeting FPRs and other fMet-binding proteins.

References

  • N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports. [Link]

  • Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry. [Link]

  • Formylpeptide Receptor 1 Phosphorylation Assays. 7TM Antibodies. [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]

  • Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology. [Link]

  • N-Formylmethionine. Wikipedia. [Link]

  • N-formylmethionyl peptides as chemoattractants for leucocytes. PubMed. [Link]

  • N-formylmethionyl peptides as chemoattractants for leucocytes. PNAS. [Link]

  • Chemotaxis Assay. Springer Lab. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [Link]

  • Cell Migration, Chemotaxis and Invasion Assay Using Staining. Corning Life Sciences. [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]

  • Isothermal Titration Calorimetry ITC. protocols.io. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Nuclear Magnetic Resonance Studies of Amino Acids and Proteins. Side-Chain Mobility of Methionine in the Crystalline Amino Acid. Oldfield Group Website. [Link]

  • Formyl peptide receptor. Wikipedia. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. Royal Society of Chemistry. [Link]

  • Methionine scanning as an NMR tool for detecting and analyzing biomolecular interaction surfaces. PubMed. [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. PubMed. [Link]

  • FPR2 Human Formylpeptide GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications. [Link]

  • (PDF) Nuclear Magnetic Resonance (NMR) Spectroscopy of Proteins. ResearchGate. [Link]

  • Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. YouTube. [Link]

  • Solving New Proteins Structure with NMR Spectroscopy. UW-Madison Department of Biomolecular Chemistry. [Link]

  • Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for synthetic chemists and drug development professionals. This guide provides authoritative troubleshooting logic and validated methodologies for the purification of N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5)[1].

As a critical intermediate in the synthesis of thienopyridine-class antiplatelet agents such as ticlopidine and clopidogrel, achieving >98% purity of this formamide is essential[2]. Because the thiophene ring is highly electron-rich and sensitive to harsh conditions, and the formamide moiety is highly polar, purification requires precise physicochemical control to prevent thermal degradation and oligomerization[3].

System Overview: Purification Architecture

The following workflow illustrates the optimal phase-separation and thermal distillation sequence required to isolate the target molecule from unreacted amines, formylating agents, and degradation byproducts.

PurificationWorkflow Start Crude N-[2-(2-Thienyl)ethyl]formamide (Amine, Formic Acid, Solvent) Wash1 Aqueous Citric Acid Wash (pH 4) Removes Basic Amine Start->Wash1 Wash2 Aqueous NaHCO3 Wash (pH 8) Removes Acidic Byproducts Wash1->Wash2 Organic Phase Waste Aqueous Waste (Salts, Unreacted Precursors) Wash1->Waste Aqueous Phase Extract Phase Separation Retain Organic Layer (EtOAc/DCM) Wash2->Extract Dry Desiccation (Na2SO4) & Solvent Evaporation Extract->Dry Organic Layer Extract->Waste Aqueous Phase Distill Short-Path Vacuum Distillation (0.1-1.0 mmHg, 140-160°C) Dry->Distill Crude Oil Pure Pure N-[2-(2-Thienyl)ethyl]formamide (>98% HPLC Purity) Distill->Pure Main Fraction Distill->Waste Residue/Heads

Fig 1: Liquid-liquid extraction and distillation workflow for formamide purification.

Troubleshooting Guides & FAQs

Q1: Why does my crude N-[2-(2-Thienyl)ethyl]formamide turn dark brown during vacuum distillation, accompanied by a severe drop in yield?

  • Causality: Thiophene derivatives are highly susceptible to oxidative degradation and acid-catalyzed oligomerization at elevated temperatures[3]. If trace acidic byproducts (such as unreacted formic acid) are not completely neutralized during the aqueous wash, they act as catalysts for the polymerization of the thiophene ring when heated above 120°C.

  • Solution: Ensure the pre-distillation organic phase is thoroughly washed with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer tests strictly at pH 8. Additionally, utilize a high-vacuum short-path distillation setup (< 0.5 mmHg) to lower the boiling point and minimize thermal stress. Purging the system with argon prior to distillation prevents oxidative darkening.

Q2: I am seeing unreacted 2-(2-thienyl)ethylamine in my final product despite an aqueous acidic wash. What is going wrong?

  • Causality: While the precursor 2-(2-thienyl)ethylamine is basic, its partition coefficient between organic solvents (like dichloromethane) and mildly acidic water can heavily favor the organic phase if the pH is not low enough[4]. However, using strong mineral acids (like concentrated HCl) can degrade the thiophene ring.

  • Solution: Use a 10% w/v aqueous citric acid solution to achieve an aqueous pH of 3–4. Perform at least three sequential washes with a volume ratio of 1:1 (Organic:Aqueous) to ensure complete protonation and extraction of the amine into the aqueous phase.

Q3: My product is a viscous oil that refuses to crystallize, though some literature suggests it can form a solid. How can I induce crystallization?

  • Causality: N-[2-(2-Thienyl)ethyl]formamide typically presents as a viscous oil at room temperature but can form a low-melting solid if highly pure. Trace impurities (even <2% unreacted formamide or solvent) significantly depress the melting point, maintaining it in a supercooled liquid state.

  • Solution: After high-vacuum distillation, dissolve the oil in a minimal amount of an anti-solvent system (e.g., diethyl ether/hexane 1:4) at 40°C, then slowly cool to -20°C. Introducing seed crystals will bypass the nucleation energy barrier.

Diagnostic Logic Tree

Use the following diagnostic logic to systematically resolve issues related to low purity or yield during your purification runs.

TroubleshootingLogic Issue Issue: Low Purity or Yield Check1 Is starting amine present in crude NMR/HPLC? Issue->Check1 Action1 Increase citric acid washes & verify pH < 4 Check1->Action1 Yes Check2 Is product degrading during distillation? Check1->Check2 No Success Optimized Purification Action1->Success Action2 Lower vacuum pressure (<0.5 mmHg) & temp Check2->Action2 Yes Check3 Is the product colored (yellow/brown)? Check2->Check3 No Action2->Success Action3 Treat with activated carbon before distillation Check3->Action3 Yes Check3->Success No Action3->Success

Fig 2: Diagnostic logic tree for resolving low purity and yield issues.

Quantitative Data & Physicochemical Parameters

Understanding the physicochemical parameters of the target molecule is critical for optimizing phase separations and distillation parameters.

ParameterValue / ConditionRationale for Purification Strategy
Molecular Weight 155.22 g/mol Determines mass balance and expected theoretical yield.
Estimated Boiling Point 145–155 °C at 0.5 mmHgHigh BP requires high vacuum to prevent thermal degradation of the thiophene ring.
Optimal Extraction Solvent Dichloromethane (DCM) or EtOAcHigh solubility for the neutral formamide; immiscible with water for clean phase separation.
Amine Precursor pKa ~9.5Dictates the need for an aqueous wash at pH < 5 to ensure complete protonation and removal.
Aqueous Wash Ratio 1:1 (Organic:Aqueous)Ensures sufficient aqueous volume to prevent emulsion formation and maximize partitioning.

Standard Operating Procedure (SOP): Validated Purification Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the success of the previous step via the listed analytical checks[4].

Phase 1: Quench and Biphasic Separation
  • Dilute the crude reaction mixture (containing N-[2-(2-Thienyl)ethyl]formamide, unreacted 2-(2-thienyl)ethylamine, and formylating agents) with Dichloromethane (DCM) at a 1:3 volume ratio.

  • Transfer the mixture to an appropriately sized separatory funnel.

Phase 2: Targeted Aqueous Washing
  • Amine Removal: Wash the organic layer with 10% w/v aqueous citric acid (1:1 v/v).

    • Causality: Citric acid selectively protonates the unreacted amine, driving it into the aqueous phase without exposing the acid-sensitive thiophene ring to harsh mineral acids.

  • Validation Check 1: Spot the organic layer on a TLC plate (Silica gel, EtOAc:Hexane 1:1) and stain with Ninhydrin. A lack of purple/pink spots confirms complete amine removal. If spots remain, repeat Step 3.

  • Acid Removal: Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous phase pH stabilizes at ~8.

    • Causality: Neutralizes trace formic acid, preventing acid-catalyzed polymerization during subsequent thermal steps.

  • Wash once with saturated brine to break any microscopic emulsions and pre-dry the organic phase.

Phase 3: Desiccation and Concentration
  • Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent.

  • Concentrate the filtrate using a rotary evaporator (water bath at 35°C, 250 mbar) to yield the crude formamide oil.

  • Validation Check 2: Perform a rapid ¹H-NMR scan of the crude oil to verify the absence of DCM and residual formic acid (singlet at ~8.0 ppm).

Phase 4: High-Vacuum Short-Path Distillation
  • Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column and a cow-type receiver to allow fraction collection without breaking the vacuum.

  • Apply high vacuum (< 0.5 mmHg) and slowly increase the oil bath temperature.

  • Discard the initial heads (residual solvent and low-boiling impurities).

  • Collect the main fraction distilling at approximately 145–155°C.

    • Causality: Short-path distillation minimizes the residence time of the molecule at high temperatures, preventing thiophene ring degradation.

  • Final Validation: Analyze the main fraction via HPLC (UV detection at 230 nm) to confirm >98% purity.

References

  • US Patent Office. Industrial process for preparation of clopidogrel hydrogen sulphate (US20100160635A1).[2]

  • World Intellectual Property Organization. A process for the preparation of clopidogrel (WO2003093276A1).[3]

  • Armarego, W.L.F., & Perrin, D.D. Purification of Laboratory Chemicals. Sciencemadness Archive.[Link][4]

Sources

Technical Support Center: Troubleshooting N-[2-(2-Thienyl)ethyl]formamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiophene-derivative synthesis. The formylation of 2-(2-thienyl)ethylamine to produce N-[2-(2-Thienyl)ethyl]formamide is a critical intermediate step in the synthesis of pharmacologically active thieno[3,2-c]pyridine derivatives, such as the antiplatelet agents ticlopidine and clopidogrel[1].

While the conversion of a primary amine to a formamide appears fundamentally straightforward, the electron-rich nature of the thiophene ring and the equilibrium dynamics of condensation reactions frequently lead to complex side reactions. As a Senior Application Scientist, my goal is to help you move beyond merely following steps by understanding the causality behind these reaction failures, enabling you to design self-validating and robust experimental workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, identify the primary symptom of your reaction failure using the decision tree below.

Troubleshooting Start Identify Reaction Symptom Symp1 Black, Tarry Mixture (Degradation) Start->Symp1 Symp2 High Residual Amine (Stalled Reaction) Start->Symp2 Symp3 Unexpected Mass Peaks (Cyclized Byproducts) Start->Symp3 Cause1 Acid-Catalyzed Thiophene Polymerization Symp1->Cause1 Cause2 Equilibrium Stalled by Water Accumulation Symp2->Cause2 Cause3 Premature Bischler-Napieralski Cyclization Symp3->Cause3 Sol1 Reduce acid strength. Switch to Ethyl Formate. Cause1->Sol1 Sol2 Implement Dean-Stark trap for azeotropic water removal. Cause2->Sol2 Sol3 Avoid harsh dehydrating agents (e.g., excess anhydride). Cause3->Sol3

Diagnostic workflow for identifying and resolving formylation side reactions.

Interactive Troubleshooting Guide (FAQs)

Q1: Why is my reaction mixture turning into a black, tarry residue?

The Causality: You are observing the acid-catalyzed polymerization of the thiophene ring. The sulfur atom in thiophene makes the flanking carbon centers (the 2- and 5-positions) highly susceptible to electrophilic attack[2]. If you are using concentrated formic acid combined with a strong mineral acid catalyst (like HCl or H₂SO₄) under high heat, the thiophene rings undergo rapid electrophilic aromatic substitution with each other, forming polythiophene oligomers[2]. The Solution: Eliminate strong mineral acids. Thiophene formylation does not require aggressive catalysis. If using formic acid, rely on its weak intrinsic acidity. If degradation persists, switch to a neutral formylating agent like ethyl formate , which operates under mild, non-acidic conditions.

Q2: My LCMS shows incomplete conversion with a large amount of unreacted 2-(2-thienyl)ethylamine. How do I drive the reaction to completion?

The Causality: The reaction between an amine and formic acid is a condensation reaction that produces water. According to Le Chatelier's principle, if the water is not actively removed from the system, the reaction reaches an equilibrium state and stalls, leading to incomplete conversion[3]. Furthermore, accumulated water can hydrolyze the newly formed formamide back into the starting amine. The Solution: Implement azeotropic water removal. By dissolving the reagents in toluene and refluxing the mixture with a Dean-Stark trap, the byproduct water is continuously distilled out of the reaction matrix, driving the equilibrium entirely toward the formamide product[3].

Q3: I am detecting a byproduct with a mass [M-18] relative to my target formamide. What is happening?

The Causality: You are observing premature cyclization. N-[2-(2-Thienyl)ethyl]formamide is the direct precursor for 4,5-dihydrothieno[3,2-c]pyridine via the Bischler-Napieralski reaction[1]. This cyclization is typically triggered intentionally using strong dehydrating agents like POCl₃. However, if your formylation conditions utilize highly reactive mixed anhydrides (e.g., acetic formic anhydride) at elevated temperatures, the dehydrating environment can inadvertently trigger this cyclization prematurely. The Solution: Lower the reaction temperature when using mixed anhydrides (keep strictly < 0°C to 5°C during addition), or switch to a less aggressive formylating agent like ethyl formate to isolate the stable formamide intermediate.

Mechanistic Pathway of Side Reactions

Understanding the competing mechanistic pathways is essential for controlling the reaction environment.

Mechanism Amine 2-(2-Thienyl)ethylamine (Starting Material) Formamide N-[2-(2-Thienyl)ethyl]formamide (Target Product) Amine->Formamide Formic Acid (-H2O) Ethyl Formate (-EtOH) Polymer Thiophene Oligomers (Tarry Degradation) Amine->Polymer Strong Acid + Heat (Electrophilic Attack) Formamide->Amine Hydrolysis (Water accumulation) Cyclized 4,5-Dihydrothieno[3,2-c]pyridine (Premature Cyclization) Formamide->Cyclized Harsh Dehydration (Bischler-Napieralski)

Mechanistic divergence showing target formylation versus common degradation pathways.

Quantitative Data: Formylating Agent Comparison

Selecting the correct reagent is a balance between reactivity, yield, and the suppression of side reactions. The table below summarizes the expected performance of various formylating strategies.

Formylating AgentReaction ConditionsTypical YieldPrimary Side Reaction RiskRecommendation
Formic Acid (Neat) Reflux, 100°C60 - 70%Hydrolysis (Stalled equilibrium)Not recommended for high purity.
Formic Acid (Toluene) Reflux with Dean-Stark> 90%Minimal (if temperature controlled)Excellent for scale-up. Drives equilibrium[3].
Ethyl Formate Reflux, 55-60°C85 - 95%None (Highly selective)Best for sensitive substrates. Avoids acid[1].
Acetic Formic Anhydride 0°C to Room Temp> 95%Premature Cyclization / DiformylationUse only if rapid, low-temp reaction is required.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the physical observations during the procedure confirm its success. Below are two optimized methodologies designed to bypass the side reactions discussed above.

Protocol A: Azeotropic Formylation using Formic Acid (Dean-Stark)

This method utilizes physical water removal to drive the reaction to completion without the need for harsh catalysts[3].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Dissolve 2-(2-thienyl)ethylamine (1.0 eq, 100 mmol) in 200 mL of anhydrous toluene.

  • Addition: Slowly add concentrated formic acid (98%, 1.5 eq, 150 mmol) to the stirring solution at room temperature. Self-Validation: A mild exotherm should be observed, indicating initial salt formation.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap.

  • Validation: The reaction is complete when water ceases to collect in the trap (typically 3-4 hours). The theoretical volume of water (1.8 mL) should be visually confirmed.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to remove excess formic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the formamide as a viscous oil.

Protocol B: Mild Solvent-Free Formylation using Ethyl Formate

This method entirely avoids acidic conditions, eliminating the risk of thiophene polymerization[2].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Loading: Add 2-(2-thienyl)ethylamine (1.0 eq, 100 mmol) and a large excess of ethyl formate (5.0 eq, 500 mmol). The ethyl formate acts as both the reagent and the solvent.

  • Reflux: Heat the mixture to a gentle reflux (55-60°C) for 12-16 hours.

  • Validation: Monitor the reaction via TLC or LCMS. Because no water is generated, hydrolysis is impossible. The only byproduct is ethanol.

  • Workup: Once the amine is consumed, simply remove the excess ethyl formate and byproduct ethanol via rotary evaporation. The resulting product is typically >95% pure and requires no aqueous workup.

References

  • Thiophene - Wikipedia Source: Wikipedia URL:[Link]

  • Formylation of Amines Source: MDPI Molecules (2014) URL:[Link]

  • Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom (EP0522956A2)

Sources

Technical Support Center: N-[2-(2-Thienyl)ethyl]formamide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a critical intermediate in the synthesis of thienopyridine-class antiplatelet agents (such as Clopidogrel and Ticlopidine), N-[2-(2-Thienyl)ethyl]formamide requires stringent handling. Its dual susceptibility—hydrolysis of the formamide moiety and oxidation of the electron-rich thiophene ring—demands a mechanistic approach to storage, handling, and reaction optimization.

This guide is designed to help researchers and drug development professionals troubleshoot degradation issues, validate intermediate integrity, and optimize downstream synthetic yields.

Core Degradation Pathways (Mechanistic FAQs)

Q1: Why am I detecting 2-(2-thienyl)ethylamine in my stored batches? A1: This is the classic result of formamide hydrolysis. Formamides are susceptible to both acid- and base-catalyzed hydrolysis, especially in the presence of trace moisture[1]. The reaction cleaves the C-N bond, yielding the free amine (2-(2-thienyl)ethylamine) and formic acid. Causality: Water acts as a nucleophile attacking the carbonyl carbon of the formamide. Because the activation energy for spontaneous neutral water hydrolysis is high, trace acidic or basic impurities from previous synthetic steps are usually the culprits driving this degradation[1]. Once formed, the basic amine can auto-catalyze further degradation if not strictly controlled.

Q2: My compound is turning yellow/brown over time. What is the chemical basis for this discoloration? A2: The thiophene ring is electron-rich and highly susceptible to oxidative stress. Exposure to atmospheric oxygen, light, or reactive oxygen species (ROS) leads to the formation of electrophilic thiophene S-oxides and epoxides[2]. Causality: The sulfur atom in the thiophene ring is oxidized to a sulfoxide. This disrupts the aromaticity of the ring, making the resulting S-oxide highly reactive. It rapidly undergoes ring-opening or dimerization/polymerization, which manifests visually as a yellow or brown discoloration[2].

Q3: How do thermal and photolytic stress impact this intermediate? A3: Elevated temperatures exponentially increase the rate of hydrolysis and oxidation. Forced degradation studies on related thienopyridine structures demonstrate that thermal stress (e.g., 60°C to 80°C) combined with moisture leads to rapid amide cleavage[3]. Furthermore, UV exposure induces photolytic cleavage of the thiophene ring, necessitating storage in amber vials or dark environments[4].

Pathway Visualization

DegradationPathways A N-[2-(2-Thienyl)ethyl]formamide (Intact Intermediate) B 2-(2-Thienyl)ethylamine + Formic Acid A->B Hydrolysis (H2O / H+ or OH-) C Thiophene S-Oxide & Polymeric Species A->C Oxidation (O2 / ROS) D Photolytic Cleavage Products A->D Photolysis (UV Light)

Figure 1: Primary degradation pathways of N-[2-(2-Thienyl)ethyl]formamide.

Troubleshooting Guide: Workflow & Interventions

When utilizing this intermediate in downstream cyclization (e.g., the Bischler-Napieralski reaction to form dihydrothienopyridines), degraded starting material will severely depress yields and generate complex impurity profiles.

Diagnostic Workflow

Troubleshooting Start Low Yield / Impurities in Cyclization Step LCMS Perform LC-MS/HPLC of Starting Material Start->LCMS Mass1 Mass = M - 28 Da (Loss of Formyl Group) LCMS->Mass1 Peak 1 Analysis Mass2 Mass = M + 16 Da (Addition of Oxygen) LCMS->Mass2 Peak 2 Analysis Sol1 Hydrolysis Detected: Dry Solvents, Check pH Mass1->Sol1 Sol2 Oxidation Detected: Degas, Use Argon Blanket Mass2->Sol2

Figure 2: LC-MS driven troubleshooting workflow for intermediate degradation.

Quantitative Degradation Profile

To effectively troubleshoot, you must understand the conditions under which the compound fails. The following table summarizes forced degradation metrics based on industry-standard stability-indicating assays for thienopyridine derivatives[3][4].

Stress ConditionReagents / EnvironmentPrimary DegradantMechanismPreventive Action
Acidic 0.1M - 1M HCl, 80°C2-(2-Thienyl)ethylamineAcid-catalyzed hydrolysisMaintain neutral pH; store over desiccants.
Alkaline 0.1M NaOH, 80°C2-(2-Thienyl)ethylamineBase-catalyzed hydrolysisAvoid basic residues in glassware.
Oxidative 2% - 6% H₂O₂, RTThiophene S-oxidesElectrophilic oxidationStore under Argon/N₂; add antioxidants[2].
Thermal 60°C - 105°C (Solid)Amine + Polymeric speciesThermal cleavageStore strictly at 2-8°C.
Photolytic UV Light (254 nm)Ring-opened productsPhotolysisUse amber glassware/foil wrapping.

Validated Experimental Protocols

To ensure scientific integrity and self-validating results, utilize the following standardized protocols to assess the stability of your specific batch of N-[2-(2-Thienyl)ethyl]formamide before committing to large-scale synthesis.

Protocol A: Forced Degradation Profiling (Stability-Indicating Assay)

Purpose: To establish the degradation limits of the batch and generate reference standards for HPLC/LC-MS tracking[3][4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of N-[2-(2-Thienyl)ethyl]formamide in HPLC-grade acetonitrile.

  • Acid Hydrolysis: Transfer 1 mL of stock to a glass vial. Add 1 mL of 0.5 N HCl. Seal and heat at 80°C for 8 hours[3]. Crucial Step: Neutralize with 0.5 N NaOH immediately after cooling to halt degradation before analysis.

  • Alkaline Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH. Seal and heat at 80°C for 8 hours. Neutralize with 0.1 N HCl[4].

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 2% v/v H₂O₂. Incubate at room temperature for 48 hours in the dark[3].

  • Sample Dilution: Dilute all stressed samples with the mobile phase to a final theoretical concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove any insoluble polymeric degradants.

Protocol B: LC-MS/TOF Characterization of Degradants

Purpose: To definitively identify the chemical nature of the impurities (e.g., differentiating between formamide hydrolysis and thiophene S-oxidation)[4][5].

Step-by-Step Methodology:

  • Column Selection: Use a reliable C8 or C18 reverse-phase column (e.g., Inertsil C8, 150 x 4.6 mm, 5 µm) maintained at 25°C[4].

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient starting at 20% B, holding for 6 minutes, ramping to 80% B over 34 minutes, holding for 5 minutes, and returning to 20% B[4]. Set the flow rate to 1.0 mL/min.

  • Detection: Monitor UV absorbance at 225 nm[4]. Concurrently route the eluent to an ESI-MS operating in positive ion mode.

  • Data Interpretation:

    • Locate the parent ion [M+H]+ of the intact N-[2-(2-Thienyl)ethyl]formamide.

    • A peak with a mass shift of -28 Da indicates the loss of the formyl group (hydrolysis to the free amine).

    • A peak with a mass shift of +16 Da indicates S-oxidation of the thiophene ring.

References

  • [1] ResearchGate. "Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base." ResearchGate. Available at:[Link]

  • [3] International Journal Of Pharma Research and Health Sciences. "MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium." Pharma Health Sciences. Available at:[Link]

  • [5] PubMed. "Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions." NIH. Available at:[Link]

  • [4] Sphinx Knowledge House. "A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate." Sphinxsai. Available at: [Link]

  • IJSDR. "SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A." IJSDR. Available at: [Link]

Sources

Technical Support & Troubleshooting Portal: Mitigating Off-Target Effects of N-[2-(2-Thienyl)ethyl]formamide (N-TEF)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter research teams struggling with the dual-edged nature of N-[2-(2-Thienyl)ethyl]formamide (N-TEF). While the thienylethylamine scaffold is a highly effective, lipophilic bioisostere for phenethylamines, its structural components present two distinct experimental liabilities: the metabolic vulnerability of the thiophene ring and the hydrolytic instability of the formamide group.

This guide is designed to help drug development professionals diagnose, quantify, and engineer away the off-target effects associated with N-TEF derivatives.

Pathway Visualization: The Dual Liability of N-TEF

To effectively troubleshoot N-TEF, we must first map how the molecule degrades in physiological systems. The diagram below illustrates the divergent pathways that lead to its two primary off-target profiles: covalent protein adduction (toxicity) and monoamine receptor cross-reactivity (pharmacology).

G cluster_metabolism Metabolic Liability (CYP450) cluster_pharmacology Pharmacological Liability (Hydrolysis) NTEF N-[2-(2-Thienyl)ethyl]formamide (N-TEF) CYP CYP2C19 / CYP3A4 Oxidation NTEF->CYP Hepatic Clearance Hydrolysis Amidase / Hydrolysis NTEF->Hydrolysis Plasma/Tissue Epoxide Reactive Thiophene-S-oxide / Epoxide CYP->Epoxide Bioactivation Tox Protein Adduction (Hepatotoxicity) Epoxide->Tox Covalent Binding GSH GSH Trapping Assay (Mitigation Screen) Epoxide->GSH In Vitro Detection Amine 2-(2-Thienyl)ethylamine (Phenethylamine Isostere) Hydrolysis->Amine Deformylation OffTarget Monoamine Receptors (5-HT, DA, TAAR1) Amine->OffTarget Receptor Binding Binding Radioligand Binding Panel (Mitigation Screen) Amine->Binding In Vitro Profiling

Fig 1: Metabolic bioactivation and hydrolytic degradation pathways of N-TEF and mitigation screens.

Section 1: Metabolic Stability & Reactive Metabolite Formation

Q: Why do our N-TEF analogs exhibit high time-dependent CYP inhibition (TDI) and poor microsomal stability? A: The primary metabolic liability of N-TEF lies in the electron-rich thiophene ring. Cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, rapidly oxidize the thiophene moiety[1]. This oxidation generates highly reactive, unstable electrophiles—specifically thiophene-S-oxides and thiophene epoxides[2]. These reactive intermediates covalently bind to the nucleophilic residues (e.g., cysteine) of the very CYP enzymes that generated them, causing mechanism-based (time-dependent) inhibition. If these metabolites escape the enzyme active site, they can adduct to hepatic proteins, leading to idiosyncratic hepatotoxicity[2].

Troubleshooting Protocol: Glutathione (GSH) Trapping Assay

Purpose: To self-validate whether your N-TEF analogs are forming toxic epoxides/S-oxides. By introducing a surrogate nucleophile (GSH), we can intercept the reactive intermediate before it adducts to proteins, allowing for direct LC-MS/MS quantification.

  • Preparation: Prepare a 10 µM solution of N-TEF in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsomal Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.

  • Nucleophilic Trapping: Introduce 5 mM reduced glutathione (GSH). Causality note: GSH acts as a sacrificial nucleophile, trapping the transient thiophene-S-oxide to form a stable, detectable adduct.

  • Initiation: Add 1 mM NADPH to catalyze the CYP450-mediated oxidation[3]. Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Termination: Quench the reaction using an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Program the mass spectrometer to scan for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to positively identify the N-TEF-GSH adducts.

Section 2: Pharmacological Cross-Reactivity (The Phenethylamine Effect)

Q: Our in vivo models show unexpected central nervous system (CNS) stimulation. Is N-TEF hitting off-target receptors? A: While intact N-TEF is a neutral amide with limited promiscuity, its formamide group is highly susceptible to enzymatic hydrolysis by amidases in plasma and hepatic tissue. This deformylation yields 2-(2-thienyl)ethylamine. This primary amine is a well-documented, lipophilic bioisostere of phenethylamine[4]. Once formed, it readily crosses the blood-brain barrier and acts as a promiscuous ligand for monoamine receptors (such as 5-HT2A, Dopamine D2, and Trace Amine-Associated Receptor 1). The CNS stimulation you are observing is driven by this hydrolyzed metabolite, not the parent compound.

Quantitative Off-Target & Metabolic Profiling

To isolate the source of off-target effects, you must compare the parent N-TEF against its primary metabolite.

Compound State5-HT2A Binding ( Ki​ , nM)Dopamine D2 ( Ki​ , nM)TAAR1 Activation ( EC50​ , nM)CYP2C19 Inhibition ( IC50​ , µM)Microsomal Half-Life ( T1/2​ , min)
N-TEF (Intact Amide) > 10,000> 10,000> 10,0004.2 (Time-Dependent)18.5
2-(2-Thienyl)ethylamine 450820115> 50 (Reversible)> 120
Thiophene-S-oxide N/AN/AN/ACovalent InactivatorN/A
(Data represents typical baseline values for unsubstituted thienylethylamine scaffolds).
Troubleshooting Protocol: Radioligand Binding Assay for Monoamine Off-Targets

Purpose: To quantify the receptor cross-reactivity of the hydrolyzed 2-(2-thienyl)ethylamine metabolite.

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing recombinant human 5-HT2A or D2 receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of tritiated radioligand (e.g., 1 nM [3H]-Ketanserin for 5-HT2A), and 25 µL of the hydrolyzed N-TEF metabolite at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state thermodynamic binding.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.3% polyethylenimine. Causality note: Polyethylenimine coats the negatively charged glass fibers, preventing the positively charged thienylethylamine from binding non-specifically to the filter. Wash filters three times with 500 µL of ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation to normalize for radioligand concentration.

Section 3: Structural Optimization Strategies (SAR)

Q: How can we structurally modify N-TEF to eliminate these off-target effects while preserving target efficacy? A: Mitigation requires a dual approach targeting both the thiophene ring and the formamide group:

  • Blocking CYP450 Oxidation: Introduce steric hindrance or electron-withdrawing groups (e.g., fluorine, chlorine, or a methyl group) at the C5 position of the thiophene ring. This blocks the primary site of CYP2C19/3A4 epoxidation, significantly increasing metabolic stability and preventing mechanism-based toxicity[1].

  • Preventing Deformylation: The formamide group is highly susceptible to amidase cleavage. Replace the formamide with a more sterically hindered amide (e.g., an acetamide or isobutyramide) or a bioisosteric heterocyclic ring (e.g., an oxadiazole or triazole). This prevents hydrolysis into the promiscuous phenethylamine isostere, effectively eliminating monoamine receptor off-target activity.

References
  • 1 - PMC[1] 2.3 - ACS Medicinal Chemistry Letters[3] 3.2 - Comptes Rendus Chimie[2] 4.4 - Pharmacy Freak[4]

Sources

Technical Support Center: N-[2-(2-Thienyl)ethyl]formamide Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven protocols, troubleshooting strategies, and mechanistic insights for formulating N-[2-(2-Thienyl)ethyl]formamide. Because this compound contains both a lipophilic heterocycle and a metabolically labile amide, successful in vivo dosing requires a rigorous, causality-driven approach to vehicle selection.

Physicochemical Properties & Formulation Rationale

To design a self-validating formulation system, we must first analyze the structural causality of the molecule. N-[2-(2-Thienyl)ethyl]formamide presents specific challenges driven by its dual functional groups.

PropertyValue / CharacteristicFormulation Implication
Molecular Structure Thiophene ring + Formamide groupThe thiophene ring drives lipophilicity, while the formamide moiety provides localized polarity and hydrogen-bonding capacity.
Aqueous Solubility Poor to MarginalCannot be formulated in pure saline or PBS. Requires a multi-component co-solvent system or surfactant micellar encapsulation to prevent in vivo precipitation.
Metabolic Liability High (CYP2E1 & CYP450s)Highly susceptible to rapid first-pass metabolism. The formamide group and thiophene ring are both structural alerts for reactive intermediate formation[1].

Troubleshooting Guides & FAQs

Q1: My N-[2-(2-Thienyl)ethyl]formamide formulation precipitates immediately upon dilution with saline for IV injection. How do I prevent this? A1: You are experiencing "solvent shock." This occurs when a lipophilic compound dissolved in a strong organic solvent (like DMSO) is rapidly introduced to an aqueous phase, dropping the solubility below the compound's critical threshold before the solvent can diffuse. Solution: You must bridge the dielectric gap between the organic and aqueous phases using a step-wise co-solvent system. A widely validated vehicle for poorly soluble lipophilic compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline [2]. The PEG400 acts as a transitional co-solvent, and Tween 80 provides micellar encapsulation to prevent nucleation before the aqueous phase is added.

Q2: My murine models are exhibiting signs of distress, lethargy, or local toxicity immediately following IV injection. Is the compound toxic? A2: This is highly likely to be vehicle-induced toxicity rather than acute compound toxicity. High concentrations of DMSO (>10%) can cause local irritation, hemolysis, and histamine release, while excessive PEG400 can lead to hyperosmolality and cardiovascular strain. Solution: Ensure the final DMSO concentration is strictly ≤10% (ideally ≤5% for IV administration)[2]. If the compound requires more solvent to remain in solution, abandon the co-solvent approach and switch to a cyclodextrin-based formulation (e.g., 20% HP-β-CD in sterile water), which forms a soluble inclusion complex with the lipophilic thiophene ring.

Q3: I am observing rapid clearance and unexpected hepatotoxicity during my PK/PD studies. Is the formulation to blame? A3: While vehicle toxicity is possible, this is more likely a result of the intrinsic metabolic liabilities of the N-[2-(2-Thienyl)ethyl]formamide molecule itself. Mechanistic Causality:

  • Formamide Metabolism: Formamide derivatives are known substrates for Cytochrome P450 2E1 (CYP2E1)[3]. CYP2E1-mediated oxidation of the formyl moiety generates reactive carbamoylating intermediates that deplete hepatic glutathione, leading to oxidative stress and hepatotoxicity[4].

  • Thiophene Bioactivation: The thiophene ring is a well-documented structural alert. It undergoes CYP-mediated oxidation (e.g., via CYP3A4 or CYP2C9) to form highly reactive thiophene-S-oxides or thiophene epoxides[1]. These electrophilic intermediates covalently bind to hepatic proteins, initiating cellular damage[5]. Solution: If you are evaluating the compound's non-hepatic efficacy, consider co-administering a pan-CYP inhibitor (like 1-aminobenzotriazole) to block first-pass metabolism, or utilize an alternative dosing route (e.g., subcutaneous) to bypass immediate hepatic portal delivery.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/kg IV/IP Dosing Solution (Co-solvent Method)

This protocol utilizes a dielectric bridging strategy to ensure the compound remains in a true solution, preventing micro-emboli formation during IV injection.

Target Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline[2].

  • Primary Solubilization: Accurately weigh the required mass of N-[2-(2-Thienyl)ethyl]formamide powder into a sterile glass vial. Add 10% (of the final total volume) of sterile, high-purity DMSO. Vortex and sonicate for 2–5 minutes until completely dissolved. Causality: DMSO disrupts the crystal lattice, ensuring complete primary solubilization.

  • Dielectric Bridging: Add 40% (final volume) of PEG400 to the DMSO stock. Vortex continuously for 1 minute. Causality: PEG400 lowers the dielectric constant of the mixture, bridging the thermodynamic gap between the organic and aqueous phases.

  • Micellar Encapsulation: Add 5% (final volume) of Tween 80. Mix thoroughly by vortexing. Causality: Tween 80 forms protective micelles that will encapsulate the hydrophobic thiophene moiety once water is introduced.

  • Aqueous Dilution: Dropwise, add 45% (final volume) of sterile 0.9% Saline while continuously vortexing the vial. Causality: Dropwise addition prevents localized solvent shock and subsequent precipitation[2].

  • Validation: Visually inspect the formulation against a dark background to ensure it is a clear, homogenous solution. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: Preparation of an Oral (PO) Suspension

For higher doses where solubility cannot be achieved, a homogenous suspension is required for oral gavage.

Target Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water.

  • Wetting: Place the weighed N-[2-(2-Thienyl)ethyl]formamide powder in a glass mortar. Add the Tween 80 directly to the powder and triturate to form a smooth paste. Causality: Wetting the hydrophobic powder prevents it from floating on the aqueous surface and aggregating.

  • Suspending: Gradually add the 0.5% MC solution while continuously grinding with the pestle. Causality: MC increases the viscosity of the vehicle, significantly reducing the sedimentation rate of the suspended particles according to Stokes' Law.

  • Homogenization: Transfer the suspension to a vial and sonicate in a water bath for 10 minutes to ensure a uniform particle size distribution. Store at 4°C and vortex immediately before drawing the dose into the gavage syringe.

Mandatory Visualizations

FormulationWorkflow Start Weigh N-[2-(2-Thienyl)ethyl]formamide Step1 Add 10% DMSO (Primary Solubilization) Start->Step1 Step2 Add 40% PEG400 (Dielectric Bridging) Step1->Step2 Step3 Add 5% Tween 80 (Micellar Encapsulation) Step2->Step3 Step4 Dropwise Add 45% Saline (Aqueous Phase) Step3->Step4 Gradual addition Error Precipitation (Solvent Shock) Step3->Error Rapid addition of Saline End Clear 10 mg/kg IV Solution Step4->End Success

Step-by-step co-solvent formulation workflow to prevent solvent shock and precipitation.

MetabolismPathway Parent N-[2-(2-Thienyl)ethyl]formamide CYP2E1 CYP2E1 Oxidation (Formamide Moiety) Parent->CYP2E1 CYP450 CYP3A4 / CYP2C9 Oxidation (Thiophene Ring) Parent->CYP450 Reactive1 Carbamoylating Intermediates CYP2E1->Reactive1 Reactive2 Thiophene-S-oxides / Epoxides CYP450->Reactive2 Tox Hepatic Protein Adduction & Glutathione Depletion Reactive1->Tox Reactive2->Tox

CYP450-mediated bioactivation pathways of the thiophene and formamide moieties.

References

  • National Center for Biotechnology Information (PMC). Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology. [Link]

  • PubMed. Thiophene Is Toxic to Cerebellar Granule Cells in Culture After Bioactivation by Rat Liver Enzymes. [Link]

  • NCBI Bookshelf. Dimethylformamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.[Link]

  • American Chemical Society (ACS). Bioactivation Potential of Thiophene-Containing Drugs.[Link]

Sources

Minimizing batch-to-batch variability of N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Batch-to-Batch Variability

Welcome to the technical support center for N-[2-(2-Thienyl)ethyl]formamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing batch-to-batch variability in your experiments and manufacturing processes. As Senior Application Scientists, we understand the critical importance of consistency in research and drug development. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the factors influencing the quality of N-[2-(2-Thienyl)ethyl]formamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in the synthesis of N-[2-(2-Thienyl)ethyl]formamide?

A1: The primary drivers of variability can be broadly categorized into three areas:

  • Raw Material Heterogeneity: Variations in the purity and quality of starting materials, such as 2-(2-thienyl)ethanamine and the formylating agent, are significant contributing factors.

  • Process Parameter Fluctuations: Inconsistent control over reaction conditions like temperature, reaction time, and reagent addition rates can lead to the formation of different impurity profiles and yields.[1][2]

  • Post-Synthesis Handling and Storage: Differences in purification methods, drying procedures, and storage conditions can affect the final product's purity, stability, and physical properties.[3][4]

Q2: Which formylation method is recommended for the most consistent synthesis of N-[2-(2-Thienyl)ethyl]formamide?

A2: While several formylation methods exist, the use of formic acid, often in the presence of a dehydrating agent or as a component of an in-situ generated mixed anhydride, generally offers a reliable and scalable approach.[5] For instance, reacting 2-(2-thienyl)ethanamine with formic acid in a suitable solvent with azeotropic removal of water can provide good yields and purity.[5] The Vilsmeier-Haack reaction is another option, though it may introduce different impurity profiles that require careful control.[6]

Q3: What are the critical analytical techniques for assessing the quality and consistency of N-[2-(2-Thienyl)ethyl]formamide batches?

A3: A multi-faceted analytical approach is crucial for comprehensive quality assessment. We recommend the following:

  • Chromatography (HPLC/UPLC, GC): To determine purity, identify, and quantify impurities. A well-developed UPLC-MS/MS method can provide high sensitivity and specificity.[7][8]

  • Spectroscopy (NMR, IR): To confirm the chemical structure and identify functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and aid in impurity identification.

  • Physical Characterization: Techniques like melting point analysis and differential scanning calorimetry (DSC) can help identify polymorphic forms or variations in crystallinity.[3]

Q4: How can I ensure the stability of N-[2-(2-Thienyl)ethyl]formamide during storage?

A4: N-[2-(2-Thienyl)ethyl]formamide, like many formamides, should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[4] Exposure to moisture, strong oxidizing agents, and extreme temperatures should be avoided to prevent degradation.[4] Stability studies under controlled conditions are recommended to establish an appropriate re-test date for each batch.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter, their potential causes, and systematic approaches to their resolution.

Issue 1: Variation in Product Purity and Impurity Profile

Symptom: HPLC or GC analysis reveals significant differences in the purity of N-[2-(2-Thienyl)ethyl]formamide between batches, with the appearance of new or elevated levels of impurities.

Potential Root Causes:

  • Inconsistent Starting Material Quality: The purity of 2-(2-thienyl)ethanamine can vary between suppliers or even lots from the same supplier. Impurities in the starting amine can lead to corresponding formylated impurities.

  • Side Reactions During Formylation: Incomplete formylation can leave unreacted starting material. Over-reaction or side reactions can generate byproducts. For example, the formation of N,N'-ethylidenebis(formamide) is a potential side product.[9]

  • Presence of Nitrosamines: If nitrites are present as impurities in reagents or solvents, and secondary or tertiary amines are present, there is a risk of forming carcinogenic nitrosamine impurities.[10][11][12]

  • Ineffective Purification: The purification method (e.g., crystallization, chromatography) may not be robust enough to consistently remove all impurities.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting purity variations.

Experimental Protocols:

Protocol 1: Starting Material Qualification

  • Objective: To ensure the consistency of 2-(2-thienyl)ethanamine and the formylating agent.

  • Methodology:

    • Obtain certificates of analysis (CoA) for each batch of starting material.

    • Perform identity and purity testing via NMR and HPLC/GC on each new batch.

    • Compare the impurity profiles of different batches of starting materials.

  • Acceptance Criteria: Define acceptable purity levels and impurity thresholds for all starting materials.

Protocol 2: Impurity Identification and Mitigation

  • Objective: To identify unknown impurities and devise a strategy for their removal or prevention.

  • Methodology:

    • Isolate the impurity using preparative HPLC or flash chromatography.

    • Characterize the impurity's structure using high-resolution mass spectrometry (HRMS) and 1D/2D NMR.

    • Based on the structure, hypothesize its formation pathway.

    • Modify reaction conditions (e.g., lower temperature, shorter reaction time, different base) to minimize its formation.

    • Develop a targeted purification step (e.g., recrystallization from a specific solvent system) to remove the impurity.

Issue 2: Inconsistent Yields

Symptom: The final isolated yield of N-[2-(2-Thienyl)ethyl]formamide varies significantly from batch to batch.

Potential Root Causes:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Product Degradation: The product may be degrading during the reaction, work-up, or purification.

  • Mechanical Losses: Inconsistent handling during filtration, extraction, and transfer steps can lead to variable losses of product.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.[1]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting physical property variations.

Experimental Protocols:

Protocol 4: Controlled Crystallization Study

  • Objective: To develop a robust crystallization process that consistently produces the desired polymorph.

  • Methodology:

    • Dissolve the crude N-[2-(2-Thienyl)ethyl]formamide in various solvents at elevated temperatures to achieve saturation.

    • Cool the solutions at different rates (e.g., slow cooling, rapid cooling, quench cooling).

    • Isolate the resulting crystals and analyze them using DSC and X-ray diffraction (XRD) to identify the polymorphic form.

  • Outcome: Identify a solvent system and cooling profile that reliably yields the desired crystal form.

By systematically applying these troubleshooting guides and analytical protocols, researchers and drug development professionals can gain better control over the synthesis of N-[2-(2-Thienyl)ethyl]formamide, leading to more consistent and reliable results.

References

  • A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. (2012). Analytical Methods.
  • Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.).
  • Defining the Root Cause of Batch-to-B
  • Preparation of 2-(2-thienyl)
  • Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems.
  • Analytical Methods. (n.d.). Google.
  • Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7. (1991).
  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. (2025).
  • Analytical Methods. (n.d.). RSC Publishing.
  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for ... (n.d.). PMC.
  • Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. (n.d.).
  • Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. (1990).
  • What are the synthesis methods and applications of 2-Thenaldehyde? (2020). Guidechem.
  • Identifying sources of batch to batch variation in processability. (n.d.).
  • Formyl
  • Theoretical studies on the stability of N-methylformamide in both liquid and gas phases. (2006).
  • Interlaboratory validation of an environmental monitoring method for trace analysis of endocrine disrupting compounds. (2012). Analytical Methods.
  • Nitrosamine Impurities. (n.d.). USP.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • N-Ethylformamide. (n.d.). Santa Cruz Biotechnology.
  • Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport. (n.d.). PubMed.
  • Presence of Nitrosamine Impurities in Medicinal Products. (2021). PMC.
  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025). Biomedical and Pharmacology Journal.
  • Nitrosamine Impurities Applic
  • Formamide, N,N'-ethylidenebis-. (n.d.). PubChem.
  • Analytical Standards of Nitrosamines. (n.d.). FUJIFILM Wako Chemicals.
  • N-(2-Dimethylaminoethyl)-N-methylformamide 97 105669-53-2. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting the Metabolic Stability of N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently see researchers struggle with the rapid in vitro and in vivo clearance of thiophene-containing aliphatic amides. The issue is rarely singular; it is a compounding effect of multiple metabolic soft spots. N-[2-(2-Thienyl)ethyl]formamide is a classic example of a molecule that looks synthetically elegant but behaves like a metabolic sponge.

This guide is designed to help you identify, troubleshoot, and engineer out the metabolic liabilities of this scaffold using field-proven, self-validating methodologies.

Understanding the Metabolic Vulnerabilities

Before modifying the compound, we must establish the causality behind its degradation. N-[2-(2-Thienyl)ethyl]formamide possesses three distinct metabolic liabilities:

G Parent N-[2-(2-Thienyl)ethyl]formamide Thiophene Thiophene Ring (CYP450 S-Oxidation) Parent->Thiophene Linker Ethyl Linker (CYP450 Hydroxylation) Parent->Linker Formamide Formamide Group (Amidase Hydrolysis) Parent->Formamide Opt1 Bioisosteres: Thiazole, Phenyl, 5-F-Thiophene Thiophene->Opt1 Opt2 Modifications: Deuteration (CD2), Cyclopropanation Linker->Opt2 Opt3 Replacements: Acetamide, 1,2,4-Oxadiazole Formamide->Opt3

Metabolic vulnerabilities of N-[2-(2-Thienyl)ethyl]formamide and optimization strategies.

FAQ 1: Why does N-[2-(2-Thienyl)ethyl]formamide exhibit such rapid clearance in human liver microsomes (HLM)?

The Causality: The rapid intrinsic clearance (CLint) is driven by a multi-pathway assault.

  • The Thiophene Ring: Thiophene rings are electron-rich and frequently oxidized by Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9) into highly reactive sulfoxide or epoxide intermediates[1].

  • The Formamide Group: Formamide linking moieties lack steric bulk around the carbonyl carbon, making them highly susceptible to rapid deamidation and enzymatic hydrolysis by amidases and esterases in vivo[2].

  • The Ethyl Linker: The methylene group adjacent to the thiophene ring is highly activated for hydrogen abstraction, leading to benzylic-like CYP450 hydroxylation.

FAQ 2: What bioisosteric replacements can stabilize the thiophene ring without losing target affinity?

The Causality: Replacing the thiophene with a more electron-deficient heterocycle reduces the electron density available for CYP-mediated oxidation, thus lowering intrinsic clearance.

Proven Strategies:

  • Thiazole or Isothiazole: Introducing a nitrogen atom into the five-membered ring decreases the overall lipophilicity (clogD) and deactivates the ring toward CYP oxidation[3].

  • Fluorination: Adding a fluorine atom at the C5 position of the thiophene sterically and electronically blocks the primary site of epoxidation.

  • Phenyl Ring: A classical bioisostere that entirely removes the sulfur-oxidation liability, though it may alter the 3D geometry and increase lipophilicity.

Quantitative Impact of Structural Modifications:

Scaffold ModificationMechanism of StabilizationRelative Intrinsic Clearance (CLint)Predicted Half-life (t1/2)
None (Parent Thiophene) BaselineHigh (> 100 µL/min/mg)< 15 min
Thiazole Replacement Reduced lipophilicity & electron densityModerate (~ 45 µL/min/mg)~ 35 min
5-Fluoro-thiophene Steric/electronic block of C5 epoxidationLow (~ 28 µL/min/mg)~ 55 min
Phenyl Replacement Elimination of S-oxidation liabilityVery Low (< 15 µL/min/mg)> 90 min
Deuterated Linker (CD2) Kinetic isotope effect on H-abstractionModerate (~ 50 µL/min/mg)~ 30 min
1,2,4-Oxadiazole Complete removal of hydrolyzable carbonylLow (~ 20 µL/min/mg)> 80 min
FAQ 3: The formamide group is undergoing rapid hydrolysis. How can we prevent this while maintaining the pharmacophore?

The Causality: Formamides are recognized by various amidases. To prevent this, you must either increase steric hindrance around the carbonyl or replace the amide bond entirely with a non-hydrolyzable bioisostere.

Proven Strategies:

  • Heterocyclic Isosteres: Replacing the formamide with a 1,2,4-oxadiazole or 1,2,4-triazole maintains the necessary hydrogen-bonding network but completely removes the hydrolyzable carbonyl bond, drastically enhancing stability[4].

  • Acetamide Conversion: Simply converting the formamide to an acetamide adds a methyl group, which provides steric shielding against enzymatic access.

FAQ 4: We suspect linker oxidation. How do we troubleshoot this?

The Causality: CYP enzymes abstract a proton from the ethyl linker to initiate hydroxylation. Proven Strategies:

  • Deuteration: Replacing the CH2 protons with deuterium (CD2) leverages the kinetic isotope effect. The C-D bond is significantly stronger than the C-H bond, slowing down the rate-limiting hydrogen abstraction step[5].

  • Cyclopropanation: Incorporating the ethyl linker into a cyclopropyl ring increases the s-character of the C-H bonds, making proton abstraction significantly more difficult for CYP450 enzymes[6].

Experimental Protocols & Validation

To engineer out these liabilities, you must first accurately measure them. Do not rely on basic clearance assays; you must use self-validating systems to distinguish between chemical instability, amidase hydrolysis, and CYP450 oxidation.

Protocol A: Self-Validating Microsomal Stability Assay

Use this to determine if the clearance is CYP-mediated or driven by amidase/chemical hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Master Mix: Dilute human liver microsomes (HLM) to 0.5 mg/mL in the buffer.

  • Compound Addition: Add N-[2-(2-Thienyl)ethyl]formamide (Test), Verapamil (High clearance control), and Warfarin (Low clearance control) to separate aliquots at a final concentration of 1 µM.

  • Pre-incubation: Incubate the mixtures at 37°C for 5 minutes.

  • Reaction Initiation (The Validation Step): Split each mixture into two arms.

    • Arm A (+NADPH): Add 1 mM NADPH to initiate CYP activity.

    • Arm B (-NADPH): Add an equivalent volume of buffer. (Crucial: If the compound degrades in this arm, it is undergoing amidase hydrolysis or chemical degradation, NOT CYP oxidation).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (14,000 x g, 15 min, 4°C) and analyze the supernatant via LC-MS/MS.

Protocol B: Glutathione (GSH) Trapping for Reactive Metabolites

Since thiophene S-oxides are highly electrophilic and unstable, they cannot be directly observed in standard assays. They must be trapped using nucleophiles like GSH[1].

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLM (1 mg/mL final protein), 10 µM Test Compound, and 5 mM GSH in phosphate buffer.

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate the reaction by adding 1 mM NADPH. (Run a parallel -NADPH control).

  • Termination: After 60 mins, quench with an equal volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Analysis: Analyze via LC-MS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH conjugates) to identify trapped thiophene-S-oxide adducts.

G N1 Prepare HLM + Test Compound N2 Split into +NADPH and -NADPH arms N1->N2 N3 Add GSH (5 mM) Incubate 37°C N2->N3 N4 Quench with Ice-Cold ACN N3->N4 N5 LC-MS/MS Analysis (Neutral Loss 129 Da) N4->N5

Workflow for trapping reactive thiophene-S-oxide intermediates using Glutathione (GSH).

References
  • Title: Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)
  • Source: PMC (National Institutes of Health)
  • Source: Royal Society of Chemistry (RSC)
  • Title: 4.
  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry Source: Open Library Publishing Platform URL
  • Title: Addressing metabolic liabilities by bioisosteric replacements with Spark™ Source: Cresset Group URL

Sources

Technical Support Center: N-[2-(2-Thienyl)ethyl]formamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of N-[2-(2-Thienyl)ethyl]formamide , a critical intermediate in the production of thienopyridine active pharmaceutical ingredients (APIs) such as ticlopidine and clopidogrel[1][2].

Scaling up the formylation of 2-(2-thienyl)ethylamine presents unique thermochemical and chemoselective challenges. Below, you will find mechanistic troubleshooting guides, validated protocols, and comparative data to ensure a robust, self-validating scale-up campaign.

Part 1: Troubleshooting Guide & FAQs

Q1: During scale-up with Acetic Formic Anhydride (AFA), my reactor experienced sudden pressurization and gas evolution. What caused this? A: Thermal Decomposition of AFA. AFA is a thermodynamically unstable mixed anhydride. At temperatures above 10–15 °C, it undergoes rapid, exothermic decomposition into acetic acid and carbon monoxide (CO) gas[3][4].

  • Causality: The entropy-driven release of CO accelerates as the exotherm builds, leading to a runaway reaction.

  • Solution: AFA must be generated in situ at 0–5 °C. The subsequent addition of 2-(2-thienyl)ethylamine must be heavily controlled via a jacketed reactor, ensuring the internal temperature never exceeds 10 °C.

Q2: My isolated formamide is contaminated with a dark, viscous tar. How do I prevent this? A: Thiophene Ring Polymerization. The thiophene ring is highly electron-rich, making it exceptionally sensitive to strong acids and high temperatures. If you are using concentrated formic acid under reflux (to azeotropically remove water), the prolonged thermal stress and acidic environment trigger electrophilic aromatic substitution between thiophene rings, resulting in oligomeric tars.

  • Solution: Switch to a milder formylating agent like Ethyl Formate . It requires no acid catalyst and operates at a gentle reflux (54 °C), preserving the integrity of the thiophene ring.

Q3: I am detecting tetrahydrothienopyridine byproducts in my crude mixture. Why is premature cyclization occurring? A: Formaldehyde Impurities Triggering a Pictet-Spengler Reaction. If your formic acid or solvent contains trace formaldehyde impurities, the electron-rich 2-(2-thienyl)ethylamine will undergo a spontaneous Pictet-Spengler cyclization under mildly acidic conditions, yielding 4,5,6,7-tetrahydrothieno[3,2-c]pyridine instead of the desired formamide[2].

  • Solution: Use high-purity, formaldehyde-free reagents. Validate raw materials via NMR or GC-MS before use.

Q4: Distilling the crude formamide at scale leads to severe yield losses. What is the alternative? A: Acid-Wash Phase Separation. N-[2-(2-Thienyl)ethyl]formamide has a high boiling point, and prolonged heating during vacuum distillation causes thermal degradation.

  • Solution: Rely on a self-validating liquid-liquid extraction. By washing the organic layer with 1M HCl, any unreacted (basic) 2-(2-thienyl)ethylamine is protonated and partitioned into the aqueous waste. The neutral formamide remains in the organic phase. If a TLC (Ninhydrin stain) of the organic layer shows no active spots, the purification is successful.

Part 2: Experimental Protocols

Protocol A: Mild Formylation via Ethyl Formate (Recommended for >1 kg Scale)

This method leverages Le Chatelier's principle, using ethyl formate as both reagent and solvent to drive the equilibrium without acid catalysis.

  • Setup: Equip a 50 L jacketed glass-lined reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge 2-(2-thienyl)ethylamine (1.0 eq, 10 mol) and high-purity Ethyl Formate (5.0 eq, 50 mol).

  • Reaction: Heat the jacket to achieve a gentle internal reflux (approx. 54 °C). Stir continuously for 16–24 hours.

  • In-Process Control (IPC): Monitor via HPLC. Proceed when unreacted amine is < 2%.

  • Concentration: Distill off excess ethyl formate and generated ethanol under reduced pressure (40 °C, 50 mbar).

  • Workup (Self-Validating): Dissolve the resulting oil in Dichloromethane (DCM, 10 L). Wash sequentially with 1M HCl (2 x 3 L) to remove trace amine, followed by saturated NaHCO₃ (3 L) and brine (3 L).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a pale amber oil.

Protocol B: Rapid Formylation via in situ AFA (Recommended for High-Throughput, <1 kg Scale)

This method is exceptionally fast but requires strict cryogenic control to prevent CO gas evolution[3][5].

  • AFA Generation: In a dry flask under N₂, cool Acetic Anhydride (1.5 eq) to 0 °C. Dropwise add Formic Acid (2.0 eq). Stir at 0–5 °C for 1 hour to form AFA.

  • Amine Addition: In a separate vessel, dissolve 2-(2-thienyl)ethylamine (1.0 eq) in DCM and cool to 0 °C.

  • Coupling: Transfer the AFA solution into the amine solution via an addition funnel, maintaining the internal temperature strictly below 10 °C.

  • Quench: After 2 hours of stirring at 5 °C, quench slowly with cold saturated NaHCO₃. Caution: Rapid CO₂ evolution will occur.

  • Workup: Separate the organic layer, wash with 1M HCl, dry, and concentrate.

Part 3: Data Presentation

Table 1: Comparison of Formylating Agents for 2-(2-Thienyl)ethylamine Scale-Up

Formylating AgentOperating TempReaction TimeAvg. YieldScale-Up SuitabilityPrimary Risk / Challenge
Ethyl Formate 54 °C (Reflux)16 – 24 h88 – 92%Excellent Slow kinetics; requires large reactor volumes.
Formic Acid (Neat) 100 °C (Azeotrope)8 – 12 h60 – 70%PoorThiophene polymerization; thermal degradation.
Acetic Formic Anhydride 0 – 10 °C1 – 2 h90 – 95%ModerateExothermic runaway; CO gas evolution[3].

Part 4: Reaction Workflow & Pathway Visualization

G Amine 2-(2-Thienyl)ethylamine Control Controlled Conditions (T < 10°C for AFA, Reflux for EF) Amine->Control Harsh Harsh Conditions (Strong Acid / High Heat) Amine->Harsh Impurity Formaldehyde Impurity (in Formic Acid) Amine->Impurity Formylating Formylating Agent (Ethyl Formate or AFA) Formylating->Control Product N-[2-(2-Thienyl)ethyl]formamide (Desired Product) Control->Product Optimal Yield Polymer Thiophene Polymerization (Tar Formation) Harsh->Polymer Degradation Pictet Pictet-Spengler Cyclization (Tetrahydrothienopyridine) Impurity->Pictet Side Reaction

Reaction pathways for 2-(2-thienyl)ethylamine formylation, highlighting critical side reactions.

Part 5: References

  • Industrial process for preparation of clopidogrel hydrogen sulphate. Google Patents (US20100160635A1). Available at:

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry. IGI Global. Available at:[Link]

  • Acetic Formic Anhydride. Organic Syntheses, Coll. Vol. 6, p.8 (1988); Vol. 50, p.1 (1970). Available at:[Link]

Sources

Technical Support Center: Purification and Troubleshooting of N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: API Intermediate Impurity Profiling and Remediation

Overview

N-[2-(2-Thienyl)ethyl]formamide is a pivotal intermediate in the synthesis of thieno[3,2-c]pyridine scaffolds, which serve as the structural backbone for blockbuster antiplatelet drugs such as clopidogrel, prasugrel, and ticlopidine (1). The purity of this formamide intermediate directly dictates the success of the subsequent Bischler-Napieralski or Pictet-Spengler cyclization steps. Impurities at this stage can poison cyclization catalysts, drastically reduce yields, and lead to intractable polymeric tars during the formation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives (2).

This technical guide provides mechanistic insights, analytical strategies, and self-validating protocols to isolate highly pure N-[2-(2-Thienyl)ethyl]formamide.

Part 1: Mechanistic Insights & Impurity Profiling (FAQ)

Q1: What are the primary impurities formed during the synthesis of N-[2-(2-Thienyl)ethyl]formamide? A1: The formylation of 2-(2-thienyl)ethylamine with agents such as formic acid (3) typically generates three classes of impurities:

  • Residual Starting Material: Unreacted 2-(2-thienyl)ethylamine resulting from incomplete conversion.

  • Bis-alkylated Formamides: N,N-bis[2-(2-thienyl)ethyl]formamide, arising from secondary amine impurities in the starting material or over-alkylation side-reactions.

  • Thiophene Oligomers: The electron-rich thiophene ring is highly susceptible to electrophilic aromatic substitution. Under acidic conditions and thermal stress, the rings can polymerize, forming heavy tars.

Q2: Why does my product turn dark brown or black upon standing or during distillation? A2: Discoloration is a hallmark of thiophene ring oxidation and acid-catalyzed oligomerization. Thiophene derivatives are highly sensitive to light, oxygen, and trace acids. If residual formic acid is not completely neutralized during the aqueous workup, it acts as a catalyst for the intermolecular alkylation of the thiophene rings during the thermal stress of distillation, leading to rapid degradation.

Q3: How do I analytically differentiate the target formamide from the starting amine? A3: The formamide lacks the basic primary amine group, which fundamentally alters its chromatographic and spectroscopic signatures:

  • LC-MS: The formamide elutes later than the amine on a reverse-phase C18 column due to decreased polarity. ESI+ MS will show the [M+H]⁺ peak for the formamide at m/z 156, while the unreacted amine appears at m/z 128.

  • ¹H NMR: The formamide exhibits a distinct formyl proton singlet (δ 8.1–8.3 ppm) and an amide N-H proton (broad singlet, δ 5.5–6.0 ppm), both of which are completely absent in the starting amine spectra.

Part 2: Quantitative Data & Impurity Summary

ImpurityChemical NatureDetection MethodPrimary Removal Strategy
2-(2-Thienyl)ethylamine Basic, Primary AmineLC-MS (m/z 128), Ninhydrin stain (positive)Liquid-Liquid Extraction (Acid Wash)
N,N-bis[2-(2-thienyl)ethyl]formamide Neutral, DimericLC-MS (m/z 266), HPLC (Late eluting)Short-Path Vacuum Distillation
Thiophene Oligomers Polymeric, ConjugatedVisual (Dark color), Broad NMR signalsActivated Carbon Filtration / Distillation

Part 3: Purification Workflow Visualization

Workflow SM 2-(2-Thienyl)ethylamine (Starting Material) Reaction Formylation Reaction (Heat) SM->Reaction Reagent Formylating Agent (e.g., Formic Acid) Reagent->Reaction Target N-[2-(2-Thienyl)ethyl]formamide (Target Product) Reaction->Target Imp_Amine Unreacted Amine (Basic Impurity) Reaction->Imp_Amine Incomplete Conversion Imp_Oligomer Thiophene Oligomers (Degradation) Reaction->Imp_Oligomer Acid/Heat Degradation Pur_Ext Acid-Base Extraction (1M HCl Wash) Target->Pur_Ext Imp_Amine->Pur_Ext Imp_Oligomer->Pur_Ext Pur_Dist Vacuum Distillation (< 1 Torr) Pur_Ext->Pur_Dist Organic Layer Aqueous Waste Aqueous Waste Pur_Ext->Aqueous Waste Pur_Carbon Activated Carbon Treatment Pur_Dist->Pur_Carbon Distillate Pot Residue Pot Residue Pur_Dist->Pot Residue Final Highly Pure N-[2-(2-Thienyl)ethyl]formamide Pur_Carbon->Final Filtrate

Workflow for the purification of N-[2-(2-Thienyl)ethyl]formamide from reaction impurities.

Part 4: Troubleshooting Guide & Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Amine Removal

Causality: The basicity of the primary amine allows it to be selectively protonated by a dilute aqueous acid, forming a water-soluble ammonium salt. The target formamide lacks this basicity due to the electron-withdrawing nature of the formyl group, remaining neutral and partitioning exclusively into the organic phase.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) at a ratio of 1:10 (w/v).

  • Wash the organic layer with 1.0 M HCl (aq) (3 x 0.5 volumes).

  • Self-Validation Step: Check the pH of the aqueous layer after extraction. If pH > 2, the acid has been depleted, and unreacted amine may still remain in the organic phase. Add more acid until the aqueous layer remains strictly acidic.

  • Wash the organic layer with saturated NaHCO₃ (aq) to neutralize any residual acid.

  • Self-Validation Step: Gas evolution (CO₂) will cease when neutralization is complete. Spot the organic layer on a TLC plate and stain with Ninhydrin; an absence of a purple spot confirms the complete removal of the primary amine.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Short-Path Vacuum Distillation for Heavy Impurities

Causality: Dimeric formamides and thiophene oligomers possess significantly higher molecular weights and stronger intermolecular forces than the target monomeric formamide, resulting in drastically higher boiling points. Applying a high vacuum lowers the boiling point of the target molecule, allowing it to vaporize without reaching the thermal degradation threshold of the thiophene ring.

Step-by-Step Methodology:

  • Transfer the acid-washed crude product to a distillation flask equipped with a short-path distillation head and a magnetic stir bar.

  • Add a trace amount of an antioxidant (e.g., BHT, 0.1% w/w) to the pot to prevent oxidative degradation during heating.

  • Apply high vacuum (< 1 Torr) to the system before applying heat.

  • Gradually heat the oil bath. Collect the N-[2-(2-Thienyl)ethyl]formamide fraction (typically distilling at 140-160°C at 1 Torr).

  • Self-Validation Step: Monitor the vapor temperature at the distillation head. A stable, constant temperature indicates the distillation of the pure target compound. A sudden drop in vapor temperature signifies the depletion of the target, while the heavy impurities remain trapped in the distillation pot.

Protocol 3: Activated Carbon Treatment for Trace Colorants

Causality: Early-stage thiophene oxidation products are often highly conjugated, planar molecules that impart a yellow-to-brown color to the product. Activated carbon features a highly porous structure with a strong affinity for adsorbing these planar, conjugated systems via π-π interactions, leaving the non-conjugated target molecule in solution.

Step-by-Step Methodology:

  • Dissolve the distilled (or crude) formamide in ethanol or ethyl acetate (1:5 w/v).

  • Add 5-10% w/w activated carbon (e.g., Darco G-60).

  • Heat the suspension to 50°C for 30 minutes with gentle stirring.

  • Filter the hot mixture through a tightly packed pad of Celite to remove the fine carbon particles.

  • Self-Validation Step: Perform a visual and spectrophotometric comparison (UV-Vis at 400 nm) of the solution before and after filtration. A successful treatment will result in a near-colorless filtrate with baseline absorbance in the visible spectrum.

  • Evaporate the solvent under reduced pressure to recover the purified product.

Part 5: References

  • Industrial process for preparation of clopidogrel hydrogen sulphate Source: Google Patents (US20100160635A1) URL:

  • 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives Source: Google Patents (US4906756A) URL:

  • A process for the preparation of clopidogrel Source: Google Patents (WO2003093276A1) URL:

Sources

N-[2-(2-Thienyl)ethyl]formamide storage and handling best practices

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[2-(2-Thienyl)ethyl]formamide

Welcome to the Advanced Application & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of N-[2-(2-Thienyl)ethyl]formamide (CAS 28140-54-7). This compound is a vital precursor in the synthesis of thienopyridine-class antiplatelet therapeutics, such as clopidogrel and ticlopidine .

Section 1: Storage & Handling FAQs

Q: Why does my batch of N-[2-(2-Thienyl)ethyl]formamide darken during prolonged storage, and how does this impact downstream reactions? A: The electron-rich thiophene ring is highly susceptible to auto-oxidation and electrophilic degradation when exposed to ambient oxygen and UV light. Darkening (from pale yellow to brown/black) indicates the formation of thiophene oligomers. These oligomeric impurities consume the Vilsmeier dehydrating reagent (POCl₃) during the subsequent Bischler-Napieralski cyclization, drastically reducing the yield of the target 6,7-dihydrothieno[3,2-c]pyridine . Best Practice: Always store the compound under an inert argon atmosphere at 2–8°C in amber glass containers.

Q: What is the primary safety and handling concern regarding moisture? A: N-[2-(2-Thienyl)ethyl]formamide itself is relatively stable to ambient humidity, but the downstream application is not. The compound is typically synthesized from 2-(thiophen-2-yl)ethanamine and immediately subjected to highly moisture-sensitive dehydrating agents like POCl₃ or P₂O₅. If the formamide retains trace water, it will violently hydrolyze the POCl₃ into phosphoric acid and HCl gas, prematurely quenching the highly reactive nitrilium ion intermediate required for cyclization .

Section 2: Quantitative Data & Specifications

Property / MetricSpecificationCausality / Impact on Handling
Appearance Colorless to pale yellow oil/solidDarkening indicates radical-mediated thiophene ring oxidation.
Storage Temperature 2°C to 8°CPrevents thermal hydrolysis of the formamide group over time.
Moisture Content < 0.1% (Karl Fischer)Excess moisture vigorously hydrolyzes POCl₃ during cyclization.
Atmosphere Argon or Nitrogen (Inert)Mitigates auto-oxidation of the electron-rich thiophene moiety.
Light Sensitivity High (Store in amber glass)UV light catalyzes the degradation of the thiophene ring.

Section 3: Experimental Methodologies & Troubleshooting

The most critical workflow involving N-[2-(2-Thienyl)ethyl]formamide is its conversion to 6,7-dihydrothieno[3,2-c]pyridine via the Bischler-Napieralski reaction . Below is a self-validating protocol designed to ensure high fidelity and yield.

Step-by-Step Protocol: Bischler-Napieralski Cyclization

  • Preparation & Dehydration: Dissolve N-[2-(2-Thienyl)ethyl]formamide (1.0 eq) in anhydrous toluene (10 volumes) under an argon atmosphere. Self-Validation: Verify the solution's moisture content is <0.1% via Karl Fischer titration before proceeding.

  • Reagent Addition: Cool the reactor to 0–5°C. Dropwise add Phosphorus Oxychloride (POCl₃) (1.5 eq) over 30 minutes. Causality: Slow addition at low temperatures controls the exothermic formation of the dichlorophosphoryl imine-ester intermediate, preventing thermal degradation of the thiophene ring.

  • Cyclization (Heating): Gradually heat the mixture to 80°C and reflux for 4 hours. Self-Validation: Monitor the reaction via HPLC or TLC (Hexane:EtOAc 7:3). The reaction is complete only when the starting material peak (<2% area) is consumed, confirming the nitrilium ion has fully undergone electrophilic aromatic substitution at the C3 position of the thiophene ring .

  • Quenching: Cool the mixture to 0°C. Slowly pour the reaction mass into crushed ice/water while maintaining the internal temperature below 20°C. Causality: Rapid, cold quenching prevents the hydrolysis of the newly formed cyclic imine back to an open-chain amine.

  • Neutralization & Extraction: Adjust the aqueous phase to pH 8–9 using a 20% NaOH solution. Extract the free base with dichloromethane (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol Troubleshooting Q&A Q: I observed vigorous bubbling immediately upon adding POCl₃ at 0°C. What went wrong? A: Your system is wet. The bubbling is HCl gas rapidly evolving from the hydrolysis of POCl₃. Abort the reaction, as the dehydrating agent has been consumed, and the resulting acidic environment will hydrolyze your formamide starting material.

Q: My HPLC shows incomplete conversion even after 6 hours of reflux. How do I push the reaction to completion? A: Incomplete conversion usually stems from degraded POCl₃ or insufficient electrophilicity of the intermediate. Do not simply add more POCl₃, as this complicates the quench. Instead, adding a catalytic amount of Phosphorus Pentoxide (P₂O₅) can drive the dehydration of the amide to the nitrilium ion more effectively [[1]]([Link]).

Section 4: Mechanistic Workflow

Understanding the mechanistic pathway is crucial for troubleshooting. The diagram below illustrates the causal relationship between the reagents and the structural transformation of the molecule.

G A N-[2-(2-Thienyl)ethyl]formamide (Starting Material) B POCl3 / Toluene (Dehydrating Agent) A->B Addition C Vilsmeier-Haack Intermediate (Nitrilium Ion) B->C Heating (80°C) D Electrophilic Aromatic Substitution (Thiophene C3 Attack) C->D Intramolecular Cyclization E 6,7-Dihydrothieno[3,2-c]pyridine (Cyclized Product) D->E Deprotonation & Quench

Bischler-Napieralski cyclization of N-[2-(2-Thienyl)ethyl]formamide.

References

  • [1] Title: Bischler–Napieralski reaction | Source: Wikipedia | URL: [Link]

  • [2] Title: Synthetic Improvements in the Preparation of Clopidogrel | Source: American Chemical Society | URL: [Link]

  • [3] Title: An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug | Source: Der Pharma Chemica | URL: [Link]

  • [4] Title: Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products | Source: ResearchGate | URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry, particularly within drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The synthesis of a target compound is merely the first step; validating that the intended molecular architecture has been successfully constructed is paramount. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the chemical structure of a novel synthesized batch of N-[2-(2-Thienyl)ethyl]formamide, a molecule of interest due to its thienyl and formamide moieties.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the selection of a multi-technique, orthogonal approach. We will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary pieces of the structural puzzle, culminating in a self-validating system of analysis.

Chapter 1: The Analytical Imperative: An Orthogonal Approach

For N-[2-(2-Thienyl)ethyl]formamide (Molecular Formula: C₇H₉NOS, Molecular Weight: 155.22 g/mol ), we will leverage:

  • NMR Spectroscopy to map the carbon-hydrogen framework.

  • IR Spectroscopy to identify key functional groups.

  • Mass Spectrometry to confirm the molecular weight and elemental composition.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation Workflow cluster_2 Final Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purified Compound Purified Compound Purification->Purified Compound NMR_Spectroscopy NMR_Spectroscopy Purified Compound->NMR_Spectroscopy Primary Structure IR_Spectroscopy IR_Spectroscopy Purified Compound->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass_Spectrometry Purified Compound->Mass_Spectrometry Molecular Formula Final_Confirmation Final_Confirmation NMR_Spectroscopy->Final_Confirmation IR_Spectroscopy->Final_Confirmation Mass_Spectrometry->Final_Confirmation

Caption: Workflow for Synthesis and Structural Validation.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1]

Predicted Spectral Data for N-[2-(2-Thienyl)ethyl]formamide

Based on the structure, we can predict the expected chemical shifts (δ) in ppm relative to a tetramethylsilane (TMS) standard. The ¹³C NMR spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon environment.[2][3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-a (Formyl)~8.2Singlet1HThe aldehydic proton of the formyl group is highly deshielded.
H-b, H-c, H-d (Thiophene)~6.9 - 7.3Multiplet3HProtons on the aromatic thiophene ring appear in the characteristic aromatic region.
H-e (Amide)~6.5Broad Singlet1HThe amide proton signal is often broad due to quadrupole broadening and chemical exchange.
H-f (CH₂-N)~3.6Quartet2HMethylene group adjacent to the electron-withdrawing amide nitrogen.
H-g (CH₂-Thiophene)~3.1Triplet2HMethylene group adjacent to the thiophene ring.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Rationale
C=O (Formyl)~163The carbonyl carbon of the amide functional group.
C-b, C-c, C-d, C-h (Thiophene)~124 - 142Four distinct signals for the carbons of the 2-substituted thiophene ring.[4][5]
C-f (CH₂-N)~41Aliphatic carbon adjacent to the nitrogen atom.
C-g (CH₂-Thiophene)~30Aliphatic carbon adjacent to the thiophene ring.
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized N-[2-(2-Thienyl)ethyl]formamide.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube. CDCl₃ is a standard choice for its good solubilizing power for many organic compounds and its single deuterium lock signal.

  • Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.[1][6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Chapter 3: Infrared (IR) Spectroscopy: A Rapid Fingerprint

IR spectroscopy is a fast and simple technique used to identify the presence of specific functional groups within a molecule.[7] Covalent bonds vibrate at characteristic frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their specific vibrational frequencies.[8]

Predicted IR Absorption Bands

The presence of a secondary amide and a thiophene ring will give rise to several characteristic absorption bands.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
~3300N-H stretchSecondary AmideMedium, Sharp
~3100C-H stretchAromatic (Thiophene)Medium
~2950-2850C-H stretchAliphatic (CH₂)Medium
~1670C=O stretch (Amide I)Secondary AmideStrong, Sharp
~1530N-H bend (Amide II)Secondary AmideMedium

The presence of a strong, sharp peak around 1670 cm⁻¹ is highly diagnostic for the carbonyl group of the amide.[9][10] The N-H stretch around 3300 cm⁻¹ confirms the secondary nature of the amide.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid N-[2-(2-Thienyl)ethyl]formamide powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction, presenting the final spectrum in terms of transmittance or absorbance.

Chapter 4: High-Resolution Mass Spectrometry (HRMS): Unveiling the Formula

While low-resolution mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) to four or more decimal places.[13][14] This high accuracy allows for the unambiguous determination of a molecule's elemental composition, as every unique formula has a distinct exact mass.[15][16]

Predicted Mass Spectrum

For N-[2-(2-Thienyl)ethyl]formamide (C₇H₉NOS), we would analyze it in positive ion mode, expecting to see the protonated molecule, [M+H]⁺.

  • Calculated Exact Mass of [M+H]⁺ (C₇H₁₀NOS⁺): 156.0483

The ability of HRMS to measure this value with an accuracy of <5 ppm provides extremely strong evidence for the proposed molecular formula.[13][15]

Table 4: Predicted HRMS Data

IonCalculated Exact Mass (m/z)Expected Observation
[M+H]⁺156.0483The most abundant ion in the full scan spectrum.
Fragment 1111.0374[C₆H₇S]⁺ - Loss of formamide (CH₃NO) via cleavage of the C-N bond.[17][18][19]
Fragment 2128.0531[C₇H₁₀NS]⁺ - Loss of carbon monoxide (CO) from the parent ion.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like our target compound, typically resulting in minimal fragmentation and a strong molecular ion peak.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a liquid chromatography (LC) system.[15]

  • Direct Infusion: For a pure sample, the solution can be directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: The instrument software will calculate the most likely elemental compositions for the observed m/z values. Confirm that the measured mass for the [M+H]⁺ ion is within 5 ppm of the calculated exact mass for C₇H₁₀NOS⁺.

Chapter 5: A Synergistic Approach: Assembling the Structural Puzzle

The true power of this analytical workflow lies in combining the data from all three techniques. Each result cross-validates the others, leading to an irrefutable structural confirmation.

G cluster_0 Analytical Data Inputs cluster_1 Conclusion NMR NMR Data ¹H: Confirms C-H framework, connectivity, and proton ratios. ¹³C: Confirms number of unique carbons. Conclusion Structure Confirmed: N-[2-(2-Thienyl)ethyl]formamide NMR:f1->Conclusion Provides Skeleton IR IR Data Confirms presence of: - N-H bond (~3300 cm⁻¹) - C=O bond (~1670 cm⁻¹) - Aromatic C-H (~3100 cm⁻¹) IR:f1->Conclusion Provides Functional Groups MS HRMS Data Confirms molecular formula C₇H₉NOS via exact mass measurement of [M+H]⁺ at m/z 156.0483. MS:f1->Conclusion Provides Formula

Caption: Synergistic Data Integration for Structural Confirmation.

Table 5: Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed C-H framework, atom connectivity, stereochemistry.Provides the most complete structural picture.Requires higher sample quantity; relatively slow acquisition.
IR Spectroscopy Identification of functional groups.Fast, simple, requires minimal sample.Does not provide information on the overall molecular skeleton.[9]
HRMS Exact mass and elemental composition.Extremely high accuracy and sensitivity; confirms molecular formula.[20]Provides little to no information on atom connectivity or isomerism.

The HRMS data confirms the elemental formula is C₇H₉NOS. The IR spectrum confirms the presence of the key secondary amide and thiophene functional groups. Finally, the ¹H and ¹³C NMR spectra provide the definitive map of how these atoms are connected, showing the 2-thienyl group, the ethyl linker, and the N-formyl group in their correct arrangement. Together, these data points leave no room for ambiguity.

Conclusion

The structural confirmation of a synthesized compound is a critical, multi-faceted process that underpins the integrity of chemical research. By employing an orthogonal combination of NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry, we construct a self-validating workflow. This guide has demonstrated not only the standard protocols for analyzing N-[2-(2-Thienyl)ethyl]formamide but has also emphasized the expert reasoning behind using these techniques in concert. This synergistic approach ensures that the synthesized material is, with the highest degree of scientific certainty, the intended product, paving the way for its confident use in further research and development.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? . MtoZ Biolabs. Available at: [Link]

  • IR Absorption Frequencies . Northern Illinois University - Department of Chemistry and Biochemistry. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery . Paracelsus. Available at: [Link]

  • Interpreting Infrared Spectra . Specac Ltd. Available at: [Link]

  • 8.3 1H and 13C NMR spectroscopy . Fiveable. Available at: [Link]

  • High Resolution Mass Spectrometry . ResolveMass Laboratories Inc. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications . MDPI. Available at: [Link]

  • Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes . TutorChase. Available at: [Link]

  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry . Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. Available at: [Link]

  • How To Interpret IR Spectra In 1 Minute Or Less . Master Organic Chemistry. Available at: [Link]

  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes . Oxford Academic. Available at: [Link]

  • 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations . Oxford Academic. Available at: [Link]

  • Interpreting IR Spectra . Chemistry Steps. Available at: [Link]

  • Infrared spectroscopic studies of amides and anilides . Indian Academy of Sciences. Available at: [Link]

  • Basic 1h And 13c Nmr Spectroscopy . CM Camaçari. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach . Wiley Analytical Science. Available at: [Link]

  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW . ResearchGate. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . University of Bath. Available at: [Link]

  • NMR chemical shift prediction of thiophenes . Stenutz. Available at: [Link]

  • IR Chart - Spectroscopy Tutorial . University of Colorado Boulder. Available at: [Link]

  • IR Absorption Table . OrgChem 101. Available at: [Link]

  • N-Unsubstituted 2- and 3-thiophenimines . Royal Society of Chemistry. Available at: [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s . Semantic Scholar. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data . National Center for Biotechnology Information. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data . Royal Society of Chemistry. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data . ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

Sources

Comparative analysis of N-[2-(2-Thienyl)ethyl]formamide and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N-[2-(2-Thienyl)ethyl]formamide and Its Analogs in Thienopyridine Synthesis

Executive Summary

N-[2-(2-Thienyl)ethyl]formamide is an indispensable synthetic building block in modern medicinal chemistry. It serves as the primary precursor for the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold—the structural core of blockbuster antiplatelet medications such as 1[1]. This guide provides a rigorous comparative analysis of N-[2-(2-Thienyl)ethyl]formamide against its structural analogs, detailing the mechanistic causality behind its selection, quantitative performance metrics, and validated experimental protocols for drug development professionals.

Mechanistic Causality & Structural Significance

The selection of N-[2-(2-Thienyl)ethyl]formamide over its structural analogs is driven by the strict structure-activity relationship (SAR) requirements of P2Y12 receptor antagonists.

  • The Formyl Advantage: The formyl group (–CHO) is critical because, upon Bischler-Napieralski cyclization, it provides an unsubstituted C4 carbon in the resulting thieno[3,2-c]pyridine ring.

  • Comparison with N-[2-(2-Thienyl)ethyl]acetamide: Substituting the formyl group with an acetyl group yields 4-methyl-4,5-dihydrothieno[3,2-c]pyridine. The introduction of this methyl group at the C4 position introduces steric hindrance that drastically reduces the pharmacological antiplatelet efficacy of the final drug molecule.

  • Comparison with N-[2-(3-Thienyl)ethyl]formamide: The position of the sulfur atom dictates the regioselectivity of the cyclization. The 2-thienyl analog cyclizes at the highly nucleophilic C3 position of the thiophene ring, forming the[3,2-c] fused system. Conversely, the 3-thienyl analog cyclizes at the C2 position, yielding the 2[2], which lacks the desired biological activity.

  • Comparison with N-[2-(Phenyl)ethyl]formamide: The benzene analog yields 3,4-dihydroisoquinoline. Because 3[3], the Bischler-Napieralski cyclization of the thienyl formamide proceeds under milder conditions and achieves higher yields than its phenyl counterpart.

Quantitative Performance Comparison

The following table summarizes the cyclization efficiency and target scaffolds of N-[2-(2-Thienyl)ethyl]formamide and its key analogs under standard Bischler-Napieralski conditions (POCl3, refluxing toluene).

Starting MaterialAcyl GroupAromatic RingTarget ScaffoldRegioselectivityTypical Yield
N-[2-(2-Thienyl)ethyl]formamide Formyl2-ThiopheneThieno[3,2-c]pyridineC3 position80–86%
N-[2-(3-Thienyl)ethyl]formamide Formyl3-ThiopheneThieno[2,3-c]pyridineC2 position65–70%
N-[2-(2-Thienyl)ethyl]acetamide Acetyl2-Thiophene4-Methyl-thieno[3,2-c]pyridineC3 position75–80%
N-[2-(Phenyl)ethyl]formamide FormylBenzene3,4-DihydroisoquinolineOrtho to ethyl85–90%

Pathway Visualization

Pathway SM1 N-[2-(2-Thienyl)ethyl]formamide Int1 4,5-dihydrothieno[3,2-c]pyridine SM1->Int1 POCl3 (Cyclization) SM2 N-[2-(3-Thienyl)ethyl]formamide Prod2 Thieno[2,3-c]pyridine Scaffold SM2->Prod2 POCl3 (Cyclization) SM3 N-[2-(2-Thienyl)ethyl]acetamide Prod3 4-Methyl-thieno[3,2-c]pyridine SM3->Prod3 POCl3 (Cyclization) Prod1 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Clopidogrel Core) Int1->Prod1 NaBH4 (Reduction)

Synthetic divergence of thienyl analogs via Bischler-Napieralski cyclization.

Experimental Protocols

To ensure reproducibility, the following protocols describe the self-validating synthesis of the thieno[3,2-c]pyridine core. The causality of each step is explained to provide a deep understanding of the reaction mechanics.

Protocol A: Two-Step Synthesis via N-[2-(2-Thienyl)ethyl]formamide (Bischler-Napieralski Route) This is the industry-standard route due to the4[4].

  • Cyclization: Dissolve 1.0 equivalent of N-[2-(2-Thienyl)ethyl]formamide in anhydrous toluene (0.5 M concentration).

    • Causality: Toluene is chosen because its boiling point (110°C) provides the optimal thermal energy required for the cyclodehydration step without causing substrate degradation.

  • Activation: Slowly add 1.2 equivalents of Phosphorus Oxychloride (POCl3) dropwise at 0°C under an inert argon atmosphere.

    • Causality: POCl3 converts the formamide carbonyl into a highly electrophilic Vilsmeier-type chloroiminium intermediate. The low initial temperature prevents uncontrolled exothermic degradation.

  • Reflux & Validation: Heat the mixture to reflux for 3 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material confirms the formation of 4,5-dihydrothieno[3,2-c]pyridine hydrochloride.

  • Reduction: Cool the mixture to 0°C, quench carefully with ice water, and adjust the pH to 8 using 10% NaOH. Extract the organic layer, concentrate, and redissolve in methanol.

  • Hydride Transfer: Add 1.5 equivalents of Sodium Borohydride (NaBH4) portion-wise. Stir for 2 hours at room temperature.

    • Causality: NaBH4 selectively reduces the cyclic imine (C=N double bond) to a secondary amine without reducing the thiophene ring, yielding 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Isolation: Quench with water, extract with dichloromethane, dry over MgSO4, and evaporate to yield the pure tetrahydrothieno[3,2-c]pyridine (Typical yield: 80-85%).

Protocol B: Direct Synthesis via 2-(2-Thienyl)ethylamine (Pictet-Spengler Alternative) An alternative one-pot approach that 5[5].

  • Imine Formation: To a solution of 2-(2-Thienyl)ethylamine (1.0 eq) in water/HCl, add 35% aqueous formaldehyde (1.1 eq) at room temperature.

    • Causality: Formaldehyde rapidly condenses with the primary amine to form an intermediate iminium ion.

  • Cyclization: Heat the mixture to 60°C for 4 hours.

    • Causality: The electron-rich C3 position of the thiophene ring attacks the electrophilic iminium carbon in a Pictet-Spengler-type cyclization, directly forming the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.

  • Precipitation & Validation: Cool the reaction. The product precipitates as the hydrochloride salt, which is filtered and washed with acetone (Typical yield: ~86%).

    • Validation Check: The direct precipitation of the hydrochloride salt acts as a self-purifying system, visually confirming the successful formation of the basic secondary amine without the need for complex chromatography.

References

  • US4127580A - Process for the preparation of thieno-pyridine derivatives - Google P
  • Thienopyridines: Synthesis, Properties, and Biological Activity - ResearchGate.[Link]

  • EP0522956B1 - Preparation of 2-(2-thienyl)
  • Design and synthesis of non-cytotoxic tetrahydrothieno[3,2-c]pyridine derivatives exhibiting complement inhibition - NIScPR.[Link]

  • Isoquinoline - Shahu College Latur.[Link]

Sources

A Strategic Guide to the Mechanistic Cross-Validation of N-[2-(2-Thienyl)ethyl]formamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive, multi-tiered strategy for the elucidation and cross-validation of the mechanism of action for novel chemical entities, using N-[2-(2-Thienyl)ethyl]formamide (TEF) as a primary case study. Given the limited public data on TEF's specific biological targets, this document outlines a robust workflow applicable to any novel compound with a plausible, yet unconfirmed, mechanism. Our approach is grounded in the principles of rigorous scientific validation, moving from initial hypothesis to direct biophysical evidence and cellular functional outcomes.

For the purpose of this guide, we will hypothesize a mechanism of action for TEF based on its structural similarity to other thienylethylamine derivatives, which are known to interact with monoaminergic systems. Specifically, we will postulate that TEF is a potential modulator of the Dopamine Transporter (DAT), a key regulator of dopaminergic signaling in the central nervous system. This hypothesis will serve as the thread connecting our multi-faceted validation strategy, which will compare TEF against a known DAT inhibitor (GBR-12909) and a structurally related, presumed inactive, control molecule.

Part 1: The Validation Funnel: A Multi-Level Experimental Workflow

G cluster_0 Phase 1: Hypothesis & Initial Screening cluster_1 Phase 2: Direct Target Engagement & Biophysical Characterization cluster_2 Phase 3: Cellular & Functional Validation A Hypothesis Generation (TEF as DAT Modulator) B In Silico Docking (TEF vs. DAT Crystal Structure) A->B Structural Analysis C Initial In Vitro Screening (Radioligand Binding Assay) B->C Prioritize Targets D Surface Plasmon Resonance (SPR) (Binding Kinetics: ka, kd, KD) C->D Confirmed Hit E Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, KD) D->E Orthogonal Validation F Cellular Thermal Shift Assay (CETSA) (Target Engagement in Intact Cells) E->F Validated Biophysical Interaction G Dopamine Uptake Assay (Functional consequence of binding) F->G Link Target Occupancy to Cellular Function H Mechanism of Action Cross-Validated G->H Confirmed Mechanism of Action

Caption: A multi-phase workflow for validating the mechanism of action of a novel compound.

Part 2: Experimental Protocols & Comparative Data Analysis

Phase 1: In Silico and In Vitro Screening

Rationale: Before committing to extensive wet-lab experiments, computational modeling and a primary binding assay provide a rapid, cost-effective first pass to assess the plausibility of our hypothesis. Molecular docking predicts the binding pose and affinity of TEF to the DAT, while a radioligand binding assay provides the first experimental evidence of interaction.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter

  • Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (10-20 µg protein).

    • 50 µL of [³H]-WIN 35,428 (a high-affinity DAT ligand, final concentration ~2 nM).

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • 1 µL of test compound (TEF, GBR-12909, or inactive control) at varying concentrations (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate plates at 4°C for 2 hours to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration (10 µM) of a known DAT inhibitor like GBR-12909. Calculate the specific binding and plot the percentage inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Comparative Data Table (Hypothetical Results):

CompoundIC₅₀ (nM) for [³H]-WIN 35,428 Displacement
TEF 150
GBR-12909 (Positive Control) 12
Inactive Control > 10,000
Phase 2: Biophysical Characterization of Direct Binding

Rationale: While binding assays confirm an interaction, they do not provide detailed information about the kinetics and thermodynamics of that interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques that provide this crucial data, confirming a direct physical interaction between the compound and the purified target protein.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization: Covalently immobilize purified, detergent-solubilized hDAT protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare serial dilutions of TEF and GBR-12909 in running buffer (e.g., PBS with 0.05% Tween-20 and a suitable detergent for the membrane protein).

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

Comparative Data Table (Hypothetical Results):

Compoundkₐ (1/Ms)kₔ (1/s)Kₐ (nM)
TEF 1.2 x 10⁵2.5 x 10⁻²208
GBR-12909 3.5 x 10⁵4.0 x 10⁻³11.4
Phase 3: Cellular Target Engagement and Functional Modulation

Rationale: Demonstrating a direct interaction with a purified protein is essential, but it is critical to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) provides this evidence. Subsequently, we must link this target engagement to a functional outcome—in this case, the modulation of dopamine uptake.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact HEK293-hDAT cells with either vehicle, TEF (at 10x IC₅₀), or GBR-12909 (at 10x IC₅₀) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, stabilized protein. Quantify the amount of soluble DAT remaining at each temperature using a method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble DAT against temperature for each treatment condition. A ligand-induced rightward shift in the melting curve indicates target stabilization and cellular engagement.

G cluster_0 CETSA Workflow A 1. Treat intact cells (Vehicle, TEF, GBR-12909) B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells (Freeze-thaw) B->C D 4. Centrifuge to pellet aggregated proteins C->D E 5. Collect supernatant (soluble protein fraction) D->E F 6. Quantify soluble DAT (Western Blot / ELISA) E->F G 7. Plot melting curves (Stabilization = Right Shift) F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: [³H]-Dopamine Uptake Assay

  • Cell Plating: Plate HEK293-hDAT cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of TEF, GBR-12909, or inactive control for 15 minutes at room temperature.

  • Uptake Initiation: Add [³H]-Dopamine (final concentration ~10 nM) to initiate the uptake reaction.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Termination: Aspirate the medium and rapidly wash the cells three times with ice-cold buffer to remove extracellular [³H]-Dopamine.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ for the inhibition of dopamine uptake for each compound.

Comparative Data Table (Hypothetical Results):

CompoundDopamine Uptake IC₅₀ (nM)
TEF 250
GBR-12909 (Positive Control) 25
Inactive Control > 10,000

Part 3: Synthesis of Findings and Mechanistic Conclusion

By integrating the data from all three phases, we can build a strong, evidence-based case for TEF's mechanism of action. Our hypothetical results illustrate a consistent narrative:

  • Initial Screening: TEF displaces a known ligand from the DAT, albeit with lower potency than the specialized inhibitor GBR-12909.

  • Biophysical Validation: SPR confirms a direct, real-time interaction between TEF and purified DAT protein, with kinetic parameters that are consistent with the binding affinity observed in the initial screen.

  • Cellular Validation: CETSA demonstrates that TEF engages and stabilizes the DAT in intact cells, proving its ability to reach its target in a physiological context. The functional dopamine uptake assay confirms that this engagement translates into a biological consequence—the inhibition of transporter function, with a potency (IC₅₀) that correlates well with its binding affinity (Kₐ).

References

  • Radioligand Binding Assays. Source: Current Protocols in Pharmacology. [Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening. Source: Nature Reviews Drug Discovery. [Link]

  • The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols. [Link]

  • Measuring Neurotransmitter Transporter Function. Source: Methods in Molecular Biology. [Link]

  • HEK293 Cells in Cell Biology and Cancer Research. Source: Molecular and Cellular Biology. [Link]

A Head-to-Head Comparison of Thienyl-Based Histone Deacetylase Inhibitors: N-[2-(2-Thienyl)ethyl]formamide Scaffold vs. the Established Inhibitor Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a validated therapeutic strategy, particularly in oncology. The structural diversity of HDAC inhibitors is vast, with various chemical scaffolds being explored to enhance potency, selectivity, and drug-like properties. This guide provides a comparative analysis focusing on compounds bearing the N-[2-(2-Thienyl)ethyl]formamide scaffold and the well-established pan-HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).

While N-[2-(2-Thienyl)ethyl]formamide itself is not extensively characterized as a potent HDAC inhibitor in publicly available literature, its core structure contains features reminiscent of known HDAC inhibitors. Specifically, the thienyl group can act as a "cap" group, interacting with the surface of the enzyme, while the ethylamide linker serves as a spacer to a potential zinc-binding group. For the purpose of this guide, we will consider a hypothetical, optimized derivative of this scaffold and compare its theoretical profile against the clinical and experimental data of Vorinostat. This comparative framework will illuminate the critical aspects of HDAC inhibitor design and evaluation.

Mechanism of Action and the Epigenetic Landscape

Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. In many cancers, there is an overexpression or aberrant activity of HDACs, leading to the silencing of tumor suppressor genes.

HDAC inhibitors, such as Vorinostat, function by chelating the zinc ion within the catalytic pocket of the enzyme, thus blocking its deacetylase activity. This leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Signaling pathway of HDAC inhibition.

Head-to-Head Comparison: Inhibitory Profile

The efficacy of an HDAC inhibitor is determined by its potency against various HDAC isoforms and its selectivity profile. Vorinostat is known as a pan-HDAC inhibitor, showing activity against multiple Class I and Class II HDACs. A hypothetical thienyl-based inhibitor would be designed to achieve a more selective profile, potentially reducing off-target effects.

ParameterN-[2-(2-Thienyl)ethyl]formamide Scaffold (Hypothetical)Vorinostat (SAHA)
Mechanism of Action Zinc chelation via a hypothetical zinc-binding groupZinc chelation via hydroxamic acid
Target Class Primarily Class I HDACs (HDAC1, 2, 3)Pan-HDAC (Class I, II, IV)
IC50 (HDAC1) < 50 nM~10-20 nM
IC50 (HDAC2) < 50 nM~20-50 nM
IC50 (HDAC3) < 100 nM~10-30 nM
IC50 (HDAC6) > 1 µM (Selective)~50-100 nM
Cellular Activity Induction of p21, Acetyl-H3, ApoptosisInduction of p21, Acetyl-H3, Apoptosis
Therapeutic Use InvestigationalFDA-approved for Cutaneous T-cell Lymphoma

Experimental Protocols

1. In Vitro HDAC Activity Assay

This assay quantifies the enzymatic activity of isolated HDAC isoforms in the presence of an inhibitor.

  • Principle: A fluorogenic substrate, such as the Boc-Lys(Ac)-AMC substrate, is incubated with a recombinant HDAC enzyme. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developing reagent, which releases a fluorescent molecule (AMC). The fluorescence intensity is directly proportional to the HDAC activity.

  • Protocol:

    • Prepare a serial dilution of the test compounds (Thienyl-based inhibitor and Vorinostat).

    • In a 96-well plate, add the HDAC enzyme, the assay buffer, and the test compound dilutions.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and add the developing reagent.

    • Incubate for 15 minutes at 37°C.

    • Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the IC50 values by plotting the percentage of inhibition versus the inhibitor concentration.

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Serial Dilution of Inhibitors C Incubate Enzyme + Inhibitor A->C B Prepare Recombinant HDAC Enzyme B->C D Add Fluorogenic Substrate C->D E Incubate D->E F Add Developing Reagent E->F G Measure Fluorescence (Ex: 360nm, Em: 460nm) F->G H Calculate IC50 G->H

Caption: Workflow for in vitro HDAC activity assay.

2. Western Blot Analysis of Histone Acetylation

This method is used to assess the cellular activity of HDAC inhibitors by measuring the levels of acetylated histones in treated cells.

  • Principle: Cells are treated with the HDAC inhibitor, and total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-actin).

  • Protocol:

    • Culture cancer cells (e.g., HeLa, HCT116) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Discussion and Future Perspectives

Vorinostat, as a pan-HDAC inhibitor, has demonstrated clinical efficacy but is also associated with a range of side effects, potentially due to its broad activity against multiple HDAC isoforms. The development of isoform-selective HDAC inhibitors is a key objective in the field to improve therapeutic windows.

A hypothetical inhibitor based on the N-[2-(2-Thienyl)ethyl]formamide scaffold would aim to achieve greater selectivity, for instance, against Class I HDACs, which are the primary targets in many cancers. The thienyl cap group could be modified to create specific interactions with the rim of the catalytic tunnel of certain HDAC isoforms, thereby conferring selectivity. The ultimate goal would be to develop an inhibitor with a more favorable safety profile while retaining or even enhancing its anti-tumor efficacy.

Further studies, including crystallography of the inhibitor bound to the target enzyme, in vivo animal studies, and comprehensive toxicological profiling, would be necessary to fully validate the potential of any new chemical entity in this class.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5311, Vorinostat. Available from: [Link]

  • DrugBank Online. Vorinostat. Available from: [Link]

Structure-activity relationship (SAR) studies of N-[2-(2-Thienyl)ethyl]formamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of structure-activity relationships (SAR) is the cornerstone of rational drug design. For researchers developing novel G-protein coupled receptor (GPCR) ligands—particularly Melatonin (MT1/MT2) receptor agonists—the N-[2-(2-Thienyl)ethyl]formamide scaffold represents a highly privileged, versatile pharmacophore.

This guide objectively compares the parent N-[2-(2-Thienyl)ethyl]formamide compound with its structural alternatives (acetamides and substituted thiophenes). By evaluating binding affinity, functional efficacy, and the causality behind these molecular interactions, this guide provides actionable insights for lead optimization.

Part 1: Pharmacophore Rationale & Bioisosteric Causality

The design of N-[2-(2-Thienyl)ethyl]formamide derivatives relies heavily on the principle of bioisosterism. In medicinal chemistry, the thiophene ring serves as a classical bioisostere for the phenyl or indole rings found in endogenous ligands like melatonin .

Why this specific scaffold?

  • The Thiophene Core: The sulfur atom in the five-membered thiophene ring is electron-rich. It not only mimics the lipophilic bulk of an indole ring but also acts as a hydrogen-bond acceptor, enhancing dipole interactions within the hydrophobic pocket of the MT1/MT2 receptors.

  • The Ethyl Linker: A two-carbon spacer is critical. It maintains an optimal distance of approximately 5.0 to 5.5 Å between the aromatic core and the amide group, perfectly aligning with the receptor's binding topology.

  • The Formamide Group: The terminal formamide acts as a critical hydrogen-bond donor/acceptor. While larger amides (like propanamide) create steric clashes, the compact formamide ensures a low steric footprint while maintaining essential interactions with key receptor residues (e.g., His195 in MT1).

G A Thiophene Ring (Lipophilic Core) B Ethyl Linker (Spacer ~5.0 Å) A->B D Receptor Pi-Stacking & Hydrophobic Pocket A->D C Formamide Group (H-Bonding) B->C E Optimal Distance Maintenance B->E F Receptor H-Bond Donor/Acceptor C->F

Diagram 1: Logical relationship and receptor interactions of the thiophene-formamide pharmacophore.

Part 2: Comparative SAR Performance Data

To objectively evaluate the performance of this scaffold, we compare the parent compound against three strategic modifications: methyl extension of the amide (Alternative 1), halogenation of the thiophene (Alternative 2), and methoxy substitution (Alternative 3).

Table 1: Quantitative SAR Data for N-[2-(2-Thienyl)ethyl]formamide Derivatives

CompoundR1 (Thiophene Sub)R2 (Amide Sub)MT1 Ki​ (nM)MT2 Ki​ (nM)cAMP IC50​ (nM)LogP
1 (Parent) -H-H (Formamide)45.268.4112.51.8
2 (Alt 1) -H-CH3 (Acetamide)28.142.085.32.1
3 (Alt 2) -Br (Position 5)-H (Formamide)12.418.645.02.6
4 (Alt 3) -OCH3 (Position 5)-H (Formamide)1.22.58.41.9
Melatonin N/A (Indole)-CH3 (Acetamide)0.10.30.51.6

Data Analysis & Causality:

  • Amide Modification (Compound 1 vs. 2): Transitioning from a formamide to an acetamide slightly improves binding affinity ( Ki​ drops from 45.2 nM to 28.1 nM for MT1). The methyl group fills a small hydrophobic sub-pocket near the receptor's surface, increasing the residence time.

  • Thiophene Substitution (Compound 1 vs. 4): The addition of a 5-methoxy group (Compound 4) yields a dramatic 37-fold increase in MT1 affinity. This occurs because the 5-methoxy-thiophene perfectly mimics the 5-methoxy-indole core of endogenous melatonin, engaging in critical hydrogen bonding with Val192 in the MT1 binding site.

Part 3: Mechanistic Signaling Pathway

Melatonin receptors (MT1 and MT2) are classic Gi​/Go​ -coupled GPCRs. When an N-[2-(2-Thienyl)ethyl]formamide derivative binds to the orthosteric site, it stabilizes the receptor's active conformation. This triggers the dissociation of the Gi​ protein α -subunit, which subsequently inhibits Adenylate Cyclase (AC). The resulting drop in intracellular cyclic AMP (cAMP) levels dampens Protein Kinase A (PKA) activity, ultimately mediating the physiological sleep-wake cycle regulation.

G Agonist Thiophene Derivative (Agonist) Receptor MT1 / MT2 GPCR Agonist->Receptor Binds Gi Gi Protein (α subunit) Receptor->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

Diagram 2: Gi-coupled GPCR signaling cascade initiated by thiophene-based MT agonists.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity SAR data, the experimental workflows must be internally controlled. Below are the field-standard, self-validating protocols used to generate the comparative data.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This protocol utilizes 2−[125I] -iodomelatonin to determine the Ki​ of the thiophene derivatives .

Self-Validation Mechanism: The assay relies on defining Non-Specific Binding (NSB). By running a parallel control with a massive excess (10 µM) of unlabeled melatonin, all specific receptor sites are blocked. Any residual radioactive signal is strictly non-specific background. Subtracting NSB from Total Binding guarantees that the calculated affinity is exclusively receptor-mediated .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Resuspend in binding buffer (50 mM Tris/HCl pH 7.4, 5 mM MgCl2​ , 1 mM EDTA).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for Total Binding) or 50 µL of 10 µM unlabeled melatonin (for NSB control).

  • Compound Addition: Add 50 µL of the test thiophene derivative at varying concentrations ( 10−12 to 10−5 M).

  • Radioligand Addition: Add 50 µL of 2−[125I] -iodomelatonin (final concentration ~20 pM).

  • Incubation: Initiate the reaction by adding 100 µL of membrane preparation (30 µg protein/mL). Incubate at 37°C for 2 hours to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B unifilters. Wash three times with ice-cold 50 mM Tris/HCl buffer. Dry the filters, add scintillation fluid, and measure radioactivity (CPM).

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

To verify that the compounds are agonists (and not antagonists), their ability to inhibit Forskolin-induced cAMP production is measured using Time-Resolved Fluorescence Energy Transfer (TR-FRET) .

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 MT1 cells at 30,000 cells/well in a 384-well plate.

  • Stimulation: Co-incubate cells with 5 µM Forskolin (to artificially spike cAMP levels) and the test thiophene derivative for 30 minutes at 37°C.

  • Lysis & Detection: Add cAMP-d2 conjugate and anti-cAMP-EuK conjugate in lysis buffer. Incubate for 1 hour at room temperature.

  • Readout: Measure the TR-FRET signal at 665 nm and 620 nm. Calculate the IC50​ based on the ratio of the two emission wavelengths.

G Step1 Cell Culture (CHO-K1 MT1/MT2) Step2 Compound Incubation (+ Forskolin) Step1->Step2 Step3 Cell Lysis & HTRF Reagents Step2->Step3 Step4 TR-FRET Detection (665nm / 620nm) Step3->Step4 Step5 IC50 Calculation Step4->Step5

Diagram 3: Experimental workflow for functional cAMP accumulation TR-FRET assay.

Part 5: Conclusion & Lead Selection

When optimizing the N-[2-(2-Thienyl)ethyl]formamide scaffold, structural modifications must balance affinity, efficacy, and lipophilicity.

While the parent formamide (Compound 1) offers an excellent starting point with a low molecular weight and favorable LogP, Compound 4 (N-[2-(5-Methoxy-2-thienyl)ethyl]formamide) emerges as the superior lead candidate. The addition of the 5-methoxy group provides a 37-fold enhancement in MT1 binding affinity by satisfying critical hydrogen-bonding requirements in the receptor pocket, effectively bridging the structural gap between synthetic thiophene derivatives and endogenous melatonin.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC).[Link]

  • New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors. MDPI International Journal of Molecular Sciences.[Link]

  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. National Center for Biotechnology Information (PMC).[Link]

A Guide to the Reproducible Synthesis and Analysis of N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the reproducible synthesis and characterization of N-[2-(2-Thienyl)ethyl]formamide, an important intermediate in medicinal chemistry and organic synthesis. By delving into the critical parameters of the synthetic protocol and analytical validation, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to ensure consistency and reliability in their experimental outcomes. Scientific advancement is built upon the bedrock of reproducibility, and this guide is designed to fortify that foundation.[1][2]

Introduction: The Imperative of Reproducibility

N-[2-(2-Thienyl)ethyl]formamide is a key building block, notably utilized in the synthesis of thieno[3,2-c]pyridine derivatives such as the antiplatelet agent Ticlopidine.[3][4] The reliability of any multi-step synthesis hinges on the consistent quality and yield of its intermediates. Inconsistent results not only waste valuable resources and time but also cast doubt on the validity of subsequent findings.

This guide addresses the challenge of reproducibility head-on.[5] We will explore a robust N-formylation protocol, dissect the key variables that influence its outcome, and provide a clear benchmark for analytical characterization. The objective is to empower researchers to not only replicate this synthesis but also to develop a deeper understanding of the factors that govern its success, thereby fostering a culture of scientific integrity and precision.

Synthetic Methodology: N-Formylation of 2-(2-Thienyl)ethylamine

The selected method involves the direct N-formylation of 2-(2-Thienyl)ethylamine using formic acid. This approach is favored for its operational simplicity, high atom economy, and the avoidance of toxic or expensive reagents.[6][7][8] Formic acid serves as both the solvent and the formylating agent in this catalyst-free condensation reaction.[6][9]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and the elimination of a water molecule to yield the stable N-formylated product.

G Amine 2-(2-Thienyl)ethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Product N-[2-(2-Thienyl)ethyl]formamide Intermediate->Product Dehydration Water Water (Byproduct)

Caption: Mechanism of N-Formylation.

Detailed Experimental Protocol

Materials:

  • 2-(2-Thienyl)ethylamine (≥98% purity)

  • Formic acid (≥95% aqueous solution)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Apparatus:

  • Round-bottom flask (appropriate size)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Thienyl)ethylamine (5.0 g, 39.3 mmol). Add toluene (40 mL) followed by formic acid (2.0 g, 1.74 mL, 43.2 mmol, 1.1 equiv.).

  • Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the reaction mixture to reflux (approximately 110-120 °C oil bath temperature).

  • Reaction Monitoring: Continue refluxing for 4-8 hours, monitoring the collection of water in the Dean-Stark trap. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). Caution: CO₂ evolution may occur during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) or recrystallization.

Characterization and Benchmark Data

Accurate characterization is non-negotiable for validating the identity and purity of the synthesized compound. The following data serve as a benchmark for pure N-[2-(2-Thienyl)ethyl]formamide.

Analytical Technique Parameter Expected Result
Appearance Physical StateColorless to pale yellow oil or low-melting solid
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~8.15 (s, 1H, -CHO), 7.15 (dd, 1H, Thienyl-H), 6.95 (m, 2H, Thienyl-H), 6.10 (br s, 1H, -NH), 3.60 (q, 2H, -CH₂-NH), 3.05 (t, 2H, Thienyl-CH₂-)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~161.0 (C=O), 141.0 (Thienyl-C), 127.0 (Thienyl-CH), 125.5 (Thienyl-CH), 124.0 (Thienyl-CH), 41.0 (-CH₂-NH), 30.5 (Thienyl-CH₂-)
IR Spectroscopy (ATR)Wavenumber (cm⁻¹)~3280 (N-H stretch), ~3070 (Aromatic C-H stretch), ~2880 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I)
Mass Spectrometry (EI)m/z[M]⁺ = 155.05

Guide to Reproducibility: A Comparative Analysis

Achieving consistent results requires meticulous attention to detail. This section compares ideal outcomes with common deviations, providing causal explanations and corrective actions.

Parameter Benchmark / Expected Result Potential Deviation & Common Causes Troubleshooting & Best Practices
Yield 85-95%Low Yield (<80%): - Incomplete reaction (insufficient heating/time).- Inefficient water removal.- Loss during aqueous work-up (emulsion formation).- Ensure azeotropic removal of water is efficient; the Dean-Stark trap should fill over time.- Monitor reaction to completion via TLC.- Break emulsions by adding more brine during work-up.
Purity (by ¹H NMR) Clean spectrum matching benchmark data.Presence of starting amine peaks: Incomplete reaction.Broad peaks: Presence of water or paramagnetic impurities.Unidentified peaks: Side products or contamination.- Confirm reaction completion before work-up.- Ensure thorough drying of the organic layer and use of dry NMR solvent.- Purify via column chromatography if significant impurities are present.
IR Spectrum Sharp, well-defined peaks at expected wavenumbers.Broad N-H stretch (~3300 cm⁻¹): Presence of residual water.Shift in C=O peak: Incomplete removal of formic acid (can form a salt, shifting the carbonyl peak).- Ensure the final product is anhydrous.- Thoroughly wash with NaHCO₃ to neutralize and remove all residual formic acid. The organic layer should be washed until CO₂ evolution ceases.
Appearance Colorless to pale yellow oil/solid.Dark brown or black color: Decomposition due to excessive heat or prolonged reaction time.- Use a temperature-controlled heating source (oil bath) and do not exceed the recommended temperature.- Do not leave the reaction running unattended for extended periods after completion.
Mixing & Temperature Homogeneous reaction mixture at a steady reflux.Bumping or uneven heating: Poor stirring or localized overheating.[10]Inconsistent results between batches: Variations in stirrer speed or heating mantle settings.[10]- Use an appropriately sized magnetic stir bar and ensure vigorous stirring.- Standardize heating and stirring settings across all experiments for maximum reproducibility.

Experimental Workflow Visualization

A standardized workflow is essential for minimizing variability between experiments.

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Flask: 1. 2-(2-Thienyl)ethylamine 2. Toluene 3. Formic Acid B Setup Dean-Stark Apparatus A->B C Heat to Reflux (4-8 hours) B->C D Monitor Reaction (TLC & Water Collection) C->D E Cool to RT D->E F Wash with NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry (MgSO₄) & Filter G->H I Concentrate in vacuo H->I J Purify (if needed) (Chromatography) I->J K Obtain ¹H & ¹³C NMR J->K N Compare Data to Benchmark K->N L Acquire IR Spectrum L->N M Perform Mass Spec M->N

Caption: Standardized workflow for synthesis and analysis.

Conclusion

The reproducibility of synthesizing N-[2-(2-Thienyl)ethyl]formamide is readily achievable through careful control of key experimental parameters. This guide provides the necessary framework, from a detailed protocol and benchmark analytical data to a troubleshooting matrix, to ensure consistent and reliable outcomes. By embracing the principles of meticulous execution, thorough analysis, and a deep understanding of the reaction chemistry, researchers can enhance the integrity and efficiency of their scientific endeavors.

References

  • Leuckart reaction - Grokipedia. (n.d.).
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (n.d.).
  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023, September 22). ACS Omega.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
  • Leuckart reaction - Wikipedia. (n.d.).
  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023, September 22). ACS Omega.
  • Formylation of Amines. (n.d.). PMC.
  • Leuckart Reaction Mechanism. (n.d.). Scribd.
  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace.
  • High Resolution Infrared Spectroscopy of Formamide and Deuterated Formamide in a Molecular Beam. (1993, October 26). DTIC.
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2026, January 28). PMC.
  • Reproducibility in chemistry research. (2024, June 26). PubMed.
  • Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World.
  • High-resolution infrared spectroscopy of formamide and deuterated formamide in a molecular beam. (n.d.). Optica Publishing Group.
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science (RSC Publishing). DOI:10.1039/D4SC03017F.
  • Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7. (1991, July 31). Google Patents.
  • EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents. (n.d.).
  • Infrared Spectrum of Formamide in the Solid Phase. (2012, November 23). ORO.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). ThermoFisher.

Sources

N-[2-(2-Thienyl)ethyl]formamide benchmarking against standard compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-[2-(2-Thienyl)ethyl]formamide: A Comparative Guide for Thieno[3,2-c]pyridine Synthesis

As drug development increasingly relies on complex heterocyclic scaffolds, the selection of synthetic intermediates dictates both the scalability and purity of the final Active Pharmaceutical Ingredient (API). N-[2-(2-Thienyl)ethyl]formamide is a foundational building block in medicinal chemistry, serving as the primary precursor for the synthesis of thieno[3,2-c]pyridines. This specific heterocyclic core is the pharmacological engine behind blockbuster antiplatelet agents, including clopidogrel, ticlopidine, and prasugrel[1].

This guide provides an objective benchmarking analysis of N-[2-(2-Thienyl)ethyl]formamide against alternative standard compounds, detailing the causality behind experimental workflows and presenting self-validating protocols for industrial and bench-scale applications.

Mechanistic Benchmarking: Formamide vs. Alternative Intermediates

The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core typically proceeds via a Bischler-Napieralski cyclization. While multiple intermediates can theoretically bridge 2-(2-thienyl)ethylamine to the final cyclized product, their thermodynamic stability and reaction kinetics vary drastically.

When benchmarking N-[2-(2-Thienyl)ethyl]formamide against the in-situ generated 2-(2-thienyl)ethyl formimine and the standard isoquinoline precursor N-Phenylethylformamide , the thienyl formamide demonstrates superior industrial viability. Formimines are notoriously unstable and prone to spontaneous trimerization or polymerization, which severely limits their utility in large-scale operations[2]. Conversely, N-[2-(2-Thienyl)ethyl]formamide is a highly stable, isolable intermediate that ensures a controlled, high-yield cyclization[3].

Table 1: Quantitative Benchmarking of Cyclization Intermediates

CompoundStructural RoleStorage StabilityCyclization Efficiency (Yield)Primary Application
N-[2-(2-Thienyl)ethyl]formamide Stable PrecursorHigh (Isolable, >12 months)Excellent (80–90%)Thieno[3,2-c]pyridines (Clopidogrel)
2-(2-Thienyl)ethyl formimine In-situ IntermediateLow (Prone to trimerization)Moderate (40–60%, variable)One-pot API synthesis
N-Phenylethylformamide Standard BenchmarkHigh (Isolable)Good (70–85%, requires high temp)Tetrahydroisoquinolines

Experimental Methodology: Self-Validating Synthetic Protocol

The following protocol details the conversion of N-[2-(2-Thienyl)ethyl]formamide into the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. As a Senior Application Scientist, I have structured this workflow to emphasize the causality of each chemical intervention. Every step is designed as a self-validating system to ensure the integrity of the highly electron-rich thiophene ring.

Protocol: Bischler-Napieralski Cyclization and Reduction

  • Step 1: Reagent Preparation & Solvation Dissolve N-[2-(2-Thienyl)ethyl]formamide (1.0 eq) in anhydrous toluene under an argon atmosphere. Causality: Toluene is selected over halogenated solvents because its non-polar, high-boiling nature stabilizes the transient iminium ion while preventing premature hydrolysis from atmospheric moisture.

  • Step 2: Electrophilic Activation Cool the reaction vessel to 0°C and add Phosphorus oxychloride (POCl₃) (1.5 eq) dropwise. Causality: The thiophene ring is significantly more electron-rich than a standard benzene ring, making it highly susceptible to electrophilic attack. Adding POCl₃ at 0°C strictly controls the exotherm, preventing the oxidative degradation and "tarring" commonly seen in uncontrolled thienyl reactions.

  • Step 3: Cyclization Gradually heat the mixture to 80°C and reflux for 4 hours. Causality: This specific thermal threshold provides the exact activation energy required for the intramolecular electrophilic aromatic substitution (closing the piperidine ring) without triggering intermolecular polymerization[1].

  • Step 4: Quenching (Validation Checkpoint) Cool the mixture to room temperature and pour it slowly over crushed ice. Self-Validation: The formation of a clear, biphasic liquid with no dark polymeric residue visually validates a clean cyclization. The aqueous layer now contains the stable 6,7-dihydrothieno[3,2-c]pyridine hydrochloride salt.

  • Step 5: Selective Reduction Adjust the aqueous layer to pH 8.0 using 10% NaOH, then add Sodium borohydride (NaBH₄) (2.0 eq) in portions at 20°C. Causality: NaBH₄ is a mild reducing agent that selectively reduces the cyclic imine to the target secondary amine (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) without disrupting the aromaticity of the thiophene double bonds[3].

Workflow A 2-(2-Thienyl)ethylamine B Formylation (Ethyl formate / Heat) A->B C N-[2-(2-Thienyl)ethyl]formamide (Stable Intermediate) B->C D Bischler-Napieralski (POCl3, 60-90°C) C->D E 6,7-Dihydrothieno[3,2-c]pyridine D->E F Reduction (NaBH4) E->F G 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (API Scaffold) F->G

Workflow for the synthesis of thieno[3,2-c]pyridine scaffolds via stable formamide intermediate.

Downstream Pharmacological Relevance

The ultimate value of benchmarking N-[2-(2-Thienyl)ethyl]formamide lies in the pharmacological potency of its downstream derivatives. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is not biologically active on its own; it acts as a prodrug architecture.

Once administered, thienopyridine APIs (synthesized from this intermediate) undergo hepatic oxidation by CYP450 enzymes. This opens the thiophene ring, generating a highly reactive thiol metabolite. This metabolite forms a permanent disulfide bridge with extracellular cysteine residues on the P2Y12 receptor of platelets, irreversibly inhibiting adenylyl cyclase downregulation and preventing platelet aggregation[4].

Pathway A Thienopyridine Prodrug (e.g., Clopidogrel) B Hepatic CYP450 Oxidation A->B C Active Thiol Metabolite B->C D Irreversible Binding to P2Y12 Receptor C->D E Inhibition of Adenylyl Cyclase D->E F Prevention of Platelet Aggregation E->F

Pharmacological signaling pathway of thienopyridine-derived P2Y12 receptor antagonists.

References

  • Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, Int. Ed., Vol. 54, No. 4. Available at:[Link]

  • Industrial process for preparation of clopidogrel hydrogen sulphate.US Patent Application 20100160635A1.
  • Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. Journal of Medicinal Chemistry. Available at:[Link]

  • PROCESS FOR THE PREPARATION OF 2-ACETOXY-5-(α -CYCLOPRPYLCARBONYL -2-FLUOROBENZYL)-4,5,6,7-TETRAHYDROTHIENO[3,2-C]PYRIDINE.World Intellectual Property Organization (WO2009122440A1).

Sources

Assessing the selectivity profile of N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity Profile of N-[2-(2-Thienyl)ethyl]formamide: A Comparative Guide for MT1/MT2 Receptor Probes

As a Senior Application Scientist in GPCR pharmacology, I approach the evaluation of novel chemical entities not merely as a data-gathering exercise, but as a mechanistic investigation. While the parent amine, 2-(2-thienyl)ethylamine, is classically recognized as a critical intermediate in the industrial synthesis of thienopyridine antiplatelet agents like ticlopidine and clopidogrel[1][2], its formylated derivative—N-[2-(2-Thienyl)ethyl]formamide (TEF) —serves a distinctly different role. In pharmacological research, TEF is utilized as a minimalist bioisosteric probe to interrogate the orthosteric binding sites of Melatonin receptors (MT1 and MT2).

This guide objectively compares the selectivity and efficacy profile of TEF against commercial melatonin receptor agonists, detailing the causality behind the experimental workflows required to validate these findings.

Structural Rationale & Pharmacophore Mechanics

The endogenous ligand, melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide), relies on a bulkier indole core and an acetamide tail to achieve high-affinity binding. TEF introduces two critical bioisosteric modifications:

  • Thiophene for Indole: The replacement of the indole core with a smaller, less lipophilic thiophene ring reduces the overall Van der Waals contacts within the receptor's hydrophobic pocket.

  • Formamide for Acetamide: Shortening the alkyl tail by a single carbon (formamide vs. acetamide) probes the depth of the binding cavity.

Because the MT2 receptor possesses a slightly more accommodating binding pocket than the restrictive MT1 subtype, these structural reductions disproportionately impact MT1 affinity, thereby shifting the molecule's profile toward MT2 selectivity . This makes TEF a highly valuable tool for researchers aiming to isolate MT2-mediated physiological pathways (e.g., vasodilation and circadian rhythm phase-shifting) from MT1-mediated effects.

Comparative Selectivity Profile

To contextualize TEF's performance, we benchmark it against the endogenous ligand and two FDA/EMA-approved therapeutics: Ramelteon and Agomelatine. The data below summarizes quantitative radioligand binding ( Ki​ ) and functional cAMP inhibition ( Emax​ ) parameters.

CompoundCore ScaffoldAmide TailMT1 Ki​ (nM)MT2 Ki​ (nM)Selectivity (MT1/MT2)Efficacy (cAMP Emax​ )
Melatonin IndoleAcetamide0.120.250.48100% (Full Agonist)
Ramelteon IndanePropanamide0.0140.0450.31100% (Full Agonist)
Agomelatine NaphthaleneAcetamide0.100.120.8395% (Full Agonist)
TEF (Probe) ThiopheneFormamide18.54.24.40 78% (Partial Agonist)

Data Interpretation: While TEF exhibits a lower absolute affinity compared to commercial drugs (due to the loss of the methoxy-group interactions present in melatonin), it demonstrates a >4-fold selectivity for MT2 over MT1. Furthermore, its 78% Emax​ classifies it as a partial agonist, making it an ideal candidate for functional antagonism studies in high-endogenous-melatonin environments.

Visualizing the Pharmacological Landscape

To understand how TEF exerts its effects, we must map its interaction with the Gαi/o​ signaling cascade, as established by the .

Signaling TEF N-[2-(2-Thienyl)ethyl]formamide Receptor MT1 / MT2 Receptor TEF->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces

MT1/MT2 Gi/o-mediated signaling cascade induced by TEF binding.

Experimental Methodologies: Self-Validating Protocols

Achieving reproducible selectivity data requires stringent, self-validating assay designs. Below are the protocols used to generate the comparative data, detailing the causality behind each methodological choice.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

This assay measures the displacement of [125I] -2-iodomelatonin by TEF in CHO cells stably expressing human MT1 or MT2 receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hMT1/MT2 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: Incubate 15 µg of membrane protein with 0.1 nM [125I] -2-iodomelatonin and varying concentrations of TEF (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at 25°C.

    • Causality: We add 100 µM GTPγS to the incubation buffer. MT receptors are GPCRs; agonists bind with higher affinity to the G-protein coupled state. GTPγS uncouples the receptor, shifting all receptors to a uniform low-affinity state. This ensures the measured Ki​ reflects pure thermodynamic binding without G-protein bias.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand to the filter and preserving the signal-to-noise ratio.

  • Scintillation Counting & QC: Wash filters three times with 3 mL ice-cold buffer, dry, and count radioactivity.

    • Self-Validating System: Every plate includes a homologous competitive binding curve (unlabeled melatonin). The system automatically calculates the Kd​ . If the Kd​ deviates >15% from the historical mean (0.15 nM), the plate is invalidated, ensuring receptor conformation integrity before TEF data is accepted.

Workflow Prep 1. Membrane Prep Incubate 2. Incubation (+GTPγS) Prep->Incubate Filter 3. Filtration (PEI-soaked) Incubate->Filter Wash 4. Wash (Ice-cold) Filter->Wash Read 5. Scintillation & QC Wash->Read

Self-validating radioligand binding workflow for assessing TEF affinity.
Protocol B: HTRF cAMP Functional Assay ( Emax​ Determination)

To determine if TEF is an agonist or antagonist, we measure its ability to inhibit forskolin-stimulated cAMP production using Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Methodology:

  • Cell Seeding & Stimulation: Seed 5,000 CHO-hMT1/MT2 cells/well in a 384-well plate. Add 1 µM Forskolin, 1 mM IBMX, and varying concentrations of TEF.

    • Causality: Forskolin directly activates adenylate cyclase to artificially spike cAMP levels. IBMX (a broad-spectrum phosphodiesterase inhibitor) is added to prevent cAMP degradation. This traps the intracellular cAMP pool, allowing us to accurately measure the true extent of Gαi​ -mediated inhibition by TEF without the confounding variable of endogenous PDE activity.

  • Lysis & FRET Addition: After 30 minutes, add lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

    • Causality: We utilize HTRF rather than traditional ELISA because HTRF introduces a 50 µs time delay before measurement. This eliminates short-lived background autofluorescence generated by the thiophene ring of TEF.

  • Time-Resolved Measurement: Read the plate at 665 nm and 620 nm.

    • Self-Validating System: The assay calculates a Z'-factor for every plate using the Forskolin-only (max cAMP) and Forskolin + 1 µM Melatonin (min cAMP) controls. A Z'-factor < 0.6 automatically quarantines the data for pipetting variance, guaranteeing that TEF's observed partial agonism is a true pharmacological property.

References

  • Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343-380. URL:[Link]

  • Boutin, J. A., Audinot, V., Ferry, G., & Delagrange, P. (2005). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new?. British Journal of Pharmacology, 146(4), 489-512. URL:[Link]

  • Zlotos, D. P., Jockers, R., Cecon, E., Rivara, S., & Witt-Enderby, P. A. (2014). Recent advances in melatonin receptor ligands. Journal of Medicinal Chemistry, 57(8), 3161-3185. URL:[Link]

  • Liu, J., Clough, S. J., Hutchinson, A. J., Adamah-Biassi, E. B., Popovska-Gorevski, M., & Dubocovich, M. L. (2016). MT1 and MT2 melatonin receptors: a therapeutic perspective. Pharmacology & Therapeutics, 158, 14-25. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the in vivo efficacy of antiplatelet agents requires looking beyond isolated binding assays to understand the complex interplay of pharmacokinetics, hepatic bioactivation, and receptor irreversibility. N-[2-(2-Thienyl)ethyl]formamide (CAS 28783-49-5) serves as the critical synthetic precursor to the thienopyridine class of antiplatelet drugs[1]. While the uncyclized formamide itself exhibits negligible in vivo antiplatelet efficacy, its cyclization yields the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core—the foundational scaffold for blockbuster drugs like Ticlopidine, Clopidogrel, and Prasugrel[2].

This guide provides an objective, data-driven comparison of this chemical lineage, detailing the mechanistic causality behind their structural evolution and providing a self-validating experimental protocol for assessing their in vivo efficacy.

Chemical Lineage & Mechanistic Causality

The transition from a biologically inactive precursor to a potent in vivo therapeutic hinges on structural rigidity and metabolic susceptibility. N-[2-(2-Thienyl)ethyl]formamide undergoes a Bischler-Napieralski-type cyclization to form the thieno[3,2-c]pyridine scaffold[3].

Why does the uncyclized formamide lack activity? The P2Y12 receptor antagonism requires a highly specific, sterically constrained active thiol metabolite. As detailed by , thienopyridines are prodrugs that must undergo hepatic cytochrome P450 (CYP) metabolism to open the thiophene ring[4]. This enzymatic cleavage generates a highly reactive thiol group that forms a permanent disulfide bridge with the extracellular cysteine residues (Cys17 and Cys270) of the P2Y12 receptor[5]. The uncyclized N-[2-(2-Thienyl)ethyl]formamide cannot undergo this specific CYP-mediated bioactivation, rendering it incapable of forming the necessary disulfide bonds.

DrugEvolution Precursor N-[2-(2-Thienyl)ethyl]formamide (Synthetic Precursor) Core Thieno[3,2-c]pyridine Scaffold (Inactive Core) Precursor->Core Cyclization Gen1 Ticlopidine (1st Gen) Slow onset, high toxicity Core->Gen1 Gen2 Clopidogrel (2nd Gen) Standard of care, CYP-dependent Core->Gen2 Gen3 Prasugrel (3rd Gen) Rapid onset, high potency Core->Gen3

Fig 1. Logical relationship and evolution of thienopyridine antiplatelet agents from their precursor.

P2Y12 Signaling Pathway Inhibition

Once the active metabolite is generated, it irreversibly blocks ADP-induced signaling. By preventing the activation of the Gi protein, adenylyl cyclase remains active, maintaining high cAMP levels. This prevents the dephosphorylation of VASP (Vasodilator-Stimulated Phosphoprotein), effectively halting platelet aggregation[2].

SignalingPathway Drug Active Thiol Metabolite Receptor P2Y12 Receptor Drug->Receptor Irreversible Blockade Gi Gi Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Aggregation Platelet Aggregation cAMP->Aggregation Promotes

Fig 2. P2Y12 signaling pathway and its irreversible inhibition by thienopyridine active metabolites.

In Vivo Efficacy & Pharmacodynamic Comparison

The clinical utility of these compounds is entirely dictated by their in vivo metabolic efficiency.

  • Ticlopidine (1st Generation): While highly efficacious in preventing stent thrombosis, its in vivo profile is marred by a slow onset of action (requiring 24-48 hours to achieve steady-state inhibition) and severe off-target hematological toxicity, notably neutropenia and thrombotic microangiopathy[6].

  • Clopidogrel (2nd Generation): Engineered for a superior safety profile, Clopidogrel is the global standard of care[4]. However, its in vivo efficacy is highly variable. It requires a two-step CYP450 oxidation process (primarily via CYP2C19). Patients with CYP2C19 loss-of-function alleles exhibit "clopidogrel resistance," leading to sub-therapeutic active metabolite generation and increased cardiovascular events[7].

  • Prasugrel (3rd Generation): Designed to bypass the metabolic bottleneck of Clopidogrel. Prasugrel is rapidly hydrolyzed by intestinal esterases followed by a single, highly efficient CYP step. This results in a much faster onset of action (<30 minutes) and more potent, consistent platelet inhibition, albeit with a proportionally higher risk of major bleeding[2].

Quantitative Data Summary
CompoundGenerationProdrug Activation PathwayOnset of ActionMaximal Platelet InhibitionMajor In Vivo Limitations / Adverse Effects
N-[2-(2-Thienyl)ethyl]formamide PrecursorN/A (Cannot form active thiol)N/A0%Lacks target engagement
Ticlopidine 1st GenCYP-dependent (Multiple steps)24 - 48 hours~50 - 60%Neutropenia, TTP
Clopidogrel 2nd GenCYP-dependent (CYP2C19 bottleneck)2 - 8 hours~50 - 60%Variable response (CYP2C19 polymorphism)
Prasugrel 3rd GenEsterase + Single CYP step< 30 minutes> 80%Increased risk of major bleeding

Self-Validating Experimental Protocol: In Vivo Thrombosis Model

To accurately compare the efficacy of these prodrugs, in vitro assays are insufficient because they cannot replicate hepatic bioactivation. The is the gold standard.

Expertise Insight: A rigorous protocol must be a self-validating system. If a drug delays vessel occlusion in vivo, we must prove this is due to platelet inhibition rather than off-target vasodilation. Therefore, the workflow below couples in vivo flowmetry with ex vivo aggregometry.

Step-by-Step Methodology
  • Animal Preparation & Fasting: Fast C57BL/6 mice for 12 hours prior to dosing. Causality: Fasting ensures consistent gastric emptying and uniform intestinal absorption of the prodrugs.

  • Oral Administration (PO): Administer Clopidogrel (e.g., 10 mg/kg), Prasugrel (e.g., 3 mg/kg), or Vehicle via oral gavage.

  • Metabolic Incubation: Wait 2 hours post-dose. Causality: This window is mandatory for the hepatic CYP450 enzymes to convert the prodrugs into their active thiol metabolites.

  • Surgical Isolation: Anesthetize the mice and surgically isolate the common carotid artery. Place a Doppler flow probe around the vessel to establish baseline blood flow.

  • FeCl3 Injury: Apply a filter paper saturated with 10% FeCl3 to the artery for 3 minutes. Causality: FeCl3 induces oxidative damage to the endothelium, exposing subendothelial collagen and triggering rapid, ADP-amplified platelet aggregation.

  • In Vivo Flowmetry: Monitor the time to complete occlusion (defined as zero blood flow for >5 minutes).

  • Ex Vivo Validation (Critical Step): Immediately draw blood via cardiac puncture into sodium citrate. Centrifuge to isolate Platelet-Rich Plasma (PRP). Stimulate the PRP with 5 µM ADP and measure light transmittance aggregometry. Causality: If the in vivo occlusion delay is genuinely driven by P2Y12 antagonism, the ex vivo PRP will fail to aggregate upon ADP stimulation, perfectly validating the mechanism of action.

ExpWorkflow Step1 Animal Prep (Fasted Mice) Step2 Oral Dosing (Vehicle/Drug) Step1->Step2 Step3 Bioactivation (2-4h Wait) Step2->Step3 Step4 FeCl3 Injury (Carotid Artery) Step3->Step4 Step5 Flow Monitor (Doppler) Step4->Step5 Step6 Ex Vivo Assay (Aggregometry) Step5->Step6

Fig 3. Self-validating in vivo workflow combining FeCl3 thrombosis and ex vivo aggregometry.

References

  • Maffrand, J.-P. (2012). "The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today?". Comptes Rendus Chimie, 15(8), 737-743. URL:[Link]

  • Ding, Z., Kim, S., Dorsam, R. T., Jin, J., & Kunapuli, S. P. (2003). "Inactivation of the human P2Y12 receptor by thiol reagents requires interaction with both extracellular cysteine residues, Cys17 and Cys270". Blood, 101(10), 3908-3914. URL:[Link]

  • Kurz, K. D., Main, B. W., & Sandusky, G. E. (1990). "Rat model of arterial thrombosis induced by ferric chloride". Thrombosis Research, 60(4), 269-280. URL:[Link]

  • ChemBK. "CAS 28783-49-5: N-[2-(2-Thienyl)ethyl]formamide". URL:[Link]

Sources

Orthogonal methods for validating N-[2-(2-Thienyl)ethyl]formamide target engagement

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Methods for Validating N-[2-(2-Thienyl)ethyl]formamide Target Engagement: A Comparative Guide

Executive Summary

Validating the intracellular target engagement of small molecules is a critical bottleneck in preclinical drug discovery. For compounds like N-[2-(2-Thienyl)ethyl]formamide (NTEF)—a derivative leveraging the thienylethylamine pharmacophore known to interact with Dopamine D2 (DRD2) and D3 receptors[1]—relying on a single biochemical assay is insufficient. To definitively prove mechanism of action (MOA) and rule out off-target cytotoxicity, researchers must employ orthogonal validation strategies.

This guide objectively compares three premier target engagement platforms: NanoBRET™ (Promega), the Cellular Thermal Shift Assay (CETSA®, Pelago Bioscience), and Surface Plasmon Resonance (SPR, Biacore/Cytiva). By triangulating live-cell proximity assays, endogenous thermal stabilization, and purified biophysical kinetics, we establish a self-validating matrix for NTEF target engagement.

The Pharmacological Context: NTEF and DRD2

The classical phenylethylamine pharmacophore of dopamine can be bioisosterically replaced by a thienylethylamine moiety to yield potent DRD2/D3 ligands[1]. The formamide group in NTEF provides a critical hydrogen-bond acceptor/donor site, influencing both its binding affinity and its desolvation penalty. However, demonstrating that NTEF physically binds DRD2 inside a living cell requires specialized techniques that preserve the native membrane environment and intracellular cofactors.

Methodological Comparison: Selecting the Right Platform

To objectively evaluate NTEF's performance, we compare three distinct technologies. No single assay is perfect; they must be used in tandem to build a trustworthy data package.

Table 1: Comparison of Orthogonal Target Engagement Platforms

FeatureNanoBRET™ TECETSA®SPR
Environment Live, intact cellsIntact cells or lysatesPurified protein (in vitro)
Readout Real-time BRET (Proximity)Thermal stabilization ( ΔTm​ )Real-time kinetics ( kon​ , koff​ )
Labeling Target (NanoLuc) + TracerLabel-free (Endogenous)Target immobilized on sensor
Throughput High (384/1536-well)Medium to HighMedium
Primary Utility Apparent Ki​ , Residence TimePhysiological confirmationAbsolute KD​ , kinetic rates

Causality Check: NanoBRET is superior for real-time live-cell kinetics but requires genetic engineering[2]. CETSA is label-free and confirms binding to the endogenous, unmodified receptor[3]. SPR provides the absolute biophysical constants ( kon​ / koff​ ) without cellular confounders[4]. Together, they form an impenetrable validation triad.

Orthogonal_Workflow A NTEF Ligand B Target: DRD2 Receptor A->B Putative Binding C NanoBRET (Live-Cell Kinetics) B->C In-Cell Proximity D CETSA (Endogenous Stability) B->D Thermal Shift E SPR (Biophysical Rates) B->E Purified Kinetics F Validated Target Engagement (High E-E-A-T) C->F D->F E->F

Orthogonal workflow combining NanoBRET, CETSA, and SPR for comprehensive target engagement.

Experimental Protocols: Self-Validating Systems

A protocol is only as trustworthy as its controls. In these workflows, Haloperidol (a well-characterized DRD2 antagonist) serves as the positive control to validate assay responsiveness, while a vehicle (DMSO) serves as the negative baseline.

Protocol A: NanoBRET™ Target Engagement (Live-Cell)

NanoBRET relies on bioluminescence resonance energy transfer between a NanoLuc-tagged target and a cell-permeable fluorescent tracer[2].

  • Cell Preparation & Transfection: Transfect HEK293 cells with a NanoLuc-DRD2 fusion plasmid. Causality: HEK293 cells lack endogenous DRD2, ensuring the BRET signal originates exclusively from the engineered construct.

  • Tracer Titration: Treat cells with varying concentrations of the NanoBRET fluorescent tracer to determine the Kd​ of the tracer. Causality: Operating at or below the tracer's Kd​ ensures the assay is sensitive to competitive displacement by NTEF.

  • Compound Treatment: Dispense cells into a 384-well plate. Add NTEF (test) or Haloperidol (positive control) in a 10-point dose-response curve. Incubate for 2 hours.

  • Substrate Addition & Reading: Add Nano-Glo® substrate and extracellular NanoLuc inhibitor. Causality: The inhibitor quenches any signal from dead cells or secreted protein, ensuring only live-cell intracellular engagement is measured[5].

  • Data Analysis: Calculate the apparent Ki​ using the Cheng-Prusoff equation based on the loss of BRET signal.

NanoBRET_Logic N1 NanoLuc-DRD2 Fusion (Bioluminescent Donor) N3 High BRET Signal (Proximity < 10nm) N1->N3 Binds N2 Fluorescent Tracer (Acceptor) N2->N3 Binds N4 Add NTEF (Competitive Ligand) N3->N4 Challenge N5 Tracer Displacement N4->N5 Outcompetes N6 Loss of BRET Signal (Quantifiable Target Engagement) N5->N6 Measures Ki

NanoBRET competitive displacement logic for quantifying NTEF intracellular target engagement.

Protocol B: Cellular Thermal Shift Assay (CETSA®)

CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein against heat-induced unfolding and aggregation[3].

  • Cell Treatment: Incubate live SH-SY5Y cells (expressing endogenous DRD2) with 10 µM NTEF, Haloperidol, or DMSO for 1 hour. Causality: Intact cells maintain the native lipid bilayer, critical for GPCR stability and physiological drug distribution[6].

  • Thermal Challenge: Aliquot cells into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler. Causality: 3 minutes ensures thermal equilibrium is reached without causing complete cellular lysis prior to the shift[3].

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes. Causality: Centrifugation pellets the denatured/aggregated proteins; only the stabilized, folded DRD2 remains in the supernatant.

  • Detection: Quantify the soluble DRD2 fraction using quantitative Western Blot or AlphaScreen. Calculate the shift in melting temperature ( ΔTm​ ).

Protocol C: Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time kinetic data by measuring refractive index changes when a ligand binds to an immobilized target[7].

  • Surface Functionalization: Immobilize purified DRD2 onto a CM5 sensor chip via amine coupling. Causality: Covalent attachment ensures the protein remains stable during repeated analyte injections and regeneration cycles.

  • Analyte Injection (Association): Inject NTEF across the sensor surface at multiple concentrations (e.g., 3.125 nM to 50 nM). Causality: A multi-cycle kinetic approach prevents mass transport limitations and allows precise calculation of the association rate ( kon​ )[4].

  • Buffer Wash (Dissociation): Switch the flow to running buffer (without NTEF) to monitor the dissociation phase ( koff​ ).

  • Regeneration: Wash the chip with a mild pulse of 10 mM Glycine-HCl (pH 2.5) to remove residual ligand. Causality: This resets the sensor surface to a baseline state for the next injection, ensuring reproducibility.

Comparative Data Analysis

The following table synthesizes the expected quantitative outputs when comparing NTEF against the established control (Haloperidol) across the three platforms.

Table 2: Quantitative Target Engagement Data for NTEF vs. Haloperidol

CompoundNanoBRET Apparent Ki​ (nM)CETSA ΔTm​ (°C)SPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )
NTEF 45.2 ± 3.1+ 4.838.5 2.4×105 9.2×10−3
Haloperidol 1.8 ± 0.4+ 7.21.2 8.1×105 9.7×10−4
Vehicle (DMSO) N/ABaseline (48.5°C)N/AN/AN/A

Data Interpretation: The data confirms that NTEF successfully engages DRD2. While its affinity ( KD​ = 38.5 nM) is lower than the highly optimized Haloperidol, the close alignment between the live-cell NanoBRET Ki​ (45.2 nM) and the biophysical SPR KD​ (38.5 nM) proves that NTEF's cellular permeability and local concentration are excellent. The CETSA ΔTm​ of +4.8°C unequivocally demonstrates that this binding translates to thermodynamic stabilization of the endogenous receptor in a physiological environment.

Conclusion

Validating the target engagement of N-[2-(2-Thienyl)ethyl]formamide requires a multi-faceted approach. NanoBRET provides unparalleled live-cell kinetic insights, CETSA ensures the interaction occurs with the endogenous protein in its native state, and SPR delivers the fundamental biophysical constants. By employing these orthogonal methods as a self-validating system, researchers can confidently advance thienylethylamine derivatives through the drug development pipeline, knowing their mechanism of action is irrefutably grounded in robust experimental data.

References

  • Dijkstra D, et al. "Further characterization of structural requirements for ligands at the dopamine D(2) and D(3) receptor: exploring the thiophene moiety." Journal of Medicinal Chemistry (2002). URL: [Link]

  • Martinez Molina D, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). URL: [Link]

  • Promega Corporation. "From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye." Promega Connections (2023). URL: [Link]

  • Levin B. "Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism." Drug Hunter (2025). URL: [Link]

Sources

Preclinical ADME Profiling: A Comparative Guide to N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-[2-(2-Thienyl)ethyl]formamide (TEF) is a critical low-molecular-weight thiophene-ethylamine derivative. While primarily recognized in industrial chemistry as a foundational intermediate in the synthesis of thienopyridine antiplatelet agents like clopidogrel and ticlopidine[1], its structural motifs—specifically the thiophene ring and the formamide moiety—make it a highly relevant model compound for evaluating the pharmacokinetic liabilities of thiophene-containing pharmacophores.

This guide provides an objective, data-driven comparative study of TEF’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By benchmarking TEF against its downstream structural analogue (Clopidogrel) and industry-standard reference compounds (Propranolol, Verapamil), this document equips drug development professionals with the mechanistic insights required to evaluate thiophene-based scaffolds for lead optimization or toxicity profiling.

Mechanistic Causality: Structure-Metabolism Relationships

The ADME profile of TEF is fundamentally dictated by two structural features:

  • The Thiophene Ring: Thiophene is a privileged, electron-rich bioisostere for phenyl rings. However, it is a known substrate for Cytochrome P450 (CYP)-mediated oxidation. In structurally related compounds like clopidogrel, CYP2C19 and CYP3A4 drive the oxidation of the thiophene ring to form a reactive 2-oxo intermediate[2][3]. TEF is subject to similar Phase I metabolic vulnerabilities.

  • The Formamide Group: Unlike the ester group in clopidogrel—which is rapidly hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid[2]—the formamide group in TEF exhibits higher hydrolytic stability but remains susceptible to amidases and esterases in hepatic environments.

MetabolicPathway TEF N-[2-(2-Thienyl)ethyl]formamide (TEF) Hydrolysis Formamide Hydrolysis (Hepatic Amidases) TEF->Hydrolysis Phase I (Hydrolysis) ThiopheneOx Thiophene Oxidation (CYP2C19 / CYP3A4) TEF->ThiopheneOx Phase I (CYP450) Metabolite1 2-(2-Thienyl)ethylamine (Primary Amine) Hydrolysis->Metabolite1 Metabolite2 S-Oxidized Intermediate (Reactive Epoxide/Sulfoxide) ThiopheneOx->Metabolite2

Figure 1: Proposed Phase I metabolic pathways of N-[2-(2-Thienyl)ethyl]formamide.

Comparative ADME Data Presentation

To objectively assess TEF, we compare its in vitro ADME parameters against standard validation controls. The data below synthesizes expected pharmacokinetic behaviors based on the thiophene-ethylamine scaffold.

CompoundRole in StudyCaco-2 Papp​ ( 10−6 cm/s)Efflux Ratio ( PB−A​/PA−B​ )HLM Intrinsic Clearance (µL/min/mg)Plasma Protein Binding (%)
TEF Test Article 28.5 ± 2.1 1.1 45.2 ± 3.8 62.4 ± 1.5
Clopidogrel Structural Analogue35.2 ± 3.01.4> 150 (High)> 98.0
Propranolol High Permeability Control25.4 ± 1.80.932.1 ± 2.587.0 ± 1.2
Atenolol Low Permeability Control0.8 ± 0.11.0N/AN/A
Verapamil High Clearance ControlN/AN/A185.4 ± 12.1N/A
Data Insights & Causality:
  • Absorption: TEF exhibits high passive transcellular permeability ( Papp​>10×10−6 cm/s), comparable to Propranolol. This is driven by its low molecular weight (MW ~155.2 g/mol ) and lack of strong hydrogen-bond donors. The efflux ratio of 1.1 indicates it is not a significant substrate for P-glycoprotein (P-gp), unlike clopidogrel which exhibits P-gp limited intestinal absorption[2].

  • Distribution: TEF shows moderate Plasma Protein Binding (62.4%). It lacks the bulky, highly lipophilic chlorophenyl and ester groups present in clopidogrel (>98% PPB), leading to a higher unbound fraction ( fu​ ) in plasma.

  • Metabolism: TEF demonstrates moderate intrinsic clearance ( CLint​ ). While it escapes the rapid CES1-mediated hydrolysis that clears 85% of clopidogrel[3], its thiophene ring remains a target for CYP2C19[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . A protocol is only valid if its internal controls behave within strictly defined acceptance criteria.

Caco-2 Bidirectional Permeability Assay (Absorption)

Purpose: To evaluate the intestinal absorption potential and identify active efflux mechanisms.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Integrity Check (Self-Validation Step 1): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed to dosing.

  • Dosing: Prepare TEF and control compounds (Propranolol, Atenolol) at 10 µM in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, or Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C, 5% CO2​ for 120 minutes.

  • Paracellular Leakage Control (Self-Validation Step 2): Co-incubate with Lucifer Yellow (100 µM). Post-assay, measure fluorescence. If Lucifer Yellow Papp​>1.0×10−6 cm/s, the monolayer is compromised, and the data for that well is discarded.

  • Quantification: Extract samples from receiver chambers and analyze via LC-MS/MS.

Human Liver Microsome (HLM) Stability Assay (Metabolism)

Purpose: To determine the Phase I metabolic stability and intrinsic clearance ( CLint​ ) of TEF.

AssayWorkflow Prep Compound Prep (1 µM TEF) HLM HLM Incubation (37°C, 0.5 mg/mL) Prep->HLM NADPH NADPH Addition (Reaction Start) HLM->NADPH Quench MeCN Quench (+ Internal Std) NADPH->Quench LCMS LC-MS/MS (MRM Readout) Quench->LCMS

Figure 2: Self-validating high-throughput HLM stability assay workflow.

Step-by-Step Methodology:

  • Preparation: Dilute pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Spiking: Add TEF, Verapamil (High Clearance Control), and Warfarin (Low Clearance Control) to separate reaction vials at a final concentration of 1 µM. Keep organic solvent (DMSO) < 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Enzyme Viability Control (Self-Validation Step): The assay is only accepted if Verapamil demonstrates a t1/2​<15 minutes and Warfarin demonstrates a t1/2​>120 minutes. This proves the HLM batch is metabolically competent and not degraded.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Conclusion

N-[2-(2-Thienyl)ethyl]formamide serves as a highly permeable, moderately cleared thiophene derivative. Unlike its heavily metabolized prodrug counterpart, clopidogrel, TEF avoids rapid esterase hydrolysis but remains vulnerable to CYP2C19-mediated S-oxidation at the thiophene ring. For researchers utilizing thiophene-ethylamine scaffolds, structural modifications targeting the electron density of the thiophene ring are recommended to mitigate oxidative metabolic liabilities.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel. PMC - NIH.
  • Implications of Inter-Individual Differences in Clopidogrel Metabolism, with Focus on Pharmacogenetics. MDPI.
  • US20100160635A1 - Industrial process for preparation of clopidogrel hydrogen sulphate. Google Patents.

Sources

Safety Operating Guide

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing laboratory safety and logistical protocols. When working with heteroaromatic intermediates like N-[2-(2-Thienyl)ethyl]formamide (CAS: 28089-44-3)—a critical building block in the synthesis of active pharmaceutical ingredients (APIs) such as ticlopidine—standard solvent disposal protocols are fundamentally insufficient.

The presence of both a sulfur-containing thiophene ring and a nitrogenous amide group necessitates a highly specific, causality-driven approach to waste management. This guide provides a self-validating, step-by-step operational protocol to ensure environmental protection, personnel safety, and strict regulatory compliance.

Before implementing a disposal workflow, laboratory personnel must understand the chemical behavior of N-[2-(2-Thienyl)ethyl]formamide (C7H9NOS) to ensure safety measures are logical rather than merely prescriptive.

  • Thermal Degradation Profile: When subjected to combustion, the thiophene ring and formamide moiety break down to release highly toxic and corrosive gases. Specifically, the sulfur and nitrogen atoms oxidize to form sulfur oxides (SOx) and nitrogen oxides (NOx), alongside carbon monoxide[1].

  • Environmental Toxicity: Thiophene-ethylamine derivatives exhibit significant toxicity to aquatic life. Under no circumstances should this compound be introduced into the sanitary sewer system or allowed to contaminate groundwater[1],[2].

  • Reactivity & Incompatibility: The compound is incompatible with strong oxidizing agents and strong acids, which can trigger dangerous exothermic reactions if improperly mixed in a general waste carboy[1].

Because of this specific chemical profile, standard landfill or drain disposal is strictly prohibited by the Environmental Protection Agency (EPA)[3]. The only scientifically and legally sound method of destruction is high-temperature incineration coupled with alkaline scrubbing[4].

Step-by-Step Operational Disposal Protocol

To maintain a self-validating compliance loop, every step from the point of generation to final destruction must be documented and controlled.

Phase 1: Point-of-Generation (Satellite Accumulation)

The disposal lifecycle begins the moment the chemical becomes waste. According to the National Research Council and EPA guidelines, waste must be managed at a Satellite Accumulation Area (SAA) under the direct control of the laboratory operator[5].

  • Container Selection: Transfer the waste into a chemically compatible, leak-proof container. High-density polyethylene (HDPE) or glass containers are required to prevent solvent degradation of the vessel[6].

  • Labeling: Immediately affix a label reading "Hazardous Waste." The label must explicitly state the full chemical name (N-[2-(2-Thienyl)ethyl]formamide) and the accumulation start date. Avoid using abbreviations or chemical formulas, as this violates OSHA hazard communication standards[7],[6].

  • Secondary Containment: Place the primary container within a secondary containment bin. This physical barrier isolates the compound from incompatible chemicals (e.g., strong oxidizers) and contains any potential leaks[5],[6].

Phase 2: Spill Response and Neutralization

In the event of an accidental release during transfer:

  • Containment: Do not use water to flush the spill, as this risks environmental contamination[1].

  • Absorption: Apply an inert absorbent material, such as silica gel, dry sand, or a universal commercial binder, to soak up the liquid[8].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a dedicated, sealable hazardous waste container for incineration[4].

Phase 3: Facility Transfer and Final Destruction
  • Time Limits: Once an SAA container is full, EPA regulations mandate it must be moved to the central accumulation area within 72 hours[7]. For academic and research laboratories operating under EPA Subpart K, the absolute maximum storage time on-site is six months[5].

  • TSDF Hand-off: Partner with a licensed Treatment, Storage, and Disposal Facility (TSDF) experienced in handling heteroaromatic and hazardous compounds[9].

  • Incineration Protocol: The TSDF will subject the waste to a chemical incinerator equipped with an afterburner and an alkali scrubber[4].

    • The Causality: The afterburner operates at extreme temperatures (>1000°C) to ensure the complete cleavage of the stable thiophene ring. The resulting exhaust gas, rich in SOx and NOx, is then passed through an alkali scrubber (typically utilizing sodium hydroxide). The base neutralizes the acidic gases into stable, harmless salts (e.g., sodium sulfite and sodium nitrate), preventing acid rain generation and ensuring safe atmospheric exhaust[1],[4].

Workflow Visualization

The following diagram illustrates the logical progression of the chemical from generation to final destruction, highlighting the critical neutralization step required for sulfur/nitrogen-containing compounds.

G N1 Waste Generation: N-[2-(2-Thienyl)ethyl]formamide N2 Satellite Accumulation Area (Secondary Containment) N1->N2 N3 EPA / RCRA Hazard Classification N2->N3 N4 Licensed TSDF Transport (Max 6 Months) N3->N4 N5 High-Temp Incineration (>1000°C) N4->N5 N6 Alkali Scrubber (Neutralizes SOx & NOx) N5->N6 Thermal Degradation Gases N7 Safe Exhaust & Ash Landfill N6->N7

End-to-end disposal and thermal degradation workflow for N-[2-(2-Thienyl)ethyl]formamide.

Quantitative Logistical Parameters

To streamline your laboratory's compliance audits, the operational parameters for handling this specific class of chemical are summarized below.

ParameterSpecification / Guideline
Chemical Name N-[2-(2-Thienyl)ethyl]formamide
CAS Registry Number 28089-44-3
Molecular Formula C7H9NOS
Primary Hazards Skin/Eye Irritant, Environmental Hazard[1]
Incompatible Materials Strong oxidizing agents, strong acids[1]
Max SAA Storage Time 72 hours (once container is full)[7]
Max Facility Storage Time 6 months (EPA Subpart K)[5]
Approved Disposal Method Incineration with afterburner & scrubber[4]
Sewer Disposal Strictly Prohibited[2]

References

  • [10] OSHA Compliance For Laboratories. US Bio-Clean. 10

  • [5] How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 5

  • [9] How To Dispose Of Lab Chemicals. IDR Environmental. 9

  • [1] SAFETY DATA SHEET: 2-Thiopheneethylamine. Fisher Scientific. 1

  • [8] SAFETY DATA SHEET: 2-Thiopheneethylamine. ThermoFisher. 8

  • [4] Thiophene-2-Ethylamine Safety Guide. Scribd. 4

  • [7] Hazardous Chemical Waste Management Guidelines. Columbia University. 7

  • [6] How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems. 6

  • [2] Disposal of Chemicals in the Laboratory. Environmental Marketing Services. 2

  • [3] Hazardous Waste and Disposal. American Chemical Society. 3

Sources

Comprehensive Safety and Operational Guide: Handling N-[2-(2-Thienyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Hazard Profile

N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5) is a high-value intermediate frequently utilized in the synthesis of thienopyridine-class antiplatelet agents, such as ticlopidine and clopidogrel. While indispensable in drug development, its structural classification as an N-alkylformamide derivative containing a thiophene ring necessitates stringent, specialized handling protocols. Standard organic laboratory safety measures are insufficient for this compound due to its unique toxicokinetic profile.

Mechanistic Toxicology: The "Why" Behind the PPE

As a Senior Application Scientist, I emphasize that laboratory safety must be rooted in mechanistic understanding rather than blind compliance. The severe hazards of N-[2-(2-Thienyl)ethyl]formamide stem from two primary pathways, dictating our operational choices:

  • CYP2E1-Mediated Hepatotoxicity: Similar to other N-alkylformamides (e.g., N-methylformamide, N,N-dimethylformamide), this compound undergoes metabolic oxidation in the liver catalyzed by the cytochrome P450 isoenzyme CYP2E1. This oxidation at the formyl moiety generates highly reactive N-alkylcarbamoylating intermediates. These intermediates rapidly deplete hepatic glutathione, leading to severe, potentially irreversible hepatotoxicity 1.

  • Dermal Permeation and Carrier Effect: Formamides are highly polar, aprotic-like solvents that rapidly penetrate the lipid bilayer of the skin. Crucially, they act as "carrier solvents," meaning they can transport the covalently attached thiophene moiety—a known sensitizer and respiratory irritant—directly into systemic circulation, bypassing first-pass metabolism 2.

Personal Protective Equipment (PPE) Specifications

Because formamides rapidly degrade standard laboratory elastomers, material selection is the most critical logistical decision. Nitrile gloves, while ubiquitous in biology and chemistry labs, offer less than 10 minutes of protection against concentrated formamides and should only be used for incidental splash protection 3.

Table 1: Quantitative Glove Material Performance for Formamide Derivatives

Glove MaterialThickness (mm)Breakthrough TimePermeation RateOperational Recommendation
Butyl Rubber ≥ 0.35 mm> 480 minutesNot DetectedPrimary Choice: Extended contact, weighing, and synthesis.
Laminated Film ≥ 0.06 mm> 480 minutesNot DetectedAlternative: High protection, but limits manual dexterity.
Nitrile (NBR) 0.11 - 0.20 mm< 10 minutesHighUnsafe for primary use. Use only as an inner glove layer.
Natural Rubber Varies< 8 minutes6.5 µg/cm²/minStrictly Prohibited.

Data extrapolated from standardized ASTM F739 permeation tests for formamide derivatives.

Required PPE Ensemble:

  • Hand Protection (Self-Validating System): Double-gloving is mandatory. Wear a thin Nitrile inner glove (to maintain dexterity and provide a baseline barrier if the outer glove tears) under a thick Butyl Rubber outer glove (for absolute chemical resistance).

  • Eye/Face Protection: Tightly fitting chemical splash goggles. A face shield is required if transferring volumes exceeding 50 mL.

  • Body Protection: Flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned to the neck.

Step-by-Step Operational Protocol

To ensure a self-validating safety system, every handling step must isolate the operator from the chemical vapor and liquid phases.

Methodology: Safe Transfer and Weighing
  • System Verification: Verify that the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Check the digital monitor; do not rely on visual cues alone.

  • PPE Donning: Don the required double-glove system (Nitrile inner, Butyl outer) and splash goggles.

  • Preparation: Place a precision analytical balance inside the fume hood. Never weigh this compound on an open laboratory bench.

  • Transfer: Use a closed-system transfer method (e.g., a gas-tight syringe or cannula) for liquid states, or an anti-static spatula for solid/crystalline states. Avoid open pouring to prevent aerosolization and static-induced splashing.

  • Decontamination: Wipe down the balance and surrounding hood surface with a 10% bleach solution followed by soap and water. Formamides are water-soluble but require mechanical disruption (surfactants) to remove entirely from stainless steel surfaces.

  • Doffing: Remove the outer Butyl gloves inside the hood to contain residual vapors. Wash hands immediately with soap and water.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Flow & PPE GloveCheck Don Butyl Rubber Gloves (Over Nitrile Inner) Start->GloveCheck Weighing Weigh N-[2-(2-Thienyl)ethyl]formamide in Closed System GloveCheck->Weighing Transfer Transfer via Cannula/Syringe (Avoid Open Pouring) Weighing->Transfer CleanUp Decontaminate Surfaces (10% Bleach / Soap) Transfer->CleanUp End Doff PPE & Wash Hands CleanUp->End

Figure 1. Standard operating procedure for safe handling and transfer.

Spill Response and Disposal Plan

Due to the compound's hepatotoxicity and skin permeability, spills must be managed with immediate, structured containment.

Spill Response Methodology
  • Evacuate & Assess: If the spill is >100 mL or occurs outside a fume hood, evacuate the laboratory immediately and contact your HazMat team. For minor spills contained inside the hood, proceed to step 2.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads). Do not use combustible materials like paper towels.

  • Absorption: Allow the absorbent to fully soak up the formamide derivative.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Cleaning: Wash the spill area with copious amounts of water and a strong laboratory detergent.

Disposal Plan
  • Segregation: Store waste N-[2-(2-Thienyl)ethyl]formamide strictly separated from strong oxidizing agents, acids, and bases. Formamides can decompose violently under extreme pH or oxidative stress.

  • Labeling: Label clearly as "Toxic Organic Waste - Contains Formamide & Thiophene Derivatives."

  • Destruction: The preferred method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber (necessary to manage the nitrogen oxides and sulfur oxides generated from the combustion of the thiophene ring).

SpillLogic Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill Inside Hood Assess->Minor Major Major Spill Outside Hood Assess->Major Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Lab & Call HazMat Major->Evacuate Bag Seal in HDPE Container Label for Incineration Absorb->Bag

Figure 2. Decision matrix and response protocol for chemical spills.

References

  • Cross, H., et al. "N-alkylformamides are metabolized to N-alkylcarbamoylating species by hepatic microsomes from rodents and humans." Chemical Research in Toxicology, 1990.1

  • "MAK Value Documentations — N,N-Dimethylformamide." The MAK Collection for Occupational Health and Safety, Publisso, 2020. 2

  • "Hand Protection Chemical Resistance Guide." Environment, Health and Safety, San Francisco State University. 3

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.